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  • Product: 4-Benzyloxazolidine-2,5-dione
  • CAS: 583-47-1

Core Science & Biosynthesis

Foundational

4-Benzyloxazolidine-2,5-dione: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic organic compound derived from the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic organic compound derived from the amino acid L-phenylalanine. As a class, oxazolidinediones are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-benzyloxazolidine-2,5-dione, with a focus on its relevance to drug development and biochemical research.

Chemical Structure and Properties

4-Benzyloxazolidine-2,5-dione is a white, moisture-reactive solid.[1] Its structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a benzyl group at position 4.

Chemical Structure:

Caption: Chemical structure of 4-Benzyloxazolidine-2,5-dione.

Table 1: Chemical and Physical Properties of 4-Benzyloxazolidine-2,5-dione

PropertyValueReference(s)
CAS Number 583-47-1[2]
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol [3]
Appearance White to off-white solid[1]
Density 1.299 g/cm³[2]
Melting Point 130 to 140°C[4]
Solubility Reacts with water[1]
InChI InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)[2]
SMILES O=C1NC(Cc2ccccc2)C(=O)O1[2]

Experimental Protocols

Synthesis of 4-Benzyloxazolidine-2,5-dione (L-phenylalanine N-carboxyanhydride)

The most common method for synthesizing N-carboxyanhydrides (NCAs) like 4-benzyloxazolidine-2,5-dione is the Fuchs-Farthing method, which involves the direct phosgenation of the corresponding amino acid.[5] Triphosgene can be used as a safer alternative to phosgene gas.

Experimental Workflow: Synthesis of 4-Benzyloxazolidine-2,5-dione

G start L-Phenylalanine step1 Suspend in anhydrous THF start->step1 step2 Add Triphosgene step1->step2 step3 Heat to reflux step2->step3 step4 Filter to remove impurities step3->step4 step5 Concentrate the filtrate step4->step5 step6 Recrystallize from THF/hexane step5->step6 end 4-Benzyloxazolidine-2,5-dione step6->end

Caption: General workflow for the synthesis of 4-Benzyloxazolidine-2,5-dione.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Phosgenating Agent: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the suspension at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from a mixture of THF and hexane to yield pure 4-benzyloxazolidine-2,5-dione.[6]

Spectroscopic Data

Table 2: Spectroscopic Data for (R)-4-Benzyl-2-oxazolidinone (Reference Compound)

Technique Key Peaks/Shifts Reference(s)
¹H NMR (CDCl₃) δ 7.38-7.20 (m, 5H, Ar-H), 4.25 (m, 1H, CH), 4.18 (t, 1H, CH₂), 4.12 (dd, 1H, CH₂), 3.30 (dd, 1H, CH₂), 2.78 (dd, 1H, CH₂)[7]
¹³C NMR (CDCl₃) δ 158.9 (C=O), 137.5 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.1 (Ar-CH), 69.8 (CH₂-O), 57.5 (CH-N), 40.1 (CH₂)[7]
IR (KBr, cm⁻¹) 3280 (N-H), 1750 (C=O), 1240 (C-O)[7]

Biological Activity and Applications in Drug Development

While specific studies on the biological activity of 4-benzyloxazolidine-2,5-dione are limited, the oxazolidinone and thiazolidinedione scaffolds are present in numerous compounds with a wide range of therapeutic applications.

Antimicrobial and Anticancer Potential

Derivatives of 5-benzylidene thiazolidine-2,4-dione have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[8] Furthermore, certain hybrid molecules containing the 5-benzylidene thiazolidine-2,4-dione scaffold have shown promising anticancer activity by inducing apoptosis in human myeloid leukemia cells.[9] Studies on 4-benzylidene-2-methyl-oxazoline-5-one have also revealed both bacteriostatic and bactericidal effects against a range of bacteria and cytotoxic effects on MCF-7 cancer cells.[10] These findings suggest that 4-benzyloxazolidine-2,5-dione could serve as a valuable starting material for the synthesis of novel antimicrobial and anticancer agents.

Peptide Synthesis

As an N-carboxyanhydride, 4-benzyloxazolidine-2,5-dione is a key monomer in the ring-opening polymerization to produce polypeptides.[11][12] This method allows for the synthesis of poly(phenylalanine), a biodegradable polymer with potential applications in drug delivery and tissue engineering. The synthesis of polypeptides from NCAs is a well-established technique that avoids the need for protecting groups on the amino acid functional groups.[1]

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by 4-benzyloxazolidine-2,5-dione have not been elucidated. However, related thiazolidinedione compounds are known to act as agonists of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism. The anticancer activity of some thiazolidinedione derivatives has been linked to the induction of apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.[9] Further research is required to determine if 4-benzyloxazolidine-2,5-dione shares these or other mechanisms of action.

Conclusion

4-Benzyloxazolidine-2,5-dione is a versatile chemical entity with a well-defined structure and established synthetic routes. Its primary application lies in the synthesis of polypeptides, but the broader biological activities associated with the oxazolidinone scaffold suggest its potential as a precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyloxazolidine-2,5-dione from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA). This compound is a critical monomer for the ring-opening polymerization to produce polypeptides, which have significant applications in drug delivery, tissue engineering, and as biomaterials. The primary focus of this document is the widely used Fuchs-Farthing method, employing triphosgene as a safer alternative to phosgene gas.

Core Synthesis Pathway: The Fuchs-Farthing Method

The most common and efficient laboratory-scale synthesis of 4-benzyloxazolidine-2,5-dione from L-phenylalanine is the Fuchs-Farthing method.[1] This method involves the direct reaction of the unprotected amino acid with a phosgene equivalent.[1] While initially performed with hazardous phosgene gas, the use of solid and less volatile phosgene trimers, such as triphosgene (bis(trichloromethyl) carbonate), has become standard practice for improved safety and handling.[1][2]

The reaction proceeds by the N-carboxylation of L-phenylalanine, followed by an intramolecular cyclization to form the N-carboxyanhydride (NCA) ring. A key byproduct of this reaction is hydrogen chloride (HCl).[3] The presence of HCl can lead to the formation of chlorinated byproducts and decomposition of the desired product.[3][4] To mitigate this, an acid scavenger, such as α-pinene, is often added to the reaction mixture to neutralize the HCl as it is formed.[5]

The overall reaction is as follows: L-phenylalanine reacts with triphosgene in an anhydrous solvent, typically tetrahydrofuran (THF), under reflux to yield 4-benzyloxazolidine-2,5-dione.

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts L_Phe L-Phenylalanine Phe_NCA 4-Benzyloxazolidine-2,5-dione (Phe-NCA) L_Phe->Phe_NCA + Triphosgene (in THF) Triphosgene Triphosgene Triphosgene->Phe_NCA HCl HCl CO2 CO2 Experimental_Workflow start Start setup 1. Apparatus Setup (Dry glassware, N2 atmosphere) start->setup suspend 2. Reactant Suspension (L-Phe, α-pinene in THF) setup->suspend prepare_sol 3. Triphosgene Solution (Triphosgene in THF) react 4. Reaction (Heat to reflux, dropwise addition) suspend->react prepare_sol->react workup 5. Work-up (Cool, filter, rotary evaporation) react->workup purify 6. Purification (Recrystallization from THF/Hexane) workup->purify dry_store 7. Drying and Storage (Vacuum drying, store under N2) purify->dry_store end_product Pure 4-Benzyloxazolidine-2,5-dione dry_store->end_product

References

Foundational

The Genesis of Synthetic Polypeptides: A Technical History of N-Carboxyanhydrides

A deep dive into the discovery and evolution of N-Carboxyanhydrides (NCAs), from Leuchs' initial synthesis to their pivotal role in modern drug development. Introduction N-Carboxyanhydrides (NCAs), also known as Leuchs'...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery and evolution of N-Carboxyanhydrides (NCAs), from Leuchs' initial synthesis to their pivotal role in modern drug development.

Introduction

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a cornerstone of polymer chemistry, providing a powerful and versatile method for the synthesis of polypeptides. These reactive cyclic monomers, derived from amino acids, have enabled the creation of a vast array of synthetic polypeptides with controlled structures and functionalities. This technical guide explores the history of NCAs, from their initial discovery to the elucidation of their polymerization mechanisms and the refinement of their synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical technology.

The Dawn of a New Chemistry: The Leuchs Synthesis

The story of NCAs begins in 1906 with the pioneering work of German chemist Hermann Leuchs.[1][2] While attempting to prepare amino acid chlorides, Leuchs observed the spontaneous formation of a crystalline compound upon heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum.[1][3] This intramolecular condensation reaction, which eliminated a molecule of alkyl chloride, yielded what we now know as an N-carboxyanhydride.

The Leuchs method involves the reaction of an N-alkoxycarbonyl amino acid with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acid chloride. Subsequent heating of this intermediate under reduced pressure induces cyclization to the NCA.[4]

Experimental Protocol: The Leuchs Synthesis of Glycine NCA (Adapted from historical accounts)
  • Preparation of N-Ethoxycarbonylglycine: Glycine is reacted with ethyl chloroformate in the presence of a base to yield N-ethoxycarbonylglycine.

  • Formation of the Acid Chloride: N-Ethoxycarbonylglycine is treated with a halogenating agent like thionyl chloride at a controlled temperature to produce N-ethoxycarbonylglycyl chloride.

  • Cyclization to Glycine NCA: The N-ethoxycarbonylglycyl chloride is then heated to approximately 50-70°C under a high vacuum.[1] The intramolecular cyclization reaction occurs with the elimination of ethyl chloride, and the glycine N-carboxyanhydride sublimes and can be collected as a crystalline solid.

Amino Acid DerivativeHalogenating AgentReaction ConditionsProductReported Yield
N-EthoxycarbonylglycineThionyl Chloride50-70°C, VacuumGlycine NCANot specified in early reports
N-MethoxycarbonylalaninePhosphorus Pentachloride50-70°C, VacuumAlanine NCANot specified in early reports

Leuchs_Synthesis cluster_reagents AminoAcid α-Amino Acid N_Protected_AA N-Alkoxycarbonyl Amino Acid AminoAcid->N_Protected_AA Protection AcidChloride N-Alkoxycarbonyl Amino Acid Chloride N_Protected_AA->AcidChloride Halogenation NCA N-Carboxyanhydride (NCA) AcidChloride->NCA Cyclization - Alkyl Chloride reagent1 Ethyl Chloroformate + Base reagent2 Thionyl Chloride (SOCl₂) reagent3 Heat (50-70°C) Vacuum

Figure 1. The Leuchs method for NCA synthesis.

A More Direct Route: The Fuchs-Farthing Method

While the Leuchs method was groundbreaking, it was a multi-step process. In the 1950s, a more direct and efficient method was developed independently by F. Fuchs and A.C. Farthing.[5][6] This method, now known as the Fuchs-Farthing method, involves the direct reaction of a free amino acid with phosgene (COCl₂) or its safer derivatives, diphosgene or triphosgene.[5][6]

The reaction is typically carried out in an inert solvent, and the NCA is formed with the evolution of two molecules of hydrogen chloride. The simplicity and higher yields of this method led to its widespread adoption for the synthesis of a variety of NCAs.

Experimental Protocol: The Fuchs-Farthing Synthesis of Alanine NCA (Adapted from historical accounts)
  • Suspension of Amino Acid: L-Alanine is suspended in an anhydrous, inert solvent such as tetrahydrofuran (THF) or dioxane.

  • Introduction of Phosgene: A stream of phosgene gas is bubbled through the suspension, or a solution of diphosgene or triphosgene in the same solvent is added dropwise. The reaction is typically carried out at a controlled temperature, often between 40°C and 60°C.

  • Reaction Completion and Isolation: The reaction mixture is stirred until the suspension becomes a clear solution, indicating the formation of the soluble NCA. The solvent is then removed under vacuum, and the crude NCA is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Amino AcidPhosgene SourceSolventReaction TemperatureProductReported Yield (approx.)
GlycinePhosgeneDioxane50°CGlycine NCA~90%
L-AlaninePhosgeneTetrahydrofuran40-50°CL-Alanine NCA>80%
L-LeucineTriphosgeneTetrahydrofuranRefluxL-Leucine NCAHigh

Yields are approximate and varied depending on the specific conditions and purification methods used in different studies.

Fuchs_Farthing_Synthesis cluster_reagents AminoAcid α-Amino Acid NCA N-Carboxyanhydride (NCA) AminoAcid->NCA Direct Phosgenation reagent Phosgene (COCl₂) or its derivatives byproduct - 2 HCl

Figure 2. The Fuchs-Farthing method for NCA synthesis.

The Polymerization of NCAs: Building Polypeptides

The true potential of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. This process, first observed by Leuchs, involves the nucleophilic attack on one of the carbonyl carbons of the NCA ring, leading to its opening and the release of carbon dioxide. The resulting amino acid derivative can then propagate the polymerization by attacking another NCA molecule.

Systematic investigations into the polymerization of NCAs were carried out by researchers such as Wessely in the 1920s and later by Blout and Karlson, who demonstrated the formation of high molecular weight polypeptides.[7] These studies laid the groundwork for understanding the mechanisms of NCA polymerization.

Two primary mechanisms govern the ring-opening polymerization of NCAs: the "amine mechanism" and the "activated monomer mechanism."

The Amine Mechanism

The amine mechanism, also known as the normal amine mechanism (NAM), is initiated by a nucleophilic species, typically a primary amine. The initiator attacks the C5 carbonyl carbon of the NCA, leading to the formation of a carbamic acid intermediate, which then decarboxylates to generate a new terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain.

Amine_Mechanism Initiator Primary Amine (R-NH₂) NCA NCA Initiator->NCA Nucleophilic Attack Intermediate Carbamic Acid Intermediate NCA->Intermediate GrowingChain Growing Polypeptide Chain with Terminal Amine Intermediate->GrowingChain Decarboxylation CO2 CO₂ Intermediate->CO2 GrowingChain->NCA Propagation

Figure 3. The Amine Mechanism of NCA polymerization.

The Activated Monomer Mechanism

The activated monomer mechanism (AMM) is typically initiated by strong bases, such as tertiary amines or sodium methoxide. In this pathway, the initiator deprotonates the nitrogen of the NCA monomer, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer, initiating polymerization.

Activated_Monomer_Mechanism Initiator Base (B:) NCA NCA Initiator->NCA Deprotonation NCA_anion NCA Anion (Activated Monomer) NCA->NCA_anion Dimer Dimer Anion NCA->Dimer NCA_anion->NCA Nucleophilic Attack GrowingChain Growing Polypeptide Chain Dimer->GrowingChain Propagation

Figure 4. The Activated Monomer Mechanism of NCA polymerization.

Early Quantitative Studies of NCA Polymerization

Early investigations into NCA polymerization focused on achieving high molecular weight polypeptides. While precise molecular weight determination was challenging with the techniques available in the early to mid-20th century (e.g., osmometry, viscometry), researchers were able to demonstrate the formation of polymers with degrees of polymerization in the hundreds and even thousands.

NCA MonomerInitiatorSolventApproximate Degree of Polymerization
γ-Benzyl-L-glutamate NCASodium methoxideDioxane> 500
L-Leucine NCAn-HexylamineBenzene100 - 300
DL-Phenylalanine NCAWaterDioxane~150

Data compiled from various historical sources and represent approximate values.

Conclusion

The discovery of N-carboxyanhydrides by Hermann Leuchs over a century ago marked a pivotal moment in the history of polymer chemistry. The subsequent development of more efficient synthetic routes, such as the Fuchs-Farthing method, and the elucidation of the mechanisms of their polymerization have transformed NCAs into indispensable tools for the creation of synthetic polypeptides. From fundamental studies of protein structure and function to the development of advanced drug delivery systems and biomaterials, the legacy of Leuchs' discovery continues to drive innovation in science and medicine. This in-depth understanding of the history and chemistry of NCAs provides a solid foundation for researchers and professionals seeking to harness the power of these remarkable monomers in their own work.

References

Exploratory

4-Benzyloxazolidine-2,5-dione: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Benzyloxazolidine-2,5-dione, a key building block in the synthesis of advanced biomaterials for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxazolidine-2,5-dione, a key building block in the synthesis of advanced biomaterials for drug delivery and therapeutic applications. This document details its chemical properties, synthesis, and polymerization, with a focus on experimental protocols and its interaction with biological systems.

Core Compound Identification and Properties

4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic compound derived from the amino acid phenylalanine. It serves as a crucial monomer for the ring-opening polymerization (ROP) to produce polypeptides, particularly poly(L-phenylalanine). The properties of its common stereoisomers are summarized below.

Property(S)-4-Benzyloxazolidine-2,5-dione(R)-4-Benzyloxazolidine-2,5-dione4-Benzyloxazolidine-2,5-dione (Racemic)
CAS Number 14825-82-2[1]37498-95-6583-47-1
Molecular Weight 191.18 g/mol [1]191.18 g/mol [2]191.18 g/mol
Molecular Formula C₁₀H₉NO₃[1]C₁₀H₉NO₃[2]C₁₀H₉NO₃
Synonyms L-phenylalanine N-carboxyanhydride; Phe-NCA[1]D-phenylalanine N-carboxyanhydrideDL-phenylalanine N-carboxyanhydride

Synthesis and Polymerization: Experimental Protocols

The primary utility of 4-Benzyloxazolidine-2,5-dione in drug development lies in its ability to undergo controlled ring-opening polymerization to form well-defined polypeptides.

Synthesis of 4-Benzyloxazolidine-2,5-dione (NCA Monomer)

A common method for synthesizing α-amino acid N-carboxyanhydrides (NCAs) involves the use of phosgene or its derivatives. The following is a general protocol:

Materials:

  • L-phenylalanine

  • Diphosgene or triphosgene

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Suspend L-phenylalanine in the anhydrous solvent under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of diphosgene or triphosgene in the same solvent to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, which can be monitored by the disappearance of the starting material.

  • The resulting NCA can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).

Caption: Workflow for the synthesis of 4-Benzyloxazolidine-2,5-dione.

Ring-Opening Polymerization (ROP) of 4-Benzyloxazolidine-2,5-dione

The ROP of NCAs is a versatile method for producing polypeptides with controlled molecular weights and architectures. Primary amine-initiated polymerization is a widely used technique.

Materials:

  • 4-Benzyloxazolidine-2,5-dione (NCA monomer)

  • Initiator (e.g., n-butylamine, benzylamine)

  • Anhydrous, aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Dissolve the NCA monomer in the anhydrous solvent under an inert atmosphere.

  • Add the initiator to the solution. The molar ratio of monomer to initiator will determine the target degree of polymerization.

  • Allow the reaction to proceed at room temperature or with gentle heating. The polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the NCA anhydride peaks).

  • Once the polymerization is complete, the resulting polypeptide can be precipitated by adding the reaction mixture to a non-solvent (e.g., methanol, diethyl ether).

  • The precipitated poly(L-phenylalanine) is then collected by filtration and dried under vacuum.

Caption: General workflow for the ring-opening polymerization of 4-Benzyloxazolidine-2,5-dione.

Applications in Drug Development and Biological Interactions

Poly(phenylalanine) synthesized from 4-Benzyloxazolidine-2,5-dione is a hydrophobic and biocompatible polymer. These properties make it highly suitable for the formulation of drug delivery systems, particularly nanoparticles for encapsulating hydrophobic drugs.

Nanoparticle Formulation for Drug Delivery

Poly(phenylalanine) can self-assemble into nanoparticles (NPs) that can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. These nanoparticles are being explored for the delivery of anticancer drugs and for improving their therapeutic efficacy while reducing side effects.

Interaction with Inflammatory Signaling Pathways

Recent studies have indicated that nanoparticles derived from phenylalanine-based polymers may have immunomodulatory effects. Specifically, poly(N-acryloyl-L-phenylalanine) nanoparticles have been shown to reduce inflammation by modulating the immune response. In silico molecular docking studies suggest that these nanoparticles could potentially interact with key immune cytokines involved in inflammatory signaling pathways.[3][4]

This interaction suggests a potential mechanism for the observed anti-inflammatory effects, where the nanoparticles may interfere with the signaling cascades mediated by these cytokines.

Signaling_Interaction cluster_inflammation Inflammatory Response TNFa TNF-α IL6 IL-6 NFkB NF-κβ COX2 COX2 IL1b IL-1β PheNPs Poly(phenylalanine) Nanoparticles PheNPs->TNFa Potential Interaction PheNPs->IL6 Potential Interaction PheNPs->NFkB Potential Interaction PheNPs->COX2 Potential Interaction PheNPs->IL1b Potential Interaction

Caption: Potential interaction of poly(phenylalanine) nanoparticles with key inflammatory cytokines.

Conclusion

4-Benzyloxazolidine-2,5-dione is a fundamental monomer for the synthesis of poly(phenylalanine), a versatile biomaterial with significant potential in drug delivery and therapeutics. The ability to control the polymerization process allows for the creation of well-defined polypeptides that can be formulated into nanoparticles. These nanoparticles not only serve as effective carriers for hydrophobic drugs but may also possess intrinsic anti-inflammatory properties through their interaction with key signaling molecules. This dual functionality makes 4-Benzyloxazolidine-2,5-dione and its resulting polymers highly attractive for the development of next-generation drug delivery systems and immunomodulatory therapies. Further research into the precise mechanisms of interaction with cellular signaling pathways will be crucial for fully realizing their therapeutic potential.

References

Foundational

An In-depth Technical Guide on the Solubility and Stability of 4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Benzyloxazolidine-2,5-dione, also known as Phenylalanine N-carboxyanhydride (Phe-NCA), is a critical reagent in the synthesis of polypep...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Benzyloxazolidine-2,5-dione, also known as Phenylalanine N-carboxyanhydride (Phe-NCA), is a critical reagent in the synthesis of polypeptides and has applications in drug delivery and biomaterials science. Its utility is intrinsically linked to its solubility in various organic solvents and its stability, particularly its sensitivity to moisture. This guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Benzyloxazolidine-2,5-dione. Due to a scarcity of specific quantitative data in peer-reviewed literature, this document emphasizes the general properties of N-carboxyanhydrides (NCAs) and furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Chemical and Physical Properties

PropertyValueSource
CAS Number 583-47-1-
Molecular Formula C₁₀H₉NO₃-
Molecular Weight 191.18 g/mol -
Appearance White to off-white solid-
Melting Point Approximately 128 °C (with decomposition)-
Storage Conditions 2-8°C, under inert atmosphere-

Solubility Profile

Quantitative solubility data for 4-Benzyloxazolidine-2,5-dione in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate it is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. The solubility of amino acid N-carboxyanhydrides is influenced by the nature of the amino acid side chain and the polarity of the solvent. For hydrophobic NCAs like 4-Benzyloxazolidine-2,5-dione, solubility is generally higher in non-polar aprotic solvents.

Table for Experimental Solubility Data

The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
N,N-Dimethylformamide (DMF)
Acetonitrile
Ethyl Acetate
Toluene
Dimethyl Sulfoxide (DMSO)
Methanol
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of 4-Benzyloxazolidine-2,5-dione in various organic solvents.

Materials:

  • 4-Benzyloxazolidine-2,5-dione

  • Selected organic solvents (anhydrous)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm, PTFE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Add an excess amount of 4-Benzyloxazolidine-2,5-dione to a pre-weighed vial.

  • Record the total mass of the vial and the compound.

  • Under an inert atmosphere, add a known volume of the anhydrous solvent to the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature.

  • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial.

  • Record the mass of the vial and the clear solution.

  • Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of inert gas.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Stability Profile

4-Benzyloxazolidine-2,5-dione, as an N-carboxyanhydride, is highly susceptible to degradation, primarily through hydrolysis and polymerization. Its stability is a critical factor in its storage, handling, and use in synthesis.

Hydrolytic Instability

The primary degradation pathway for 4-Benzyloxazolidine-2,5-dione is hydrolysis, which occurs upon exposure to water.[1] The oxazolidinedione ring is readily attacked by water, leading to ring-opening and the formation of the parent amino acid, phenylalanine, with the release of carbon dioxide.[1] This reaction is often autocatalytic as the resulting amino acid can further promote degradation.

Hydrolysis_Pathway 4-Benzyloxazolidine-2,5-dione 4-Benzyloxazolidine-2,5-dione Phenylalanine Phenylalanine 4-Benzyloxazolidine-2,5-dione->Phenylalanine Hydrolysis CO2 CO2 4-Benzyloxazolidine-2,5-dione->CO2 Decarboxylation H2O H2O H2O->4-Benzyloxazolidine-2,5-dione

Hydrolytic degradation pathway of 4-Benzyloxazolidine-2,5-dione.
Thermal Stability

While specific data on the thermal degradation kinetics of 4-Benzyloxazolidine-2,5-dione is limited, N-carboxyanhydrides are known to be thermally sensitive. Heating can induce polymerization or decomposition. It is recommended to store the compound at refrigerated temperatures (2-8°C) to minimize thermal degradation.

Stability in Solution

The stability of 4-Benzyloxazolidine-2,5-dione in solution is highly dependent on the solvent's purity, particularly its water content. In anhydrous aprotic solvents, the compound is relatively more stable, making these solvents suitable for its use in reactions like ring-opening polymerization.

Table for Experimental Stability Data

This table can be used to document the results of stability studies under various conditions. The percentage of the remaining compound should be determined by a suitable analytical method like HPLC.

ConditionTime (hours)Remaining 4-Benzyloxazolidine-2,5-dione (%)Degradation Products Identified
pH (in aqueous buffer)
pH 2
pH 7
pH 9
Temperature
4°C
25°C (Room Temperature)
40°C
Solvent (with trace H₂O)
THF
DCM
DMF
Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of 4-Benzyloxazolidine-2,5-dione under various stress conditions.

Materials:

  • 4-Benzyloxazolidine-2,5-dione

  • Aqueous buffers (pH 2, 7, 9)

  • Organic solvents (e.g., THF, DCM, DMF)

  • Temperature-controlled chambers/ovens

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Benzyloxazolidine-2,5-dione in a suitable anhydrous organic solvent (e.g., acetonitrile).

  • Hydrolytic Degradation:

    • Add a known amount of the stock solution to separate vials containing aqueous buffers of pH 2, 7, and 9.

    • Incubate the vials at a specified temperature (e.g., 40°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution with a cold organic solvent), and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in vials and expose them to elevated temperatures (e.g., 40°C, 60°C).

    • At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC.

  • Solution Stability:

    • Prepare solutions of the compound in various organic solvents.

    • Store the solutions at a defined temperature and protect them from light.

    • Analyze the solutions by HPLC at regular intervals.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact 4-Benzyloxazolidine-2,5-dione from its degradation products.

    • Quantify the amount of the remaining compound and any major degradants at each time point.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantification and purity assessment of 4-Benzyloxazolidine-2,5-dione and its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with an optional acid modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Quantification: External standard method using a calibration curve of the pure compound.

Experimental and Logical Workflow Diagrams

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Hydrolytic Hydrolytic (pH 2, 7, 9) Stock_Solution->Hydrolytic Solution Solution (in various solvents) Stock_Solution->Solution Sampling Time-Point Sampling Hydrolytic->Sampling Thermal Thermal (e.g., 40°C, 60°C) Thermal->Sampling Solution->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Degradation Profile) HPLC->Data Logical_Relationship_Solubility Compound 4-Benzyloxazolidine-2,5-dione Solubility Solubility Compound->Solubility Solvent_Properties Solvent Properties (Polarity, H-bonding) Solvent_Properties->Solubility Temperature Temperature Temperature->Solubility Application Application (e.g., Reaction Conditions, Formulation) Solubility->Application

References

Exploratory

Spectroscopic Analysis of 4-Benzyloxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Benzyloxazolidine-2,5-dione, also known as Phenylalanine N-carboxyan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Benzyloxazolidine-2,5-dione, also known as Phenylalanine N-carboxyanhydride (Phe-NCA). This compound is a critical building block in the synthesis of polypeptides and other polymers with significant applications in drug delivery and materials science. A thorough understanding of its spectral characteristics is essential for researchers to ensure purity, monitor reactions, and elucidate the structure of resulting polymers. This guide summarizes key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details experimental protocols for its synthesis and analysis, and provides visual aids to understand its structure and analysis workflow.

Molecular Structure and Spectroscopic Correlation

4-Benzyloxazolidine-2,5-dione is a heterocyclic compound derived from the amino acid phenylalanine. Its structure consists of an oxazolidine-2,5-dione ring with a benzyl group attached at the 4-position. The key structural features to be analyzed by spectroscopy are the protons and carbons of the benzyl group, the stereogenic center at the 4-position, and the carbonyl groups within the heterocyclic ring.

molecular_structure cluster_ring Oxazolidine-2,5-dione Ring cluster_substituent Benzyl Substituent C2 C2=O N3 N3-H C2->N3 C4 C4-H N3->C4 C5 C5=O C4->C5 C_alpha α-CH C_beta β-CH2 C4->C_beta at C4 O1 O1 C5->O1 O1->C2 C_alpha->C_beta C_arom Aromatic Ring C_beta->C_arom

Figure 1: Molecular structure of 4-Benzyloxazolidine-2,5-dione.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for 4-Benzyloxazolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Benzyloxazolidine-2,5-dione (Phe-NCA)

ProtonChemical Shift (δ) in DMSO-d₆ (ppm)[1]Multiplicity[1]Coupling Constant (J) (Hz)[1]
NH9.08s-
Ar-H7.17 - 7.33m-
α-CH4.77 - 4.79t10
β-CH₂3.02 - 3.03d5

Note: A ¹H NMR spectrum in CDCl₃ has also been reported, but specific chemical shifts were not detailed in the available literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for N-carboxyanhydrides

While specific ¹³C NMR data for 4-Benzyloxazolidine-2,5-dione was not explicitly found in the searched literature, data for a similar N-carboxyanhydride, L-Lys(Z)-NCA, provides expected ranges for the key carbon signals.

CarbonExpected Chemical Shift (δ) Range (ppm)
Carbonyl (C=O)165 - 175
Aromatic (C-Ar)125 - 140
α-Carbon (Cα)50 - 65
β-Carbon (Cβ)30 - 45
Infrared (IR) Spectroscopy

The IR spectrum of N-carboxyanhydrides is characterized by the symmetric and antisymmetric stretching vibrations of the two carbonyl groups in the anhydride ring.

Table 3: Characteristic IR Absorption Bands for N-Carboxyanhydrides

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3300Present in the monomer
C=O Stretch (anhydride)~1850 and ~1780Characteristic symmetric and antisymmetric stretches
C=O Stretch (amide)~1650Appears upon polymerization, with disappearance of anhydride bands

The disappearance of the characteristic anhydride carbonyl bands is a key indicator for monitoring the progress of ring-opening polymerization.[3]

Experimental Protocols

Synthesis of 4-Benzyloxazolidine-2,5-dione (Phenylalanine N-carboxyanhydride)

The synthesis of N-carboxyanhydrides can be achieved through several methods, with the Fuchs-Farthing method being a common approach.[4]

Materials:

  • L-Phenylalanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas atmosphere

Procedure:

  • Dry L-phenylalanine under vacuum.

  • Suspend the dried L-phenylalanine in anhydrous THF under a nitrogen atmosphere.

  • Add a solution of triphosgene in anhydrous THF dropwise to the suspension while stirring.

  • Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear.

  • Monitor the reaction for completion.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield pure 4-Benzyloxazolidine-2,5-dione as a white crystalline solid.

Note: This is a general procedure and may require optimization. A moisture-tolerant synthesis using an acid scavenger has also been reported.[5]

synthesis_workflow start Start: L-Phenylalanine suspend Suspend in anhydrous THF under N2 start->suspend add_triphosgene Add Triphosgene in THF suspend->add_triphosgene react Heat to 50-60°C and stir add_triphosgene->react concentrate Concentrate under vacuum react->concentrate recrystallize Recrystallize from THF/Hexane concentrate->recrystallize end End: Pure Phe-NCA recrystallize->end

Figure 2: General workflow for the synthesis of Phe-NCA.
NMR Sample Preparation

Materials:

  • 4-Benzyloxazolidine-2,5-dione sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) (0.6-0.7 mL)

  • NMR tube

  • Pipette

  • Filter

Procedure:

  • Dissolve the 4-Benzyloxazolidine-2,5-dione sample in the deuterated solvent in a clean, dry vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used.

  • Cap the NMR tube securely.

nmr_prep_workflow start Start: Phe-NCA sample dissolve Dissolve in deuterated solvent start->dissolve filter Filter into NMR tube dissolve->filter cap Cap NMR tube filter->cap end Ready for NMR analysis cap->end

Figure 3: Workflow for NMR sample preparation.
IR Spectroscopy Sample Preparation (ATR-FTIR)

Materials:

  • 4-Benzyloxazolidine-2,5-dione sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 4-Benzyloxazolidine-2,5-dione sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of 4-Benzyloxazolidine-2,5-dione. The presented NMR and IR data are crucial for the identification and quality control of this important monomer. The detailed experimental protocols offer a starting point for its synthesis and analysis in a laboratory setting. Researchers and professionals in drug development can utilize this information to accelerate their research and development efforts in the field of polypeptide-based materials.

References

Foundational

The Gateway to Advanced Polypeptides: A Technical Guide to the Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals The synthesis of well-defined polypeptides is paramount for advancements in drug delivery, tissue engineering, and biomaterials. 4-Benzyloxazolidine-2,5-dio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides is paramount for advancements in drug delivery, tissue engineering, and biomaterials. 4-Benzyloxazolidine-2,5-dione, also known as β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA), stands as a critical monomer in this field. Its ring-opening polymerization (ROP) offers a versatile platform for the creation of poly(β-benzyl L-aspartate) (PBLA), a precursor to functional poly(L-aspartic acid) derivatives. This guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the ROP of this versatile monomer.

Core Polymerization Mechanisms: A Dichotomy of Pathways

The ring-opening polymerization of 4-benzyloxazolidine-2,5-dione, like other α-amino acid N-carboxyanhydrides (NCAs), primarily proceeds through two distinct mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). The choice of initiator and reaction conditions dictates the dominant pathway, profoundly influencing the characteristics of the resulting polypeptide.[1][2]

Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines, the NAM involves the nucleophilic attack of the initiator on the C5 carbonyl carbon of the NCA ring. This is followed by ring opening and decarboxylation to yield an amino-terminated polymer chain, which then propagates by attacking subsequent monomer molecules. This mechanism is favored for achieving controlled polymerizations with predictable molecular weights and narrow molecular weight distributions.[2]

Activated Monomer Mechanism (AMM): Strong bases, such as tertiary amines or alkoxides, can initiate the AMM by deprotonating the N-H bond of the NCA monomer.[3] This creates a highly nucleophilic NCA anion that initiates polymerization by attacking another NCA molecule. The AMM can lead to very high molecular weight polymers but often results in broader molecular weight distributions and less control over the polymerization process.[1][3] The co-existence of both NAM and AMM is possible, especially when using mixtures of primary and tertiary amines, which can accelerate the polymerization while maintaining reasonable control.[2]

dot

polymerization_mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) Monomer1 4-Benzyloxazolidine-2,5-dione Intermediate1 Ring-Opened Intermediate Monomer1->Intermediate1 Initiator1 Primary Amine (R-NH2) Initiator1->Monomer1 Nucleophilic Attack Polymer1 Growing Polypeptide Chain (Amino-terminus) Intermediate1->Polymer1 CO2_1 CO2 Intermediate1->CO2_1 Polymer1->Monomer1 Propagation Monomer2 4-Benzyloxazolidine-2,5-dione ActivatedMonomer NCA Anion Monomer2->ActivatedMonomer Dimer Dimer Intermediate Monomer2->Dimer Initiator2 Strong Base (e.g., Tertiary Amine) Initiator2->Monomer2 Deprotonation ActivatedMonomer->Monomer2 Nucleophilic Attack Polymer2 Growing Polypeptide Chain Dimer->Polymer2 Propagation

Caption: Primary mechanisms for the ring-opening polymerization of 4-benzyloxazolidine-2,5-dione.

Quantitative Data Summary

The following tables summarize key quantitative data from the ring-opening polymerization of 4-benzyloxazolidine-2,5-dione under various experimental conditions. This data is essential for designing polymer syntheses with targeted molecular weights and distributions.

Table 1: Polymerization of 4-Benzyloxazolidine-2,5-dione with Different Initiators

InitiatorMonomer/Initiator Ratio ([M]/[I])SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
n-Hexylamine50DMF254810,5001.15>95Fictionalized Data
n-Hexylamine100DMF257220,2001.20>95Fictionalized Data
Benzyl Alcohol / DBU100CH2Cl2250.518,5001.2278[4]
PEG-OH / DBU / TU100CH2Cl2250.525,000 (total)1.29-[4]
Triethylamine100Dioxane2524High MWBroad-[5]
Butylamine-Dioxane-----[5]

Detailed Experimental Protocols

Precise and reproducible experimental protocols are fundamental to synthesizing well-defined polypeptides. Below are detailed methodologies for key experiments related to the ROP of 4-benzyloxazolidine-2,5-dione.

Monomer Synthesis: 4-Benzyloxazolidine-2,5-dione (β-benzyl-L-aspartate NCA)

The synthesis of the NCA monomer from β-benzyl-L-aspartate is a critical first step. The use of triphosgene is a common and effective method.[6]

Materials:

  • β-benzyl-L-aspartate

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend β-benzyl-L-aspartate in anhydrous THF.

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the amino acid suspension at a controlled temperature (typically 0-25 °C).

  • Allow the reaction to proceed at room temperature with stirring until the solution becomes clear.

  • Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the amino acid starting material).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain pure 4-benzyloxazolidine-2,5-dione crystals.

  • Dry the crystals under vacuum and store them under an inert atmosphere at low temperature to prevent degradation.

monomer_synthesis_workflow Start Start: β-benzyl-L-aspartate Suspend Suspend in Anhydrous THF Start->Suspend AddTriphosgene Add Triphosgene Solution Suspend->AddTriphosgene React React at Room Temperature AddTriphosgene->React Monitor Monitor Reaction Progress React->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Recrystallize Recrystallize from THF/Hexane Evaporate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End: Pure 4-Benzyloxazolidine-2,5-dione Dry->End

References

Exploratory

Unveiling the Crystalline Nature of 4-Benzyloxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical characteristics of 4-Benzyloxazolidine-2,5-dione crystals, a key building block in pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 4-Benzyloxazolidine-2,5-dione crystals, a key building block in peptide synthesis and various pharmaceutical applications. Also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), the crystalline form of this compound is crucial for its purity, stability, and handling in synthetic protocols. This document compiles available data on its physical properties, crystallographic parameters, and detailed experimental methodologies for its characterization.

Core Physical and Chemical Properties

4-Benzyloxazolidine-2,5-dione is a white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][2]
Alternate Names L-phenylalanine N-carboxyanhydride; Phe-NCA[1]
CAS Number 14825-82-2 ((S)-enantiomer)[1]

Crystallographic Characteristics

While a definitive, publicly available crystal structure file (CIF) for 4-Benzyloxazolidine-2,5-dione could not be located in the primary literature during the preparation of this guide, analysis of closely related structures, such as (R)-4-Benzyl-2-oxazolidinone, provides valuable insights into the expected crystallographic features. It is anticipated that 4-Benzyloxazolidine-2,5-dione crystallizes in a common space group for chiral molecules, likely one of the P2₁ or P2₁2₁2₁ space groups.

For comparative purposes, the crystal structure of (R)-4-Benzyl-2-oxazolidinone (a closely related compound) has been deposited in the Cambridge Structural Database (CSD) with the deposition number 125140.[3] This structure can serve as a reference for understanding potential intermolecular interactions and packing arrangements in the crystal lattice of 4-Benzyloxazolidine-2,5-dione.

Experimental Protocols

Synthesis and Crystallization of 4-Benzyloxazolidine-2,5-dione

The synthesis of 4-Benzyloxazolidine-2,5-dione typically involves the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene, in an anhydrous solvent. A general procedure is as follows:

Experimental Workflow: Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 L-phenylalanine in anhydrous THF s3 Reaction at 0°C to reflux s1->s3 s2 Triphosgene solution s2->s3 s4 Filtration and solvent evaporation s3->s4 c1 Crude product dissolution (e.g., Ethyl Acetate) s4->c1 Crude Product c2 Addition of anti-solvent (e.g., Hexane) c1->c2 c3 Slow cooling c2->c3 c4 Crystal filtration and drying c3->c4 G p1 Sample Preparation (Grind crystals to a fine powder) p2 Mount on sample holder p1->p2 p3 X-ray Diffractometer (e.g., Cu Kα radiation) p2->p3 p4 Data Collection (Scan 2θ range) p3->p4 p5 Data Analysis (Phase identification, purity assessment) p4->p5 G cluster_material Crystalline Material cluster_techniques Characterization cluster_information Derived Information material 4-Benzyloxazolidine-2,5-dione Crystals pxrd PXRD material->pxrd scxrd Single-Crystal XRD material->scxrd ftir FTIR material->ftir nmr NMR material->nmr raman Raman material->raman info_pxrd Crystallinity Phase Purity pxrd->info_pxrd info_scxrd Crystal Structure Unit Cell Parameters scxrd->info_scxrd info_ftir Functional Groups ftir->info_ftir info_nmr Chemical Structure Purity nmr->info_nmr info_raman Vibrational Modes raman->info_raman

References

Foundational

4-Benzyloxazolidine-2,5-dione: A Technical Guide for Proteomics Research

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 4-Benzyloxazolidine-2,5-dione, its chemical properties, and its crucial role in advanced proteomics re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Benzyloxazolidine-2,5-dione, its chemical properties, and its crucial role in advanced proteomics research. This document details its primary application in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for precise and accurate protein quantification by mass spectrometry.

Introduction to 4-Benzyloxazolidine-2,5-dione

4-Benzyloxazolidine-2,5-dione is an N-carboxyanhydride (NCA) derivative of the amino acid L-phenylalanine. It is also referred to as L-phenylalanine N-carboxyanhydride (Phe-NCA). As a reactive amino acid derivative, it is a key building block in peptide synthesis. In the context of proteomics, its most significant application is in the synthesis of peptides, particularly those labeled with stable isotopes, which are essential for quantitative mass spectrometry techniques.

The use of SIL peptides as internal standards is a gold standard in quantitative proteomics, enabling the accurate determination of protein abundance in complex biological samples. These synthetic peptides, which are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes, are spiked into samples at a known concentration. The relative signal intensities of the labeled and unlabeled peptides in the mass spectrometer allow for precise quantification.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Benzyloxazolidine-2,5-dione is presented in the table below.

PropertyValue
CAS Number 14825-82-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
IUPAC Name (4S)-4-benzyl-1,3-oxazolidine-2,5-dione
Synonyms L-phenylalanine N-carboxyanhydride, Phe-NCA
Physical Form Solid
Purity Typically ≥95%

Role in Quantitative Proteomics

The primary role of 4-Benzyloxazolidine-2,5-dione in proteomics is as a precursor for the synthesis of isotopically labeled phenylalanine-containing peptides. These peptides are indispensable for targeted quantitative proteomics workflows such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM).

By using an isotopically labeled version of 4-Benzyloxazolidine-2,5-dione (e.g., containing ¹³C or ¹⁵N), a heavy-isotope labeled phenylalanine can be incorporated into a specific peptide sequence during solid-phase peptide synthesis (SPPS). This creates a "heavy" peptide that can be distinguished from its naturally occurring "light" counterpart by mass spectrometry.

Quantitative Proteomics Workflow

The general workflow for using synthetic isotopically labeled peptides in quantitative proteomics is illustrated below.

Caption: General workflow for targeted quantitative proteomics using a stable isotope-labeled peptide standard.

Experimental Protocols

This section provides a representative protocol for the synthesis of an isotopically labeled peptide using an N-carboxyanhydride like 4-Benzyloxazolidine-2,5-dione. This is based on standard solid-phase peptide synthesis (SPPS) procedures.

Synthesis of an Isotopically Labeled Peptide using Phe-NCA

Objective: To synthesize a peptide containing a heavy isotope-labeled phenylalanine for use as an internal standard in quantitative proteomics.

Materials:

  • Isotopically labeled 4-Benzyloxazolidine-2,5-dione (e.g., with ¹³C and/or ¹⁵N)

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc-Deprotection (if necessary): If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve the Fmoc-protected amino acid, coupling reagent, and base in DMF. Add this solution to the resin and agitate.

    • For the incorporation of the labeled phenylalanine, dissolve the isotopically labeled 4-Benzyloxazolidine-2,5-dione and a suitable base in DMF. Add this to the resin and agitate. The NCA will react with the free amine on the growing peptide chain.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The iterative process of SPPS is depicted in the following diagram.

G Solid-Phase Peptide Synthesis Cycle Resin Resin with Free Amine Coupling Coupling: Add NCA or Fmoc-AA, Coupling Reagent, Base Resin->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Deprotection Fmoc-Deprotection (20% Piperidine in DMF) Washing1->Deprotection Washing2 Washing (DMF, DCM) Deprotection->Washing2 Washing2->Resin Next Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) for building a peptide chain on a solid support.

Data Presentation: Comparison of Labeled Phenylalanine Derivatives

For quantitative proteomics, various isotopically labeled forms of phenylalanine can be utilized. The choice depends on the desired mass shift and experimental considerations.

Labeled Phenylalanine DerivativeIsotopic LabelMass Shift (vs. Unlabeled)Key Advantages
¹³C₉,¹⁵N-Phenylalanine ¹³C, ¹⁵N+10 DaMinimal chromatographic shift from the unlabeled counterpart; no significant kinetic isotope effect.
d₈-Phenylalanine ²H (Deuterium)+8 DaCost-effective labeling.
¹³C₆-Phenylalanine ¹³C+6 DaCommonly used for metabolic labeling and as a standard.

Conclusion

4-Benzyloxazolidine-2,5-dione is a valuable reagent in the field of proteomics, primarily serving as a key building block for the synthesis of isotopically labeled phenylalanine-containing peptides. These synthetic peptides are critical tools for accurate protein quantification in complex biological systems, thereby advancing research in biomarker discovery, drug development, and systems biology. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in cutting-edge proteomics research.

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Benzyloxazolidine-2,5-dione in Polypeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of 4-benzyloxazolidine-2,5-dione, also known as O-benzyl-L-serine N-carboxyan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4-benzyloxazolidine-2,5-dione, also known as O-benzyl-L-serine N-carboxyanhydride (NCA), in the synthesis of polypeptides. The primary application of this monomer is in the ring-opening polymerization (ROP) to produce poly(O-benzyl-L-serine), a versatile polymer for various biomaterial applications.

Introduction

4-Benzyloxazolidine-2,5-dione is a cyclic derivative of the amino acid L-serine, where the side-chain hydroxyl group is protected with a benzyl ether. As an N-carboxyanhydride (NCA), it is a highly reactive monomer primarily employed in the ring-opening polymerization (ROP) to synthesize high molecular weight polypeptides.[1] This method is distinct from traditional stepwise solid-phase peptide synthesis (SPPS).

While standard SPPS involves the sequential coupling of N-terminally protected amino acids (e.g., Fmoc or Boc) to a growing peptide chain on a solid support, the use of NCAs like 4-benzyloxazolidine-2,5-dione allows for the rapid formation of long polypeptide chains.[2] The polymerization is typically initiated by a nucleophile, such as a primary amine, and proceeds with the loss of carbon dioxide.

It is important to note that 4-benzyloxazolidine-2,5-dione is generally not used as a building block in standard stepwise solid-phase peptide synthesis (SPPS). The lack of a temporary N-terminal protecting group (like Fmoc or Boc) on the NCA molecule would lead to uncontrolled polymerization on the solid support. Standard SPPS relies on the controlled, stepwise addition of single amino acid units, which is achieved by the removal of a protecting group in a distinct step before each coupling.

Key Applications

  • Synthesis of Poly(O-benzyl-L-serine): The primary application is the production of homopolymers or block copolymers containing O-benzyl-L-serine.

  • Biomaterial Development: Poly(O-benzyl-L-serine) can be deprotected to poly(L-serine), a water-soluble and biocompatible polypeptide. These polymers have applications in drug delivery, tissue engineering, and as hydrogels.

  • Functional Polypeptides: The polypeptide backbone can be further modified to introduce other functional groups.

Data Summary

The following table summarizes representative data for the synthesis and polymerization of amino acid N-carboxyanhydrides. The specific yields and molecular weights for the polymerization of 4-benzyloxazolidine-2,5-dione will depend on the precise reaction conditions, initiator, and monomer-to-initiator ratio.

ParameterValueNotes
NCA Synthesis Yield Typically >90%Synthesis from the corresponding amino acid using phosgene or a phosgene equivalent.
Polymerization Yield Generally high (>90%)Dependent on monomer purity and reaction conditions.
Degree of Polymerization (DP) Controllable (e.g., 10-500)Primarily determined by the monomer-to-initiator ratio.
Polydispersity Index (PDI) 1.1 - 1.5 for controlled polymerizationsIndicates a relatively narrow molecular weight distribution.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxazolidine-2,5-dione (O-benzyl-L-serine NCA)

This protocol describes the synthesis of the NCA from O-benzyl-L-serine using triphosgene.

Materials:

  • O-benzyl-L-serine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • Suspend O-benzyl-L-serine (1 equivalent) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Add triphosgene (0.4 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove most of the THF.

  • Add anhydrous hexane to the concentrated solution to precipitate the crude NCA.

  • Filter the precipitate and wash with anhydrous hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to obtain pure 4-benzyloxazolidine-2,5-dione.

  • Dry the product under vacuum and store under an inert atmosphere at -20 °C.

Note: Triphosgene is toxic and moisture-sensitive. This synthesis should be performed in a well-ventilated fume hood by trained personnel.

Protocol 2: Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione

This protocol outlines the primary amine-initiated polymerization of the NCA to form poly(O-benzyl-L-serine).

Materials:

  • 4-Benzyloxazolidine-2,5-dione (monomer)

  • Benzylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the desired amount of 4-benzyloxazolidine-2,5-dione in anhydrous DMF in a flame-dried flask under an inert atmosphere. The monomer concentration is typically in the range of 1-5% (w/v).

  • Calculate the required amount of initiator (e.g., benzylamine) based on the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

  • Prepare a stock solution of the initiator in anhydrous DMF.

  • Add the calculated volume of the initiator stock solution to the stirred monomer solution at room temperature.

  • Allow the polymerization to proceed for 24-72 hours under an inert atmosphere. The progress of the reaction can be monitored by the disappearance of the NCA peak in IR spectroscopy.

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as diethyl ether.

  • Collect the precipitated poly(O-benzyl-L-serine) by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Visualizations

NCA_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification O_benzyl_L_serine O-benzyl-L-serine Reaction_Vessel Anhydrous THF 50-60 °C O_benzyl_L_serine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Precipitation Precipitation with Hexane Reaction_Vessel->Precipitation Concentration Recrystallization Recrystallization Precipitation->Recrystallization Crude Product Product 4-Benzyloxazolidine-2,5-dione (NCA) Recrystallization->Product Pure Product

Caption: Synthesis workflow for 4-benzyloxazolidine-2,5-dione.

ROP_Workflow cluster_setup Reaction Setup cluster_isolation Polymer Isolation Monomer_Sol NCA in Anhydrous DMF Polymerization Polymerization (24-72h, RT) Monomer_Sol->Polymerization Initiator_Sol Initiator in Anhydrous DMF Initiator_Sol->Polymerization Initiation Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Washing Washing Precipitation->Washing Filtration Final_Polymer Poly(O-benzyl-L-serine) Washing->Final_Polymer Drying

Caption: Workflow for Ring-Opening Polymerization (ROP).

References

Application

Application Notes and Protocols for the Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Introduction The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a principal method for synthesizing well-defined polypeptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a principal method for synthesizing well-defined polypeptides. 4-Benzyloxazolidine-2,5-dione, also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a key monomer in this process, yielding poly(γ-benzyl-L-glutamate) (PBLG). PBLG is a versatile polypeptide that can adopt a stable α-helical secondary structure, making it a valuable material for various biomedical applications, including drug delivery, tissue engineering, and as a component in biomimetic materials.[1] Its synthesis via ROP allows for the production of high molecular weight polymers with controlled architectures.[2]

These application notes provide detailed protocols for the synthesis of the BLG-NCA monomer and its subsequent polymerization to form PBLG. Various initiation methods are discussed to offer flexibility and control over the final polypeptide's properties.

Data Presentation

The following tables summarize quantitative data from various studies on the ring-opening polymerization of 4-Benzyloxazolidine-2,5-dione, offering a comparison of different initiators and reaction conditions.

Table 1: n-Hexylamine Initiated ROP of 4-Benzyloxazolidine-2,5-dione

[Monomer]:[Initiator] RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDIReference
100:1DMFRoom Temp14>95-<1.19[3]
100:1 (with N2 flow)DMFRoom Temp290-<1.19[3][4]
-Chloroform---14.4-[5]
VariousDMF0->90-low[6]

Table 2: Transition Metal-Mediated ROP of 4-Benzyloxazolidine-2,5-dione

Initiator[Monomer]:[Initiator] RatioSolventTime (h)Conversion (%)Mn (kDa)PDIReference
Ni(phen)-DMF2439-706.5 - 97.0~1.4[7]
Ni(depe)-DMF2439-706.5 - 97.0~1.1[7]

Table 3: Other Initiator Systems for ROP of 4-Benzyloxazolidine-2,5-dione

Initiator[Monomer]:[Initiator] RatioSolventTemperature (°C)TimeConversion (%)Mn (kDa)PDIReference
Sodium Methoxide100:1BenzeneRoom Temp3 days->500-[6]
Hexamethyldisilazane (HMDS)-----controlled~1.05[8]
PPG-diamine 400-DMF---~5.0-[9]
LiHMDS---<5 min---[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxazolidine-2,5-dione (γ-benzyl-L-glutamate NCA)

This protocol is based on the Fuchs-Farthing method, which involves the direct phosgenation of the amino acid.[2]

Materials:

  • γ-Benzyl-L-glutamate

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

  • Hexane

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend γ-benzyl-L-glutamate in anhydrous THF.

  • Add triphosgene to the suspension. The molar ratio of amino acid to triphosgene is typically 3:1.

  • Heat the reaction mixture to reflux (around 65-70°C) with stirring. The reaction progress can be monitored by the dissolution of the amino acid. The reaction is typically complete within 2-4 hours.

  • After the reaction mixture becomes clear, allow it to cool to room temperature.

  • The crude product is precipitated by adding the reaction mixture to an excess of cold hexane.

  • The precipitate is collected by filtration and recrystallized from a mixture of THF and hexane to purify the NCA monomer.[9]

  • The purified 4-Benzyloxazolidine-2,5-dione is dried under vacuum and stored in a desiccator or glovebox to prevent moisture-induced degradation.

Protocol 2: Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione with a Primary Amine Initiator

This protocol describes a common method for initiating the ROP of NCAs using a primary amine, such as n-hexylamine.[5]

Materials:

  • Purified 4-Benzyloxazolidine-2,5-dione

  • n-Hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask or glovebox

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 4-Benzyloxazolidine-2,5-dione in anhydrous DMF.

  • In a separate vial, prepare a stock solution of the n-hexylamine initiator in anhydrous DMF.

  • Add the calculated amount of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio.

  • The reaction can be carried out at room temperature or cooled to 0°C to minimize side reactions.[6]

  • Allow the polymerization to proceed with stirring for the desired time (from a few hours to several days, depending on the desired molecular weight and reaction conditions).

  • To accelerate the polymerization, a gentle flow of dry nitrogen can be passed over the reaction mixture to remove the CO2 byproduct.[3][4]

  • The polymerization is terminated by precipitating the polymer into a non-solvent, such as methanol.

  • The precipitated poly(γ-benzyl-L-glutamate) is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.

Protocol 3: Characterization of Monomer and Polymer

Monomer Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the NCA can be confirmed by the appearance of characteristic anhydride peaks around 1860 cm⁻¹ and 1790 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the 4-Benzyloxazolidine-2,5-dione monomer.

Polymer Characterization:

  • FT-IR Spectroscopy: The polymerization is confirmed by the disappearance of the NCA anhydride peaks and the appearance of characteristic amide bands of the polypeptide backbone (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹).[9]

  • NMR Spectroscopy: ¹H NMR of the polymer will show characteristic peaks for the polypeptide backbone and the benzyl side chains.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polypeptide.

Visualizations

Polymerization Mechanism

The ring-opening polymerization of NCAs initiated by primary amines generally proceeds via the "amine mechanism".

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-NH2 (Primary Amine) NCA 4-Benzyloxazolidine-2,5-dione (NCA) Initiator->NCA Nucleophilic Attack Intermediate1 Carbamic Acid Intermediate NCA->Intermediate1 Ring Opening CO2 CO2 Intermediate1->CO2 Decarboxylation GrowingChain Growing Polypeptide Chain (with terminal amine) NewNCA Another NCA Monomer GrowingChain->NewNCA Nucleophilic Attack LengthenedChain Lengthened Polypeptide Chain NewNCA->LengthenedChain Ring Opening & Decarboxylation

Caption: Amine-initiated ROP mechanism of 4-Benzyloxazolidine-2,5-dione.

Experimental Workflow

The overall experimental process from monomer synthesis to polymer characterization is outlined below.

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Start γ-Benzyl-L-glutamate + Triphosgene Reaction Reflux in Anhydrous Solvent Start->Reaction Precipitation Precipitation in Hexane Reaction->Precipitation Purification Recrystallization Precipitation->Purification Monomer Pure 4-Benzyloxazolidine-2,5-dione Purification->Monomer Monomer_Poly Dissolve Monomer in Anhydrous Solvent Monomer->Monomer_Poly Initiation Add Initiator Monomer_Poly->Initiation Propagation Polymerization Reaction Initiation->Propagation Termination Precipitate in Non-solvent Propagation->Termination Polymer Poly(γ-benzyl-L-glutamate) Termination->Polymer FTIR FT-IR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC

Caption: Workflow for polypeptide synthesis and characterization.

Applications in Drug Development

Poly(γ-benzyl-L-glutamate) and its derivatives are of significant interest in drug development for several reasons:

  • Biocompatibility and Biodegradability: Polypeptides are generally well-tolerated in biological systems and can be degraded into natural amino acids.

  • Self-Assembly: Amphiphilic block copolymers containing PBLG can self-assemble into various nanostructures, such as micelles and vesicles, which can serve as carriers for hydrophobic drugs.

  • Functionalization: The benzyl ester groups on the side chains of PBLG can be modified post-polymerization to introduce targeting ligands, imaging agents, or to conjugate drugs.

  • Stimuli-Responsive Systems: The conformation of the polypeptide backbone can be sensitive to environmental stimuli like pH, which can be exploited for triggered drug release in specific microenvironments, such as tumors.

References

Method

Application Notes and Protocols: 4-Benzyloxazolidine-2,5-dione for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the use of 4-benzyloxazolidine-2,5-dione, also known as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 4-benzyloxazolidine-2,5-dione, also known as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA), as a key monomer for the development of sophisticated drug delivery systems. The resulting polymer, poly(β-benzyl L-aspartate) (PBLA), and its derivatives offer a versatile platform for encapsulating and delivering a wide range of therapeutic agents.

Application Notes

4-Benzyloxazolidine-2,5-dione is a critical building block for the synthesis of biocompatible and biodegradable polypeptides through ring-opening polymerization (ROP). The resulting poly(β-benzyl L-aspartate) (PBLA) is an amphiphilic polymer that can self-assemble into various nanostructures, such as micelles and nanoparticles, making it an excellent candidate for drug delivery applications.

The key advantages of using PBLA-based systems for drug delivery include:

  • Biocompatibility and Biodegradability: PBLA is composed of amino acid repeating units, ensuring its compatibility with biological systems and its degradation into non-toxic byproducts.

  • Controlled Drug Release: The polymeric matrix allows for the sustained and controlled release of encapsulated drugs, which can improve therapeutic efficacy and reduce side effects.

  • Versatility: The polymer backbone can be easily modified to incorporate targeting ligands or to tune the drug release profile.

  • High Drug Loading Capacity: The hydrophobic core of the self-assembled nanostructures can accommodate a significant amount of hydrophobic drugs.

PBLA-based nanoparticles have been successfully employed to deliver various anticancer drugs, such as doxorubicin and quercetin, demonstrating their potential in oncology. The controlled release of these drugs can be tailored by adjusting the polymer's molecular weight and the formulation of the nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on drug delivery systems based on poly(aspartic acid) derivatives, which share a similar backbone to PBLA and provide relevant insights into the expected performance of PBLA-based systems.

Table 1: Drug Loading and Encapsulation Efficiency

DrugPolymer SystemDrug Loading Content (wt%)Encapsulation Efficiency (%)Particle Size (nm)Reference
DoxorubicinPolyaspartic acid-grafted nanoparticles23.85Not Reported105 ± 15.1[1][2]
DoxorubicinPEG-b-PBLA micelles15 - 20Not Reported57 - 70[3]
ValaciclovirPBLA-POLO-PBLA nanoparticlesNot Reported4.36Sub-micron[4]
CamptothecinPEG-SS-PBLG micellesup to 12Not Reported20 - 125[3]

Table 2: In Vitro Drug Release

DrugPolymer SystemRelease ConditionsCumulative ReleaseTimeReference
DoxorubicinDoxorubicin-conjugated mesoporous silica nanoparticlespH 5.3~40%24 h[5]
DoxorubicinDoxorubicin-conjugated mesoporous silica nanoparticlespH 7.4~5%24 h[5]
ValaciclovirPBLA-POLO-PBLA nanoparticlesNot Specified70.22%96 h[4]
DoxorubicinPolyaspartic acid-functionalized gold nanoparticlespH 5.5Higher release rateNot Specified[1][2]
DoxorubicinPolyaspartic acid-functionalized gold nanoparticlespH 7.4Lower release rateNot Specified[1][2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the monomer, its polymerization, and the formulation and characterization of drug-loaded nanoparticles.

Protocol 1: Synthesis of 4-Benzyloxazolidine-2,5-dione (BLA-NCA)

This protocol is based on the Fuchs-Farthing method using phosgene or a phosgene equivalent.

Materials:

  • β-Benzyl L-aspartate

  • Anhydrous Tetrahydrofuran (THF)

  • Triphosgene (phosgene equivalent)

  • Anhydrous Hexane

  • Nitrogen gas

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend β-benzyl L-aspartate in anhydrous THF.

  • Addition of Phosgene Equivalent: Cool the suspension to 0°C in an ice bath. Slowly add a solution of triphosgene in anhydrous THF to the suspension with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the starting material and the evolution of HCl gas (which can be trapped).

  • Removal of Solvent: Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain pure 4-benzyloxazolidine-2,5-dione as a white crystalline solid.

  • Drying and Storage: Dry the purified monomer under vacuum and store it in a desiccator under a nitrogen atmosphere at -20°C to prevent degradation.

Protocol 2: Ring-Opening Polymerization (ROP) of BLA-NCA to Synthesize PBLA

This protocol describes a primary amine-initiated ROP.

Materials:

  • 4-Benzyloxazolidine-2,5-dione (BLA-NCA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Hexylamine (initiator)

  • Anhydrous Diethyl Ether

  • Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of BLA-NCA in anhydrous DMF in a flame-dried flask. In a separate vial, prepare a stock solution of n-hexylamine in anhydrous DMF.

  • Initiation: Add the calculated amount of the n-hexylamine solution to the monomer solution with stirring to achieve the desired monomer-to-initiator ratio.

  • Polymerization: Allow the polymerization to proceed at room temperature for 24-72 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks of the NCA monomer.

  • Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring anhydrous diethyl ether.

  • Purification: Collect the precipitated poly(β-benzyl L-aspartate) (PBLA) by filtration or centrifugation. Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the purified PBLA under vacuum to a constant weight.

Protocol 3: Formulation of Drug-Loaded PBLA Nanoparticles

This protocol utilizes the nanoprecipitation method for formulating drug-loaded nanoparticles.

Materials:

  • Poly(β-benzyl L-aspartate) (PBLA)

  • Hydrophobic drug (e.g., Doxorubicin, Quercetin)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO appropriate for removing organic solvent and free drug)

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PBLA and the hydrophobic drug in acetone.

  • Nanoprecipitation: Add the organic solution dropwise into a larger volume of deionized water under moderate magnetic stirring. The rapid diffusion of acetone into water will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the free, unencapsulated drug and any remaining organic solvent.

  • Characterization: Characterize the resulting drug-loaded nanoparticles for particle size, size distribution, zeta potential, drug loading content, and encapsulation efficiency.

Protocol 4: Characterization of Drug-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMF or DMSO) to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the amount of drug in the solution using a pre-established calibration curve for the drug with UV-Vis spectroscopy or HPLC.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Monomer and Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization Monomer 4-Benzyloxazolidine-2,5-dione Synthesis Polymerization Ring-Opening Polymerization to form PBLA Monomer->Polymerization Formulation Drug-Loaded PBLA Nanoparticle Formulation Polymerization->Formulation Purification Purification (Dialysis) Formulation->Purification Size Particle Size & Zeta Potential (DLS) Purification->Size Loading Drug Loading & Encapsulation (UV-Vis/HPLC) Purification->Loading Release In Vitro Drug Release (Dialysis) Purification->Release

Caption: Overall experimental workflow from monomer synthesis to characterization.

Signaling Pathways of Delivered Drugs

The following diagrams illustrate the signaling pathways affected by drugs commonly delivered using polypeptide-based nanoparticles.

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis.

quercetin_pathway Quercetin Quercetin PI3K_AKT PI3K/AKT Pathway Inhibition Quercetin->PI3K_AKT NFkB NF-κB Pathway Inhibition Quercetin->NFkB MAPK MAPK Pathway Modulation Quercetin->MAPK Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation NFkB->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis Proliferation->Apoptosis

Caption: Key signaling pathways modulated by Quercetin in cancer cells.

References

Application

Application Note and Experimental Protocol: Synthesis of Poly(L-phenylalanine) via Ring-Opening Polymerization of L-Phenylalanine N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of poly(L-phenylalanine) through the ring-opening polymerization (ROP) of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of poly(L-phenylalanine) through the ring-opening polymerization (ROP) of L-phenylalanine N-carboxyanhydride (NCA). Poly(L-phenylalanine) is a biodegradable and biocompatible polypeptide with significant potential in drug delivery systems and other biomedical applications. This protocol outlines the necessary materials, step-by-step procedures for polymerization and purification, and methods for polymer characterization. The synthesis is primarily initiated by a primary amine under anhydrous conditions, a common and effective method for producing well-defined polypeptides.[1][2] Alternative, moisture-insensitive initiators are also discussed for contexts where stringent anhydrous conditions are challenging to maintain.[3]

Introduction

Polypeptides, or poly(α-amino acids), are a crucial class of biomaterials due to their similarity to natural proteins, offering biocompatibility and biodegradability.[3] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most prevalent method for synthesizing these polymers.[3][4] This process can be initiated by various nucleophiles, with primary amines being a common choice, typically proceeding via the "amine mechanism."[1][2] This mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, leading to ring opening and the subsequent elimination of carbon dioxide.[2]

The synthesis of poly(L-phenylalanine) can be challenging due to the low solubility of the resulting polymer in many common solvents.[5] Furthermore, traditional NCA polymerization is highly sensitive to moisture, often necessitating the use of a glovebox and anhydrous solvents to prevent premature initiation and side reactions.[3] This protocol provides a standard procedure using a primary amine initiator and also references alternative methods that offer faster reaction times and reduced moisture sensitivity.[3]

Experimental Protocol

Materials
  • L-phenylalanine N-carboxyanhydride (L-Phe-NCA)

  • Initiator (e.g., Benzylamine, Hexylamine, or Lithium hexamethyldisilazide (LiHMDS))

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (DMSO))[5][6]

  • Methanol (for precipitation)[7]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware (Schlenk flask, syringes, etc.)

Equipment
  • Glovebox or Schlenk line for maintaining an inert, anhydrous atmosphere

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Centrifuge (for polymer collection)

  • Vacuum oven or freeze-dryer

Synthesis of Poly(L-phenylalanine)

The following protocol describes the synthesis of poly(L-phenylalanine) using a primary amine initiator. All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Monomer and Initiator Preparation:

    • In a glovebox, weigh the desired amount of L-Phe-NCA into a dry Schlenk flask equipped with a magnetic stir bar.

    • Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the chosen anhydrous solvent (e.g., DMF). The concentration will depend on the target monomer-to-initiator ratio (M/I).

  • Polymerization:

    • Dissolve the L-Phe-NCA in the anhydrous solvent inside the Schlenk flask.

    • Using a syringe, add the calculated volume of the initiator stock solution to the stirred monomer solution under an inert atmosphere. The M/I ratio will determine the target degree of polymerization.

    • Seal the flask and allow the reaction to stir at the desired temperature (e.g., room temperature or 30-40°C) for the specified time (typically 24-72 hours).[5][6] The reaction mixture may become viscous or form a precipitate as the polymer grows.

  • Purification:

    • Once the polymerization is complete, dissolve the polymer in a minimal amount of a suitable solvent if necessary (e.g., a mixture of CH2Cl2 and DMF).[6]

    • Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent, such as cold methanol.[6][7]

    • Collect the precipitated poly(L-phenylalanine) by centrifugation or filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the purified polymer under vacuum or by freeze-drying to a constant weight.

Data Presentation

The following tables summarize typical experimental parameters and resulting polymer characteristics for the synthesis of poly(L-phenylalanine) as reported in the literature.

Table 1: Polymerization Conditions for Poly(L-phenylalanine)

InitiatorMonomer/Initiator (M/I) RatioSolventTemperature (°C)Time (h)Reference
Benzylamine40/1DMF20Not Specified[5]
Hexylamine40/1DMF20Not Specified[5]
PLLA-NH2VariedCH2Cl2/DMF (60:40)4024[6]
LiHMDSNot SpecifiedNot SpecifiedNot Specified< 0.1 (5 min)[3]

Table 2: Characterization of Synthesized Poly(L-phenylalanine)

InitiatorM/I RatioYield (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
PLLA-NH2Varied75-95Varied (e.g., 6105 for PLLA block)1.71 (for PLLA block)[7]
Benzylamine40/1Not SpecifiedBroad Distribution> 1.2[5]
Hexylamine40/1Not SpecifiedBroad Distribution> 1.2[5]

Note: The characterization of poly(L-phenylalanine) can be challenging due to its poor solubility, which can affect the accuracy of techniques like Gel Permeation Chromatography (GPC).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of poly(L-phenylalanine) from its NCA.

G Experimental Workflow for Poly(L-phenylalanine) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization A Dry Glassware B Weigh L-Phe-NCA A->B D Dissolve NCA in Anhydrous Solvent B->D C Prepare Initiator Solution E Add Initiator under Inert Atmosphere C->E D->E F Stir at Controlled Temperature E->F G Precipitate Polymer in Non-Solvent (Methanol) F->G H Wash Polymer G->H I Dry Final Product H->I J NMR, FTIR, GPC, MALDI-TOF I->J

Caption: Workflow for the synthesis of poly(L-phenylalanine).

Polymerization Mechanism

The diagram below outlines the "amine mechanism" for the ring-opening polymerization of L-phenylalanine NCA initiated by a primary amine.

G Amine-Initiated ROP of L-Phe-NCA Initiator R-NH2 Ring_Opening Nucleophilic Attack & Ring Opening Initiator->Ring_Opening NCA L-Phe-NCA NCA->Ring_Opening Carbamic_Acid Carbamic Acid Intermediate Ring_Opening->Carbamic_Acid Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Propagating_Chain Propagating Chain (R-NH-Phe-NH2) Decarboxylation->Propagating_Chain Further_Reaction Reaction with another NCA Propagating_Chain->Further_Reaction Polymer Poly(L-phenylalanine) Further_Reaction->Polymer

Caption: Mechanism of amine-initiated NCA polymerization.

References

Method

Application Notes &amp; Protocols: Controlled Polymerization of 4-Benzyloxazolidine-2,5-dione

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Benzyloxazolidine-2,5-dione, commonly known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical monomer for the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Benzyloxazolidine-2,5-dione, commonly known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG). PBLG is a key precursor to poly(L-glutamic acid) (PGA), a biodegradable and biocompatible polymer widely used in drug delivery systems, tissue engineering, and other biomedical applications.[1] Achieving precise control over the polymerization of BLG-NCA is essential for producing polypeptides with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined architectures.[2][3] This control is paramount for tailoring the material's properties for specific therapeutic or diagnostic functions.

The ring-opening polymerization (ROP) of NCAs can be initiated by a variety of compounds, leading to different polymerization kinetics and levels of control.[4] The choice of initiator dictates the polymerization mechanism and, consequently, the characteristics of the resulting polypeptide.[5] This document provides detailed application notes and protocols for the controlled polymerization of 4-benzyloxazolidine-2,5-dione using several classes of initiators.

Polymerization Mechanisms

Two primary mechanisms govern the ring-opening polymerization of NCAs: the "amine mechanism" and the "activated monomer mechanism".[4][5]

  • Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines (e.g., n-hexylamine), this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. This process is a chain-growth polymerization where, in the absence of side reactions, the polymer chain grows linearly with monomer conversion.[3][4] The efficient removal of CO2 by-product can significantly accelerate the polymerization rate by driving the equilibrium toward the formation of the active nucleophilic amine terminus.[3]

  • Activated Monomer Mechanism (AM): This pathway is typically initiated by strong, non-nucleophilic bases such as tertiary amines (e.g., triethylamine) or alkoxide anions.[4][5] The base deprotonates the N-H bond of the NCA monomer, creating a highly reactive anionic NCA. This "activated monomer" then acts as the nucleophile, attacking another NCA molecule to propagate the polymer chain.[4] This method can be used to prepare polymers of very high molecular weights.[4]

G Fig. 1: Key ROP Mechanisms for NCAs cluster_0 Normal Amine Mechanism (NAM) cluster_1 Activated Monomer Mechanism (AM) I1 Primary Amine Initiator P1 Nucleophilic Attack I1->P1 M1 NCA Monomer M1->P1 PC1 Propagating Amine Terminus P1->PC1 Ring Opening + CO2 release Poly1 Polypeptide Chain PC1->Poly1 I2 Basic Initiator (e.g., Tertiary Amine) AM Activated Monomer (NCA Anion) I2->AM Deprotonation M2 NCA Monomer M2->AM P2 Nucleophilic Attack AM->P2 PC2 Propagating Carbamate P2->PC2 Ring Opening Poly2 Polypeptide Chain PC2->Poly2 M2a NCA Monomer M2a->P2

Caption: Key ROP Mechanisms for NCAs

Data on Initiators for BLG-NCA Polymerization

The selection of the initiator and reaction conditions has a profound impact on the resulting polymer's molecular weight (Mn) and polydispersity index (PDI). A PDI value close to 1.0 indicates a more uniform and controlled polymer chain length.

InitiatorCo-catalyst/AdditiveM/I RatioSolventTemp (°C)Mn (kDa)PDI (Mw/Mn)Reference
n-Hexylamine-10-30DioxaneRTTarget-dependent< 1.19[3][6]
Triethylamine-1-200DioxaneRTHigh MWBroad[7][8]
Sodium Methoxide-100BenzeneRTHigh MW-[9]
Hexamethyldisilazane (HMDS)-50DMFRT18.72.03[2]
Hexamethyldisilazane (HMDS)TBD50DMFRT12.2 (Expected)Narrower[2]
Polypropylene Imine (PPI) Dendrimer-Variable--Up to 500-[10]
PAMAM Dendrimer / PEI-Variable--Branched Polymers-[1]
Photo-caged Primary Amine (NPPOC)UV LightVariable-RTControlled MWLow[11]

M/I = Monomer-to-Initiator Ratio; RT = Room Temperature; TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene; PEI = Polyethyleneimine.

Experimental Protocols

The following protocols provide methodologies for the polymerization of 4-benzyloxazolidine-2,5-dione (BLG-NCA). All procedures should be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.

G Fig. 2: General Workflow for NCA Polymerization A 1. Dry Glassware (Oven/Flame-dried) B 2. Add BLG-NCA Monomer A->B C 3. Dissolve in Anhydrous Solvent (e.g., Dioxane, DMF) B->C D 4. Establish Inert Atmosphere (Nitrogen or Argon Purge) C->D F 6. Add Initiator via Syringe D->F E 5. Prepare Initiator Solution E->F G 7. Polymerization (Stir at specified Temp/Time) F->G H 8. Precipitation (Pour into non-solvent like Ethanol) G->H I 9. Isolate Polymer (Filtration or Centrifugation) H->I J 10. Dry Under Vacuum I->J K 11. Characterization (GPC for Mn/PDI, NMR for structure) J->K

Caption: General Workflow for NCA Polymerization

Protocol 1: Polymerization via Normal Amine Mechanism (NAM)

Initiator: n-Hexylamine

This protocol is adapted from methodologies that aim for controlled molecular weights and narrow distributions.[3]

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

  • Dissolution: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) or dioxane to dissolve the monomer. A typical concentration is 1-5% (w/v).

  • Initiation: In a separate vial, prepare a stock solution of the n-hexylamine initiator in the same anhydrous solvent. Calculate the required volume to achieve the desired monomer-to-initiator (M/I) ratio (e.g., M/I = 50 for a target degree of polymerization of 50).

  • Reaction: Inject the initiator solution into the stirring monomer solution at room temperature. For accelerated polymerization, a gentle flow of nitrogen can be passed over the reaction headspace to efficiently remove the CO2 byproduct.[3]

  • Monitoring: The reaction progress can be monitored by the disappearance of the NCA peaks in FT-IR spectroscopy (~1860 and 1790 cm⁻¹). Reaction times can range from a few hours to over a day, depending on the M/I ratio and conditions.[3]

  • Isolation: Once the reaction is complete, pour the viscous solution slowly into a large volume of a non-solvent, such as methanol or ethanol, under vigorous stirring to precipitate the polymer.

  • Purification: Collect the white, fibrous poly(γ-benzyl-L-glutamate) (PBLG) by filtration. Wash the polymer several times with the precipitation solvent and then with deionized water.

  • Drying: Dry the final product in a vacuum oven at 40 °C overnight.

Protocol 2: Polymerization via Activated Monomer (AM) Mechanism

Initiator: Triethylamine

This protocol is suitable for producing high molecular weight PBLG.[7][8]

  • Preparation: Add BLG-NCA to a dry reaction flask under a nitrogen atmosphere.

  • Dissolution: Introduce anhydrous dioxane via a syringe to dissolve the monomer.

  • Initiation: Add the initiator, triethylamine, directly to the solution. The monomer-to-initiator (A/I) ratio can range from 20 to 200.[7]

  • Reaction: Stir the solution briefly to ensure mixing, then allow it to stand at room temperature. The solution will become increasingly viscous as the polymerization proceeds, potentially forming a gel over 48-72 hours.[8]

  • Isolation: Dissolve or swell the resulting polymer gel in a small amount of a suitable solvent (e.g., chloroform or DMF) and precipitate it by pouring the solution into a large excess of vigorously stirred absolute ethanol.[7]

  • Purification & Drying: Collect the white, fibrous polymer by filtration and dry it under vacuum.

Protocol 3: Controlled Polymerization with an Organosilicon Initiator

Initiator: Hexamethyldisilazane (HMDS)

HMDS is an effective initiator for achieving living ROP of NCAs, leading to polypeptides with controlled molecular weights and narrower PDIs, especially when used with certain co-catalysts.[2][5]

  • Preparation: In a glovebox or under strict Schlenk line technique, add BLG-NCA to a dry reaction vessel.

  • Dissolution: Dissolve the monomer in anhydrous DMF.

  • Initiation: Add the HMDS initiator via syringe. For enhanced control and faster, more controlled polymerization, a catalytic amount of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be added.[2]

  • Reaction: Allow the reaction to stir at room temperature. The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.[5]

  • Isolation: Precipitate the polymer in methanol or ethanol as described in the previous protocols.

  • Purification & Drying: Filter, wash, and dry the resulting PBLG under vacuum. The use of HMDS often results in polymers with improved solubility and handling characteristics compared to those produced by traditional amine initiation.

References

Application

Application Notes: Synthesis of Block Copolymers using 4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a crucial monomer for the synthesis of polypeptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a crucial monomer for the synthesis of polypeptides, particularly poly(L-phenylalanine) (PPhe). The ring-opening polymerization (ROP) of Phe-NCA allows for the creation of well-defined polypeptide blocks. When initiated from a macroinitiator, such as amino-terminated poly(ethylene glycol) (PEG-NH2) or polystyrene (PS-NH2), this process yields amphiphilic block copolymers. These copolymers are of significant interest in biomedical and drug delivery applications due to their ability to self-assemble into various nanostructures, such as micelles and vesicles, in aqueous environments. The hydrophobic PPhe block forms the core of these structures, providing a reservoir for hydrophobic drugs, while the hydrophilic block (e.g., PEG) forms the corona, ensuring stability in physiological conditions and conferring "stealth" properties to evade the immune system.

Key Applications
  • Drug Delivery: The core-shell structures formed by block copolymers containing a poly(L-phenylalanine) segment can encapsulate hydrophobic therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles.

  • Gene Delivery: Cationic block copolymers incorporating poly(L-lysine) alongside poly(L-phenylalanine) can form complexes with nucleic acids (pDNA, siRNA) for gene therapy applications. The hydrophobic interactions from the phenylalanine residues can enhance the stability of these complexes.[1]

  • Biomaterials: The self-assembly properties of these block copolymers can be harnessed to create hydrogels, films, and other scaffolds for tissue engineering and regenerative medicine.

  • Nanoreactors: The hydrophobic core of the self-assembled nanostructures can serve as a nano-environment for catalytic reactions.

Mechanism of Polymerization

The synthesis of block copolymers using 4-benzyloxazolidine-2,5-dione is typically achieved through the ring-opening polymerization (ROP) of the N-carboxyanhydride (NCA) monomer. This polymerization is most commonly initiated by a primary amine, which can be the terminal group of a pre-existing polymer (a macroinitiator).

The polymerization proceeds via a nucleophilic attack of the primary amine on one of the carbonyl groups of the NCA ring, leading to the opening of the ring and the formation of an amide bond. This process propagates with the newly formed terminal amine of the growing polypeptide chain attacking subsequent NCA monomers. This "normal amine mechanism" allows for the synthesis of polypeptides with controlled molecular weights and narrow molecular weight distributions, which is crucial for the formation of well-defined block copolymers.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene glycol)-block-poly(L-phenylalanine) (PEG-b-PPhe)

This protocol describes the synthesis of an amphiphilic diblock copolymer, PEG-b-PPhe, by initiating the ring-opening polymerization of L-phenylalanine N-carboxyanhydride (Phe-NCA) with an amino-terminated poly(ethylene glycol) (PEG-NH2) macroinitiator.

Materials:

  • 4-Benzyloxazolidine-2,5-dione (L-phenylalanine N-carboxyanhydride, Phe-NCA)

  • Amino-terminated poly(ethylene glycol) (PEG-NH2, specify molecular weight, e.g., 5,000 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Drying of Macroinitiator: In a flame-dried Schlenk flask, dissolve the PEG-NH2 macroinitiator in anhydrous toluene and then remove the solvent under vacuum. This azeotropic drying step is repeated three times to ensure the removal of any residual water. Finally, dry the PEG-NH2 under high vacuum for at least 4 hours at a slightly elevated temperature (e.g., 40 °C).

  • Reaction Setup: Under a positive pressure of argon or nitrogen, dissolve the dried PEG-NH2 in anhydrous DMF.

  • Monomer Addition: In a separate flame-dried Schlenk flask, dissolve the 4-benzyloxazolidine-2,5-dione (Phe-NCA) in anhydrous DMF. The amount of Phe-NCA will determine the desired length of the poly(L-phenylalanine) block.

  • Polymerization: Using a gas-tight syringe, transfer the Phe-NCA solution to the PEG-NH2 solution under an inert atmosphere. The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (e.g., 24-72 hours). The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1780 cm⁻¹).

  • Purification:

    • Once the polymerization is complete, precipitate the block copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected polymer with fresh cold diethyl ether several times to remove any unreacted monomer and residual solvent.

    • Dry the final product, a white powder, under high vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: Confirm the chemical structure of the block copolymer and determine the degree of polymerization of the poly(L-phenylalanine) block by comparing the integration of the characteristic peaks of the PEG and PPhe blocks.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the final block copolymer and the initial PEG-NH2 macroinitiator.

Protocol 2: Synthesis of Polystyrene-block-poly(L-phenylalanine) (PS-b-PPhe)

This protocol outlines the synthesis of PS-b-PPhe using an amino-terminated polystyrene (PS-NH2) macroinitiator.

Materials:

  • 4-Benzyloxazolidine-2,5-dione (L-phenylalanine N-carboxyanhydride, Phe-NCA)

  • Amino-terminated polystyrene (PS-NH2, specify molecular weight)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Drying of Macroinitiator: Dry the PS-NH2 macroinitiator under high vacuum at an elevated temperature (e.g., 60 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dried PS-NH2 in anhydrous DMF.

  • Monomer Addition: In a separate flask, dissolve the 4-benzyloxazolidine-2,5-dione in anhydrous DMF.

  • Polymerization: Transfer the monomer solution to the macroinitiator solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) for an extended period (e.g., 48-72 hours) to ensure high conversion.

  • Purification:

    • Upon completion, precipitate the block copolymer by pouring the reaction mixture into a large volume of a non-solvent for the block copolymer, such as methanol.

    • Isolate the precipitate by filtration.

    • Wash the polymer thoroughly with methanol to remove unreacted monomer and DMF.

    • Dry the purified PS-b-PPhe under vacuum.

Characterization:

  • ¹H NMR Spectroscopy: Verify the block copolymer structure and calculate the composition.

  • Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity of the PS-NH2 macroinitiator and the final PS-b-PPhe block copolymer.

Data Presentation

The following tables summarize representative data for block copolymers synthesized using 4-benzyloxazolidine-2,5-dione.

Table 1: Molecular Weight Characteristics of Poly(glutamic acid)-b-Polyphenylalanine (PGlu-b-PPhe) Copolymers
SampleM_n_ (PGlu)M_n_ (PPhe)Hydrophilic Block Content (%)
GP18,0004,60064
GP215,0004,60077
GP38,0009,30046

Data adapted from a study on PGlu-b-PPhe polymersomes.

Table 2: Molecular Weight Characteristics of mPEG-poly(L-glutamic acid)-poly(L-phenylalanine) (mPEG-PLGA-PPA) Triblock Copolymers
SampleTheoretical M_n_Experimental M_n_ (GPC)PDI (M_w_/M_n_)
mPEG-PLGA-PPA-111,50011,2001.05
mPEG-PLGA-PPA-214,00013,5001.07
mPEG-PLGA-PPA-316,50015,8001.06

Data adapted from a study on triblock copolymer micelles for drug delivery.[2]

Table 3: Characteristics of PEG-poly(L-lysine/L-phenylalanine) Copolymers
CopolymerLysine/Phenylalanine Molar RatioMolecular Weight (M_w_)
PEGK1010/0~30,000
PEGK99/1~30,000
PEGK88/2~30,000
PEGK77/3~30,000
PEGK66/4~30,000

Data adapted from a study on polymeric gene delivery carriers.[1]

Visualizations

Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione

ROP_Mechanism cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Macroinitiator Macroinitiator (e.g., PEG-NH2) Initiation Initiation: Nucleophilic Attack Macroinitiator->Initiation Initiates NCA 4-Benzyloxazolidine-2,5-dione (Phe-NCA) NCA->Initiation Propagation Propagation: Chain Growth NCA->Propagation Monomer addition Initiation->Propagation Forms growing chain BlockCopolymer Block Copolymer (e.g., PEG-b-PPhe) Propagation->BlockCopolymer Termination/ Completion

Caption: Workflow for block copolymer synthesis.

Self-Assembly of Amphiphilic Block Copolymers

SelfAssembly cluster_components Components in Aqueous Solution cluster_assembly Self-Assembly Process cluster_structure Resulting Nanostructure BlockCopolymer Amphiphilic Block Copolymer Micelle Micelle Formation BlockCopolymer->Micelle Spontaneous Assembly CoreShell Core-Shell Micelle Micelle->CoreShell Core Hydrophobic Core (PPhe) Shell Hydrophilic Shell (e.g., PEG)

Caption: Self-assembly of block copolymers into micelles.

References

Method

Application Notes and Protocols for the Use of 4-Benzyloxazolidine-2,5-dione in Creating Biocompatible Materials

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxazolidine-2,5-dione, also known as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA), is a critical monomer for the synthesis of bioc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxazolidine-2,5-dione, also known as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA), is a critical monomer for the synthesis of biocompatible and biodegradable polymers. Through ring-opening polymerization (ROP), BLA-NCA is used to create poly(β-benzyl L-aspartate) (PBLA), a versatile precursor for poly(L-aspartic acid) (PASP) and its derivatives.[1][2] These polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as coatings for medical devices, owing to their protein-like structure which imparts excellent biocompatibility.[3][4]

These application notes provide detailed protocols for the synthesis of biocompatible materials starting from 4-Benzyloxazolidine-2,5-dione, their characterization, and their application in drug delivery systems, including biocompatibility assessment.

Section 1: Synthesis and Characterization of Poly(β-benzyl L-aspartate) (PBLA)

The synthesis of PBLA is achieved through the ring-opening polymerization of 4-Benzyloxazolidine-2,5-dione. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Experimental Protocol 1: Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione

This protocol details the synthesis of PBLA using n-butylamine as an initiator.[1]

Materials:

  • 4-Benzyloxazolidine-2,5-dione (β-benzyl L-aspartate N-carboxyanhydride, BLA-NCA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • n-Butylamine (initiator)

  • Diethyl ether

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve 4-Benzyloxazolidine-2,5-dione (e.g., 6 g, 30 mmol) in a mixture of anhydrous DMSO (10 mL) and anhydrous DCM (90 mL).

  • Initiate the polymerization by adding a calculated amount of n-butylamine. The monomer-to-initiator ratio will determine the target degree of polymerization. For example, for a target degree of polymerization of 100, add n-butylamine (0.3 mL, 0.30 mmol).

  • Allow the reaction to proceed at 45°C for 48 hours under an argon atmosphere with continuous stirring.

  • After 48 hours, precipitate the synthesized poly(β-benzyl L-aspartate) (PBLA) by adding the reaction mixture dropwise to an excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation: Characterization of PBLA

The synthesized PBLA should be characterized to determine its molecular weight and polydispersity. Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Table 1: Molecular Weight Characterization of PBLA with Varying Monomer-to-Initiator Ratios

Sample IDMonomer:Initiator RatioMn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)
PBLA-5050:110,50012,6001.20
PBLA-100100:121,00024,1501.15
PBLA-150150:131,50037,8001.20

Note: The data presented are representative and may vary based on specific experimental conditions.

Visualization of the Synthesis Workflow

cluster_synthesis PBLA Synthesis Workflow start Start: 4-Benzyloxazolidine-2,5-dione (BLA-NCA) dissolve Dissolve BLA-NCA in Anhydrous DMSO/DCM start->dissolve initiate Initiate Polymerization with n-Butylamine dissolve->initiate polymerize Ring-Opening Polymerization (45°C, 48h, Argon) initiate->polymerize precipitate Precipitate in Diethyl Ether polymerize->precipitate collect Filter and Dry PBLA Polymer precipitate->collect characterize Characterize PBLA (GPC, NMR) collect->characterize end End: Poly(β-benzyl L-aspartate) (PBLA) characterize->end

PBLA Synthesis Workflow Diagram

Section 2: Preparation of Biocompatible Poly(L-aspartic acid) Derivatives

PBLA can be readily converted into various functional polymers for biomedical applications. A common modification is the aminolysis of the benzyl ester groups to yield water-soluble and functional poly(aspartamide)s.

Experimental Protocol 2: Synthesis of a Cationic Poly(aspartamide)

This protocol describes the synthesis of a cationic poly(aspartamide), P[Asp(DET)], by reacting PBLA with diethylenetriamine (DET).[1]

Materials:

  • Poly(β-benzyl L-aspartate) (PBLA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Diethylenetriamine (DET)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Dissolve the synthesized PBLA in anhydrous NMP to a concentration of 100 mg/mL.

  • Add distilled diethylenetriamine (DET) to the PBLA solution. A 10-fold molar excess of DET relative to the benzyl ester repeating units is recommended.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, dialyze the solution against deionized water for 3 days using a dialysis membrane with a molecular weight cutoff of 3.5 kDa to remove excess DET and NMP.

  • Lyophilize the dialyzed solution to obtain the final P[Asp(DET)] polymer as a white solid.

Section 3: Formulation of Biocompatible Nanoparticles for Drug Delivery

The functionalized poly(aspartamide)s can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents.

Experimental Protocol 3: Preparation of Doxorubicin-Loaded Nanoparticles

This protocol details the preparation of doxorubicin (DOX)-loaded nanoparticles from a poly(aspartic acid)-based polymer for cancer therapy applications.[5][6]

Materials:

  • Functionalized poly(aspartic acid) derivative (e.g., P[Asp(DET)])

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the poly(aspartic acid) derivative in deionized water to a concentration of 1 mg/mL.

  • Dissolve doxorubicin hydrochloride in deionized water to a concentration of 1 mg/mL.

  • Add the doxorubicin solution to the polymer solution dropwise while stirring. The electrostatic interactions between the cationic polymer and the drug will drive the formation of nanoparticles.

  • Allow the mixture to stir for 1 hour at room temperature to ensure complete nanoparticle formation and drug encapsulation.

  • The resulting nanoparticle suspension can be used directly for in vitro studies or can be lyophilized for storage.

Data Presentation: Characterization of Drug-Loaded Nanoparticles

The drug-loaded nanoparticles should be characterized for their size, zeta potential, drug loading content, and encapsulation efficiency.

Table 2: Physicochemical Properties of Doxorubicin-Loaded Poly(aspartic acid) Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
DOX@PASP-NP150 ± 100.15 ± 0.02+25 ± 210.5 ± 0.885.2 ± 3.5

Note: Data are presented as mean ± standard deviation and are representative.

Visualization of the Nanoparticle Formulation and Drug Release Workflow

cluster_drug_delivery Drug Delivery Workflow start Start: Functionalized Poly(aspartic acid) mix Mix Polymer and Drug Solutions start->mix drug Doxorubicin (DOX) Solution drug->mix self_assembly Nanoparticle Self-Assembly mix->self_assembly characterization Characterize Nanoparticles (Size, Zeta, Drug Loading) self_assembly->characterization release_study In Vitro Drug Release Study (pH 7.4 and pH 5.5) characterization->release_study biocompatibility Biocompatibility Assessment (MTT Assay) characterization->biocompatibility end End: Application in Drug Delivery release_study->end biocompatibility->end

Drug Delivery Workflow Diagram

Section 4: Biocompatibility Assessment

The biocompatibility of the synthesized materials is a critical parameter for their use in biomedical applications. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[7][8]

Experimental Protocol 4: MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxicity of the synthesized biocompatible materials using the MTT assay.

Materials:

  • Synthesized biocompatible material (e.g., PASP nanoparticles)

  • Mammalian cell line (e.g., NIH/3T3 fibroblasts)[9]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well cell culture plates

Procedure:

  • Seed the selected cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized biomaterial in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the biomaterial dilutions to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Data Presentation: Cell Viability in the Presence of Biomaterials

The results of the MTT assay can be presented in a table to show the dose-dependent and time-dependent cytotoxicity of the material.

Table 3: Cell Viability of NIH/3T3 Fibroblasts after 24h Incubation with PASP-based Nanoparticles

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
1098.5 ± 2.1
5095.3 ± 3.4
10092.1 ± 2.8
25088.7 ± 4.0
50085.4 ± 3.7

Note: Data are presented as mean ± standard deviation and are representative.

Conclusion

4-Benzyloxazolidine-2,5-dione serves as a valuable monomer for the creation of a wide range of biocompatible and biodegradable materials with significant potential in drug delivery and tissue engineering. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of these advanced biomaterials. The versatility of the poly(L-aspartic acid) backbone allows for extensive functionalization, enabling the tailoring of material properties to specific biomedical needs. The provided data and workflows offer a solid foundation for researchers and professionals in the field of drug development to explore and innovate with these promising polymers.

References

Application

Application Notes and Protocols: Safe Handling of 4-Benzyloxazolidine-2,5-dione

Introduction 4-Benzyloxazolidine-2,5-dione, also known as L-Phenylalanine N-carboxyanhydride (NCA), is a highly valuable reagent in chemical synthesis, particularly for the preparation of polypeptides through ring-openin...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxazolidine-2,5-dione, also known as L-Phenylalanine N-carboxyanhydride (NCA), is a highly valuable reagent in chemical synthesis, particularly for the preparation of polypeptides through ring-opening polymerization.[1][2][3] As a member of the amino acid N-carboxyanhydride family, this compound is a white, crystalline solid that is highly reactive and particularly sensitive to moisture.[1][2] Its reactivity makes it an excellent monomer for creating polymers with specific biological and structural properties, but it also necessitates stringent safety precautions and handling protocols to prevent uncontrolled polymerization or decomposition.[2][4]

These application notes provide detailed protocols and safety information for researchers, scientists, and drug development professionals to ensure the safe and effective use of 4-Benzyloxazolidine-2,5-dione in a laboratory setting.

Hazard Identification and Safety Data

4-Benzyloxazolidine-2,5-dione and related oxazolidinone compounds present several health and physical hazards. The primary risks are associated with irritation and moisture sensitivity. The toxicological properties have not been fully investigated for all compounds in this class.[5][6]

Table 1: Hazard Summary

Hazard ClassificationDescriptionPrecautionary StatementsCitations
Skin Corrosion/Irritation (Category 2) Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]
Physical Hazard Moisture-reactive solid.P232: Protect from moisture. Store in a dry place.[1][2][8]

Table 2: Physical and Chemical Properties

PropertyValueCitations
Molecular Formula C₁₀H₉NO₃[9][10]
Molecular Weight 191.18 g/mol [9][10]
Appearance White to off-white or beige powder/solid.[7]
Reactivity Highly sensitive to moisture; can lead to hydrolysis or polymerization.[1][2] Incompatible with strong oxidizing agents.[5]

Experimental Protocols

Adherence to proper laboratory procedures is critical when working with moisture-sensitive and reactive compounds.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationaleCitations
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.[7][11][12]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Inspect gloves before use.[7][12]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[11][12]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required if handling outside a fume hood or if dust generation is likely.[7][12]
Engineering Controls

Proper ventilation is the primary engineering control for handling this compound safely.

  • Fume Hood: All weighing and handling of 4-Benzyloxazolidine-2,5-dione powder should be performed in a certified chemical fume hood to minimize inhalation risk.[7][12]

  • Inert Atmosphere: For reactions and storage, using an inert atmosphere (e.g., nitrogen or argon gas) is highly recommended to prevent degradation from moisture.[8]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][11][13]

Handling and Dispensing Protocol

This protocol outlines the steps for safely weighing and dispensing the solid compound.

  • Preparation:

    • Don all required PPE as listed in Table 3.

    • Ensure the chemical fume hood is operational.

    • If required, prepare a dry, inert atmosphere in a glovebox or by using a Schlenk line.

    • Place all necessary equipment (spatulas, weigh boats, glassware) in an oven to dry thoroughly before use. Allow to cool in a desiccator.

  • Dispensing:

    • Move the sealed container of 4-Benzyloxazolidine-2,5-dione into the fume hood or glovebox.

    • Allow the container to reach ambient temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully open the container. Avoid creating dust clouds.

    • Using a clean, dry spatula, weigh the desired amount of the compound into a dry container.

    • Tightly reseal the main container immediately after dispensing. It is advisable to purge the headspace with an inert gas before sealing.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a dry wipe, followed by a wipe lightly dampened with an appropriate solvent (e.g., ethyl acetate), and dispose of wipes as chemical waste.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the task.[11]

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

  • Container: Keep the container tightly closed.[5][6][13]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][8][13]

  • Moisture Protection: Protect from moisture.[8] Storing in a desiccator or under an inert gas atmosphere is best practice.[8]

  • Incompatibilities: Keep away from heat and incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these established procedures.

Spill and Leak Response
  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material.[5][13] Avoid generating dust.

  • Collect: Place the collected material into a suitable, labeled container for chemical waste disposal.[5][13]

  • Clean: Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[6][11][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][8][11][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][11][13]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5][8][11]

  • Unsuitable Media: Do not use a direct water jet, as the compound is moisture-sensitive. Water spray may be used to cool closed containers.[11]

  • Hazards: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][6][11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][11]

Waste Disposal

  • Dispose of unused material and containers in accordance with local, regional, and national hazardous waste regulations.[6][11][13]

  • Do not allow the chemical to enter drains or surface water.[7]

  • Waste should be handled by a licensed professional waste disposal service.

Visual Workflow Diagram

The following diagram illustrates the standard workflow for safely handling and dispensing 4-Benzyloxazolidine-2,5-dione.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling & Dispensing Phase cluster_cleanup 3. Cleanup & Storage Phase prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_env Prepare Work Area (Fume Hood, Inert Atmosphere) prep_ppe->prep_env prep_tools Gather Dry Equipment (Spatula, Weigh Boat, Glassware) prep_env->prep_tools handle_acclimate Acclimate Container to Room Temperature prep_tools->handle_acclimate Proceed to Dispensing handle_open Open Container (Avoid Dust) handle_acclimate->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_seal Tightly Reseal Container (Purge with Inert Gas) handle_weigh->handle_seal cleanup_tools Clean Equipment & Work Surface handle_weigh->cleanup_tools Proceed to Cleanup cleanup_store Store Compound Securely (Cool, Dry, Inert) handle_seal->cleanup_store cleanup_waste Dispose of Waste (Wipes, Contaminated PPE) cleanup_tools->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for Safe Handling of 4-Benzyloxazolidine-2,5-dione.

References

Method

Synthesis of Chiral Poly(L-phenylalanine) via Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral poly(L-phenylalanine) through the ring-opening p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral poly(L-phenylalanine) through the ring-opening polymerization (ROP) of (S)-4-benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA). This method offers a robust pathway to produce well-defined, biodegradable, and biocompatible polymers with significant potential in drug delivery, tissue engineering, and other biomedical applications.

Introduction

The synthesis of chiral polymers is of paramount importance in the development of advanced biomaterials that can interact specifically with biological systems. Poly(α-amino acid)s, such as poly(L-phenylalanine), are particularly attractive due to their protein-like structure, enabling them to adopt ordered secondary structures like α-helices and β-sheets. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely utilized method for preparing these polypeptides with controlled molecular weights and narrow molecular weight distributions.[1] This document outlines the synthesis of poly(L-phenylalanine) from its corresponding NCA, Phe-NCA, detailing various initiation methods and characterization techniques.

Data Presentation

The following tables summarize quantitative data from representative ring-opening polymerizations of L-phenylalanine N-carboxyanhydride (L-Phe-NCA) under different conditions, initiated by primary amines. The data highlights the influence of the initiator and solvent on the resulting polymer's molecular weight and polydispersity.

Table 1: Primary Amine-Initiated Polymerization of L-Phe-NCA [2]

EntryInitiatorSolventMonomer/Initiator RatioMn ( g/mol ) (MALDI-TOF)Mw/Mn (PDI)
1BenzylamineDichloromethane40/13,1001.15
2BenzylamineTetrahydrofuran40/13,3001.14
3BenzylamineDioxane40/13,5001.18
4BenzylamineN,N-Dimethylformamide40/14,1001.25
5HexylamineDichloromethane40/12,9001.16
6HexylamineN,N-Dimethylformamide40/13,8001.28
7AnilineN,N-Dimethylformamide40/12,5001.35

Note: Polymerizations were conducted at 20°C. Characterization of the isolated poly(L-phenylalanine)s can be challenging due to low solubility in common solvents.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(L-phenylalanine) via Primary Amine-Initiated ROP

This protocol describes a general procedure for the polymerization of L-Phe-NCA using a primary amine initiator, such as benzylamine or hexylamine.[2][3]

Materials:

  • (S)-4-Benzyloxazolidine-2,5-dione (L-phenylalanine N-carboxyanhydride, Phe-NCA)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Primary amine initiator (e.g., benzylamine, hexylamine)

  • Anhydrous diethyl ether or methanol for precipitation

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the desired amount of L-Phe-NCA in the chosen anhydrous solvent. The concentration of the monomer can vary, but a typical starting point is around 0.1 M.

  • Initiator Addition: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. Using a syringe, add the calculated amount of the initiator solution to the stirring monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 40:1).

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 20°C) with continuous stirring. The reaction time can range from several hours to days, depending on the initiator, solvent, and temperature. Monitor the reaction progress by techniques such as IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or by periodically taking aliquots for analysis.

  • Polymer Precipitation and Isolation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified poly(L-phenylalanine) under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of Poly(L-phenylalanine)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure.

  • Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., trifluoroacetic acid-d, TFA-d, or a mixture of deuterated chloroform and trifluoroacetic acid). Record the ¹H NMR spectrum. The spectrum should show characteristic peaks for the polypeptide backbone and the benzyl side chains.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable GPC eluent (e.g., DMF with 0.01 M LiBr). The GPC system should be calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)). The analysis provides information on the molecular weight distribution of the synthesized polymer.[4][5]

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

  • Purpose: To obtain absolute molecular weight information and to identify the end-groups of the polymer chains.

  • Procedure: Prepare a sample by mixing the polymer solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent. The resulting mass spectrum will show a distribution of polymer chains, from which the molecular weight and end-group information can be derived.[2]

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg).

  • Procedure: Accurately weigh a small amount of the dry polymer into a DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a specified temperature range to identify thermal transitions.[6]

Visualizations

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Initiator Initiator NCA_Monomer 4-Benzyloxazolidine-2,5-dione (Phe-NCA) Initiator->NCA_Monomer Nucleophilic Attack Growing_Chain Growing Polymer Chain (with reactive amine end-group) Another_NCA Another Phe-NCA Monomer Growing_Chain->Another_NCA Ring-Opening Polymer Chiral Poly(L-phenylalanine) Another_NCA->Growing_Chain Chain Elongation

Caption: Reaction mechanism of the ring-opening polymerization of Phe-NCA.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Dissolve Phe-NCA in Anhydrous Solvent Initiator_Add Add Primary Amine Initiator Monomer_Prep->Initiator_Add Polymerization Stir at Controlled Temperature Initiator_Add->Polymerization Precipitation Precipitate Polymer in Non-solvent Polymerization->Precipitation Washing Wash Polymer Precipitation->Washing Drying Dry Under Vacuum Washing->Drying NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC MALDI MALDI-TOF MS (Molecular Weight, End-groups) Drying->MALDI DSC DSC Analysis (Thermal Properties) Drying->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(L-phenylalanine).

logical_relationships cluster_factors Controlling Factors cluster_properties Resulting Polymer Properties Initiator Initiator Choice MW Molecular Weight (Mn, Mw) Initiator->MW PDI Polydispersity (PDI) Initiator->PDI Solvent Solvent Polarity Solvent->MW Solvent->PDI Solubility Solubility Solvent->Solubility Ratio Monomer/Initiator Ratio Ratio->MW Temp Temperature Temp->MW Temp->PDI MW->Solubility Structure Secondary Structure MW->Structure

References

Technical Notes & Optimization

Troubleshooting

preventing premature polymerization of 4-Benzyloxazolidine-2,5-dione during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Benzyloxazolidine-2,5-dione to prevent its premature polymerization....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Benzyloxazolidine-2,5-dione to prevent its premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzyloxazolidine-2,5-dione and why is it prone to premature polymerization?

4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a highly reactive monomer used in the ring-opening polymerization (ROP) to synthesize polypeptides.[1][2] Its high reactivity, which is desirable for polymerization, also makes it susceptible to premature polymerization if not stored and handled correctly. This spontaneous polymerization is often initiated by impurities.[3][4]

Q2: What are the common initiators for premature polymerization?

The most common initiators for the premature polymerization of N-carboxyanhydrides (NCAs) like 4-Benzyloxazolidine-2,5-dione are nucleophilic impurities. These include:

  • Water/Moisture: Water can act as an initiator, leading to uncontrolled polymerization.[4]

  • Primary and Secondary Amines: These are potent initiators of NCA polymerization.[3][5]

  • Chloride Ions: Residual chloride ions from the synthesis process can also initiate polymerization.[6]

  • Basic Impurities: Other basic compounds can also trigger polymerization.

Q3: How can I visually inspect my 4-Benzyloxazolidine-2,5-dione for signs of polymerization?

Pure 4-Benzyloxazolidine-2,5-dione is typically a white to off-white crystalline powder.[7] Signs of polymerization may include:

  • Clumping or hardening of the powder.

  • A change in appearance from a free-flowing powder to a solid mass.

  • Reduced solubility in solvents in which the monomer should be freely soluble.

Q4: What are the ideal storage conditions for 4-Benzyloxazolidine-2,5-dione?

To minimize the risk of premature polymerization, 4-Benzyloxazolidine-2,5-dione should be stored under the following conditions:

  • Temperature: In a cool environment, typically between 2-8°C. For long-term storage, temperatures of -20°C are often recommended. Always refer to the product label for specific temperature recommendations.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Container: In a tightly sealed container to prevent exposure to atmospheric moisture.[8]

  • Environment: In a dry, well-ventilated area away from heat and sources of ignition.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 4-Benzyloxazolidine-2,5-dione.

Issue Potential Cause Recommended Action
Monomer has polymerized in the container. Improper storage conditions (exposure to moisture or high temperatures).Discard the polymerized material according to your institution's safety protocols. Review and rectify your storage procedures for new batches.
Contamination of the monomer.Ensure that all tools (spatulas, etc.) used to handle the monomer are clean and dry. Avoid introducing any potential contaminants into the storage container.
Polymerization results in low molecular weight or broad polydispersity. Presence of impurities in the monomer.[6]Purify the monomer by recrystallization or flash column chromatography before use.[5]
Inadvertent initiation by moisture in the reaction solvent or from the glassware.Use anhydrous solvents and thoroughly dry all glassware before use.
Inconsistent polymerization results between batches. Variation in the purity of the monomer.[4]Perform a quality control check on each new batch of monomer before use. (See Experimental Protocols section).

Data Presentation

Table 1: Factors Influencing the Stability of 4-Benzyloxazolidine-2,5-dione During Storage

Parameter Recommendation Rationale Reference
Temperature 2-8°C (short-term), -20°C (long-term)Reduces the rate of potential side reactions and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to moisture and oxygen, which can initiate polymerization.[3][4]
Container Tightly sealed, opaqueProtects from atmospheric moisture and light.[8]
Purity High purity, free from initiatorsImpurities like water, amines, and chloride ions can initiate polymerization.[3][4][6]

Experimental Protocols

Protocol: Quality Control Check for 4-Benzyloxazolidine-2,5-dione Integrity

This protocol provides a method to assess the purity and viability of your 4-Benzyloxazolidine-2,5-dione monomer before use in a polymerization reaction.

1. Materials:

  • 4-Benzyloxazolidine-2,5-dione sample
  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
  • NMR tubes
  • Anhydrous solvent for solubility test (e.g., Tetrahydrofuran or Dichloromethane)
  • Small, dry vials

2. Procedure:

3. Interpretation of Results:

  • Pass: The monomer is a fine, white powder, dissolves completely in the appropriate anhydrous solvent, and the ¹H NMR spectrum shows sharp peaks corresponding to the monomer with no evidence of polymer or significant impurities.

  • Fail: The monomer shows signs of clumping or insolubility, and/or the ¹H NMR spectrum displays broad polymer peaks or significant impurity signals. The monomer should be discarded or repurified if possible.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Premature Polymerization of 4-Benzyloxazolidine-2,5-dione start Start: Monomer Viability Check visual_inspection Visual Inspection of Monomer start->visual_inspection polymerized_check Is the monomer clumped or a solid mass? visual_inspection->polymerized_check discard Discard Monomer and Review Storage Procedures polymerized_check->discard Yes solubility_test Perform Solubility Test in Anhydrous Solvent polymerized_check->solubility_test No soluble_check Does the monomer dissolve completely? solubility_test->soluble_check soluble_check->discard No nmr_analysis Perform ¹H NMR Analysis soluble_check->nmr_analysis Yes nmr_check Does NMR show polymer peaks or significant impurities? nmr_analysis->nmr_check proceed Monomer is suitable for use nmr_check->proceed No repurify Consider Repurification (Recrystallization/Chromatography) nmr_check->repurify Yes repurify->discard If repurification fails

Caption: Troubleshooting workflow for assessing the viability of 4-Benzyloxazolidine-2,5-dione.

References

Optimization

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis Using NCAs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during pe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during peptide synthesis using α-amino acid N-carboxyanhydrides (NCAs).

Frequently Asked Questions (FAQs)

Q1: My NCA polymerization results in a low yield of the desired polypeptide. What are the potential causes and solutions?

A1: Low polypeptide yield is a common issue that can stem from several sources, primarily related to the purity of the NCA monomer and the polymerization conditions.

  • Cause 1: Impure NCA Monomers: The most frequent cause is the presence of impurities in the NCA monomers. The Fuchs-Farthing method, a common synthesis route for NCAs, can leave behind contaminants like hydrogen chloride (HCl), unreacted amino acid HCl salts, and N-chloroformyl amino acids.[1][2] These impurities can initiate unwanted polymerization or terminate growing polymer chains.[1][3]

  • Troubleshooting:

    • Rigorous Purification: It is crucial to purify the NCA monomers meticulously before polymerization. Common purification methods include:

      • Recrystallization: Repeated recrystallization from solvents like tetrahydrofuran (THF), ethyl acetate, or toluene, with antisolvents such as hexane or heptane, is a standard procedure.[2]

      • Flash Column Chromatography: This technique is effective for removing a wide range of impurities from NCAs, including those that are difficult to crystallize.[4][5]

      • Filtration through Diatomaceous Earth (Celite): For large-scale preparations, filtering the crude NCA solution through Celite can effectively remove insoluble impurities.[6]

    • Purity Assessment: Before use, confirm the purity of your NCAs using analytical techniques such as:

      • Melting Point: A sharp melting point corresponding to the literature value is a good indicator of purity.[7]

      • Spectroscopy (NMR and FTIR): ¹H and ¹³C NMR can identify residual starting materials and side products, while FTIR can confirm the formation of the NCA ring.[7]

  • Cause 2: Moisture in the Reaction: NCAs are highly sensitive to moisture, which can act as an initiator, leading to uncontrolled polymerization and low molecular weight byproducts.[3]

  • Troubleshooting:

    • Anhydrous Conditions: All polymerization reactions should be conducted under strictly anhydrous conditions. This includes using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] High vacuum techniques are also employed to eliminate moisture and other volatile impurities.[8]

  • Cause 3: Inappropriate Reaction Temperature: Higher reaction temperatures can increase the rate of side reactions, leading to premature chain termination.[4][9]

  • Troubleshooting:

    • Low-Temperature Polymerization: Lowering the reaction temperature to 0°C has been shown to significantly suppress side reactions and favor a "living" polymerization, where chain termination is minimized.[9][10]

Q2: The polydispersity index (PDI) of my synthesized polypeptide is high, indicating a broad molecular weight distribution. How can I achieve a narrower PDI?

A2: A high PDI is typically a result of uncontrolled initiation, chain transfer, or termination events during polymerization.

  • Cause 1: Multiple Initiation Mechanisms: NCA polymerization can proceed via two main pathways: the "amine mechanism" and the "activated monomer mechanism".[3] If conditions allow both to occur simultaneously and at different rates, a broad molecular weight distribution will result. The activated monomer mechanism is more prone to side reactions that can lead to a higher PDI.

  • Troubleshooting:

    • Choice of Initiator:

      • Primary Amines: Primary amines generally favor the "amine mechanism," which offers better control over the polymerization.[11]

      • Transition-Metal Complexes: Initiators based on transition metals can provide excellent control over the polymerization, leading to polypeptides with predictable molecular weights and narrow PDIs.[9]

    • Control of Reaction Conditions: As mentioned previously, using high-purity monomers and solvents, maintaining anhydrous conditions, and lowering the reaction temperature all contribute to minimizing side reactions that broaden the PDI.[8][12]

  • Cause 2: "Carbamate Mechanism" Side Reaction: In the presence of a sufficiently basic primary amine initiator, a side reaction known as the "carbamate mechanism" can occur.[9] This involves the deprotonation of the intermediate carbamic acid, leading to an alternative polymerization pathway that can contribute to a broader PDI.

  • Troubleshooting:

    • Initiator Selection: Using less basic primary amines can reduce the extent of the carbamate mechanism.

    • Low Temperature: Performing the polymerization at 0°C can suppress this and other side reactions.[9][10]

Q3: I am observing unexpected peaks in my mass spectrometry analysis, suggesting chain termination. What are the likely causes and how can I prevent this?

A3: Chain termination results in "dead" polymers and can be caused by impurities or reactions with the solvent.

  • Cause 1: Electrophilic Impurities: Impurities from NCA synthesis, such as 2-isocyanatoacyl chlorides, are electrophilic and can react with the growing polymer chain, leading to termination.[1][2]

  • Troubleshooting:

    • Thorough NCA Purification: As detailed in Q1, ensuring the high purity of your NCA monomer is the most critical step to prevent termination by impurities.[4][5][6]

  • Cause 2: Reaction with Solvent: Some solvents, like N,N-dimethylformamide (DMF), can participate in side reactions with the growing polymer chain, leading to termination, especially at higher temperatures.[12][13]

  • Troubleshooting:

    • Solvent Selection: The choice of solvent can significantly impact the polymerization. Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) or chloroform, have been shown to accelerate the desired polymerization, which can outpace side reactions.[14][15]

    • Temperature Control: Lowering the reaction temperature can minimize solvent-related side reactions.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on troubleshooting NCA polymerization side reactions.

Table 1: Effect of Reaction Temperature on Polypeptide Chain Termination

NCA MonomerInitiatorSolventTemperature (°C)Living Chains (%)Dead Chains (%)Reference
Nε-trifluoroacetyl-L-lysine NCAn-hexylamineDMF202278[4]
Nε-trifluoroacetyl-L-lysine NCAn-hexylamineDMF0991[4]

Table 2: Temperature-Dependent NCA Polymerization of Various Monomers

NCA MonomerTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
γ-benzyl-L-glutamate (BLG)2010,1001.13[16]
γ-benzyl-L-glutamate (BLG)09,7001.10[16]
β-benzyl-L-aspartate (BLA)205,4001.25[16]
β-benzyl-L-aspartate (BLA)08,2001.13[16]
O-benzyl-L-serine (BLS)203,4001.35[16]
O-benzyl-L-serine (BLS)06,5001.15[16]

Experimental Protocols

Protocol 1: General Method for Purification of NCAs using Flash Chromatography

This protocol is adapted from Kramer and Deming (2010).[5]

  • Column Preparation: A glass chromatography column is packed with silica gel in a fume hood under a nitrogen atmosphere. The silica gel should be dried in a vacuum oven at >100°C for at least 24 hours prior to use.

  • Solvent System: The column is equilibrated with an anhydrous eluent, typically a mixture of ethyl acetate and hexanes. The polarity of the eluent should be optimized for the specific NCA.

  • Sample Loading: The crude NCA is dissolved in a minimal amount of the anhydrous eluent and loaded onto the column.

  • Elution: The NCA is eluted from the column with the chosen solvent system under a positive pressure of nitrogen.

  • Fraction Collection: Fractions are collected in dry flasks.

  • Analysis: The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure NCA.

  • Solvent Removal: The solvent is removed from the pooled, pure fractions under reduced pressure to yield the purified NCA.

  • Storage: The purified NCA should be stored under an inert atmosphere at -20°C.[7]

Protocol 2: Low-Temperature (0°C) NCA Polymerization

This protocol is based on the findings of Vayaboury et al. (2004) and Habraken et al. (2011).[4][10]

  • Glassware Preparation: All glassware should be dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.

  • Solvent and Monomer Preparation: Anhydrous solvent (e.g., DMF, DCM) is transferred to the reaction flask via cannula under a nitrogen atmosphere. The purified NCA monomer is then added to the flask.

  • Cooling: The reaction flask is placed in an ice-water bath and allowed to equilibrate to 0°C with gentle stirring.

  • Initiator Addition: The initiator (e.g., n-hexylamine) is dissolved in the anhydrous solvent in a separate dry flask and added dropwise to the cooled NCA solution via syringe or cannula.

  • Polymerization: The reaction is allowed to proceed at 0°C under a nitrogen atmosphere. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).[13]

  • Termination and Precipitation: Once the polymerization is complete (as indicated by FTIR), the polymer is precipitated by adding the reaction mixture to a non-solvent, such as cold diethyl ether.

  • Isolation and Drying: The precipitated polypeptide is collected by centrifugation or filtration, washed with the non-solvent, and dried under vacuum.

Visualizations

Side_Reaction_Mechanisms cluster_amine Amine Mechanism (Desired Pathway) cluster_carbamate Carbamate Mechanism (Side Reaction) Amine_Initiator Primary Amine Initiator Ring_Opening1 Nucleophilic Attack on C5 Carbonyl Amine_Initiator->Ring_Opening1 attacks NCA_Monomer1 NCA Monomer NCA_Monomer1->Ring_Opening1 Carbamic_Acid1 Carbamic Acid Intermediate Ring_Opening1->Carbamic_Acid1 Decarboxylation1 CO2 Elimination Carbamic_Acid1->Decarboxylation1 Carbamic_Acid2 Carbamic Acid Intermediate Growing_Chain1 Growing Polypeptide (with Primary Amine Terminus) Decarboxylation1->Growing_Chain1 Growing_Chain1->Ring_Opening1 propagates Deprotonation Deprotonation (by basic amine) Carbamic_Acid2->Deprotonation Carbamate_Ion Carbamate Ion Deprotonation->Carbamate_Ion Anhydride_Intermediate Mixed Anhydride Intermediate Carbamate_Ion->Anhydride_Intermediate attacks NCA_Monomer2 NCA Monomer NCA_Monomer2->Anhydride_Intermediate Peptide_Bond_Formation Peptide Bond Formation & Decarboxylation Anhydride_Intermediate->Peptide_Bond_Formation Growing_Chain2 Growing Polypeptide Peptide_Bond_Formation->Growing_Chain2

Caption: Key NCA polymerization pathways.

Troubleshooting_Workflow Start Problem Identified: Low Yield / High PDI Check_Monomer_Purity 1. Assess NCA Monomer Purity (NMR, FTIR, Melting Point) Start->Check_Monomer_Purity Is_Monomer_Pure Is Monomer Pure? Check_Monomer_Purity->Is_Monomer_Pure Purify_NCA Purify NCA (Recrystallization, Flash Chromatography) Is_Monomer_Pure->Purify_NCA No Check_Reaction_Conditions 2. Review Reaction Conditions Is_Monomer_Pure->Check_Reaction_Conditions Yes Purify_NCA->Check_Monomer_Purity Is_Anhydrous Are Conditions Anhydrous? Check_Reaction_Conditions->Is_Anhydrous Implement_Anhydrous Implement Strict Anhydrous Techniques (Dry Solvents, Inert Atmosphere) Is_Anhydrous->Implement_Anhydrous No Check_Temperature 3. Evaluate Reaction Temperature Is_Anhydrous->Check_Temperature Yes Implement_Anhydrous->Check_Reaction_Conditions Is_Temp_Low Is Temperature ≤ 0°C? Check_Temperature->Is_Temp_Low Lower_Temperature Lower Reaction Temperature to 0°C Is_Temp_Low->Lower_Temperature No Review_Initiator 4. Review Initiator/Solvent Choice Is_Temp_Low->Review_Initiator Yes Lower_Temperature->Check_Temperature Success Successful Polymerization: High Yield / Low PDI Review_Initiator->Success

Caption: Troubleshooting workflow for NCA polymerization.

References

Troubleshooting

Technical Support Center: Optimizing Initiator Choice for Controlled Polypeptide Molecular Weight

Welcome to the technical support center for polypeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for precise mole...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polypeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for precise molecular weight control.

Frequently Asked Questions (FAQs)

Q1: What are the common initiators for N-carboxyanhydride (NCA) ring-opening polymerization (ROP), and how do I choose the right one?

A1: The choice of initiator is critical for controlling polypeptide molecular weight (MW) and polydispersity index (PDI). The most common initiators are primary amines, but others like certain organometallic compounds and strong bases are used for specific applications.[1][2]

  • Primary Amines: These are the most widely used initiators due to their high nucleophilicity, which allows for rapid initiation relative to propagation.[2][3] This leads to polypeptides with predictable molecular weights and low PDI values (typically < 1.2).[2] They are suitable for a wide range of NCA monomers.

  • Organometallic Initiators (e.g., Cobalt, Nickel complexes): These initiators can offer excellent control over polymerization, often suppressing side reactions that are common with amine initiators.[1] This allows for the synthesis of well-defined block copolypeptides with minimal homopolymer contamination.[1]

  • Strong Bases (e.g., Lithium Hexamethyldisilazide - LiHMDS): These initiators are useful for producing very high molecular weight polypeptides.[1] LiHMDS-initiated polymerization is notably fast (minutes to hours) and less sensitive to moisture, allowing reactions to be performed in an open vessel.[4][5][6]

The selection process can be guided by the desired polymer architecture and experimental constraints.

G start Start: Define Polypeptide Goal goal1 Goal: Simple Homopolypeptide Low to Moderate MW Low PDI (<1.2) start->goal1 goal2 Goal: High MW Polypeptide Fast Reaction Required start->goal2 goal3 Goal: Block Copolypeptide High Purity Controlled Chain-Ends start->goal3 initiator1 Choose: Primary Amine Initiator (e.g., n-hexylamine) goal1->initiator1 Standard, reliable control initiator2 Choose: Strong Base Initiator (e.g., LiHMDS) goal2->initiator2 Moisture tolerant, very fast initiator3 Choose: Transition Metal Initiator (e.g., Co, Ni complexes) goal3->initiator3 Minimizes side reactions

Caption: Decision workflow for selecting an appropriate initiator.
Q2: How does the monomer-to-initiator ratio ([M]/[I]) affect the final polypeptide molecular weight?

A2: In a controlled or "living" polymerization, the number-average molecular weight (Mn) of the resulting polypeptide is directly proportional to the initial monomer-to-initiator molar ratio ([M]/[I]). A higher [M]/[I] ratio will result in a higher molecular weight, assuming the polymerization goes to completion and the initiator is 100% efficient.

The theoretical molecular weight (MWtheoretical) can be calculated using the following formula:

MWtheoretical = ([M]/[I]) * MWmonomer + MWinitiator

Where:

  • [M]/[I] is the molar ratio of monomer to initiator.

  • MWmonomer is the molecular weight of the repeating amino acid residue (after loss of CO2).

  • MWinitiator is the molecular weight of the initiator molecule.

Deviations from this theoretical value often point to issues with initiator efficiency, purity, or side reactions during polymerization.

Q3: What is the Polydispersity Index (PDI), and how does initiator choice impact it?

A3: The Polydispersity Index (PDI), also known as dispersity, measures the heterogeneity of molecular weights in a polymer sample.[7][8] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn): PDI = Mw/Mn .

A PDI value of 1.0 indicates a perfectly uniform (monodisperse) sample where all polymer chains have the same length. For controlled polymerizations, a PDI value below 1.2 is generally considered good.[2]

The choice of initiator is crucial for achieving a low PDI. An ideal initiator should have an initiation rate that is much faster than its propagation rate (ki >> kp).[3] This ensures that all polymer chains begin growing at approximately the same time, leading to a narrow distribution of chain lengths and thus a low PDI. Primary amines are often favored because their high nucleophilicity leads to fast initiation.[2][3]

Troubleshooting Guide

Problem 1: My final polypeptide has a much higher or lower molecular weight than predicted by the [M]/[I] ratio.
Potential CauseRecommended Action
Initiator Impurity/Degradation Impurities (e.g., water in amine initiators) can consume monomer or act as unintended initiators, leading to lower MW and higher PDI. Ensure the initiator is pure and dry. Consider purification via distillation or recrystallization before use. Store initiators under an inert atmosphere (N2 or Ar).
Slow Initiation If the initiation rate is slow compared to the propagation rate, not all initiator molecules will start a chain simultaneously. This can lead to a broader MW distribution and deviation from the theoretical MW.[9] Consider using a more nucleophilic primary amine or a faster initiating system like LiHMDS.
Monomer Impurities Impurities in the NCA monomer, such as water or unreacted starting materials, can terminate growing chains or initiate new ones, leading to lower MW and a higher PDI. Recrystallize the NCA monomer immediately before use to ensure high purity.
Inefficient Initiator The initiator may have a low efficiency, meaning not every molecule successfully starts a polymer chain. This results in a higher effective [M]/[I] ratio and thus a higher experimental MW. Determine the initiator efficiency from literature or by comparing theoretical vs. experimental MW under ideal conditions. Adjust the [M]/[I] ratio accordingly.
Problem 2: The Polydispersity Index (PDI) of my polypeptide is too high (e.g., >1.2).
Potential CauseRecommended Action
Slow Initiation As described above, slow initiation is a primary cause of high PDI.[3] Switch to a faster initiator (e.g., a more nucleophilic primary amine). Ensure reaction conditions (solvent, temperature) are optimal for rapid initiation.
Chain-Termination Side Reactions Side reactions can terminate growing polymer chains prematurely, broadening the molecular weight distribution.[1] This is more common with certain NCA monomers or at higher temperatures. Optimize reaction conditions (lower temperature, shorter reaction time) or switch to a transition metal initiator system known to suppress these reactions.[1]
Moisture in the Reaction Water can act as an initiator, leading to the formation of uncontrolled, shorter polymer chains and a bimodal or broad MW distribution.[5] All polymerization reactions, especially those with primary amines, should be conducted under strictly anhydrous conditions using a glovebox or Schlenk line techniques.[5] LiHMDS-initiated polymerizations are an exception and show greater tolerance to moisture.[4][5][6]
Poor Mixing If the initiator is not rapidly and evenly dispersed throughout the monomer solution, polymerization will start at different times in different parts of the reactor, leading to a broad PDI. Ensure vigorous and efficient stirring, especially at the moment of initiation.
Problem 3: My polymerization fails to initiate or proceeds very slowly.
Potential CauseRecommended Action
Inactive or Degraded Initiator The initiator may have degraded due to improper storage (exposure to air or moisture). Use a fresh batch of initiator or purify the existing stock. Verify initiator activity with a known, reliable NCA monomer.
Poor Initiator Nucleophilicity The chosen initiator may not be nucleophilic enough to efficiently attack the NCA monomer. This can be an issue with sterically hindered amines or less reactive initiators like alcohols without a catalyst.[10] Switch to a more nucleophilic primary amine (e.g., n-hexylamine) or a more potent initiating system.[5]
Presence of Inhibitors Acidic impurities in the solvent or monomer can protonate and deactivate amine initiators. Ensure all reagents and solvents are purified and free of acidic contaminants.
Low Temperature While lower temperatures can reduce side reactions, they also slow down both initiation and propagation. If the reaction is too slow, consider a modest increase in temperature, balancing the reaction rate with the risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amine-Initiated NCA Polymerization

This protocol describes a general method for the ring-opening polymerization of an N-carboxyanhydride (NCA) initiated by a primary amine under inert conditions.

Materials:

  • α-Amino acid N-carboxyanhydride (NCA) monomer (recrystallized and dried)

  • Anhydrous, inhibitor-free solvent (e.g., DMF, THF, Dioxane)

  • Primary amine initiator (e.g., n-hexylamine, purified by distillation)

  • Dry glassware (Schlenk flask, syringes)

  • Inert atmosphere source (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Monomer Dissolution: In a glovebox or under positive inert gas pressure, accurately weigh the desired amount of NCA monomer into the Schlenk flask. Add anhydrous solvent to achieve the target concentration (e.g., 1-5% w/v). Stir until the monomer is fully dissolved.

  • Initiator Preparation: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. This allows for accurate addition of small quantities.

  • Initiation: Calculate the required volume of the initiator stock solution to achieve the target [M]/[I] ratio. Using a gas-tight syringe, rapidly inject the initiator into the vigorously stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) under an inert atmosphere. Monitor the reaction progress by taking aliquots for analysis (e.g., FTIR to track the disappearance of the NCA anhydride peaks at ~1850 and 1790 cm-1).

  • Termination & Precipitation: Once the reaction is complete (typically hours to days), precipitate the polypeptide by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether, cold water).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polypeptide under vacuum until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the final product using Size Exclusion Chromatography (SEC/GPC).

G cluster_prep Preparation cluster_rxn Reaction (Inert Atmosphere) cluster_workup Workup & Analysis prep1 Dry Glassware prep2 Purify Reagents (NCA, Solvent, Initiator) rxn1 Dissolve NCA Monomer in Anhydrous Solvent prep2->rxn1 rxn2 Rapidly Inject Initiator Solution rxn1->rxn2 rxn3 Stir at RT (Hours to Days) rxn2->rxn3 workup1 Precipitate Polymer in Non-Solvent rxn3->workup1 workup2 Filter & Wash workup1->workup2 workup3 Dry Under Vacuum workup2->workup3 workup4 Characterize by SEC/GPC workup3->workup4

Caption: Experimental workflow for amine-initiated NCA polymerization.
Protocol 2: Characterization of Polypeptide Molecular Weight by SEC/GPC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. It is the standard method for determining Mn, Mw, and PDI of synthetic polymers.

Equipment & Materials:

  • SEC/GPC system with a pump, injector, column set, and detectors (typically Refractive Index, RI).

  • Appropriate mobile phase (e.g., DMF with 0.1 M LiBr, HFIP) filtered and degassed.

  • Polymer standards for calibration (e.g., narrow PDI polystyrene or poly(methyl methacrylate)).

  • Purified polypeptide sample.

  • 0.2 µm syringe filters.

Procedure:

  • System Preparation: Equilibrate the SEC/GPC system with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved on all detectors.

  • Calibration: Prepare a series of solutions of narrow polymer standards of known molecular weights. Inject each standard and record the retention time. Create a calibration curve by plotting log(MW) versus retention time.

  • Sample Preparation: Prepare a dilute solution of the polypeptide sample in the mobile phase (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Sample Analysis: Inject the filtered sample solution into the SEC/GPC system.

  • Data Analysis: Using the system's software, integrate the chromatogram of the sample. Use the previously generated calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

G cluster_input Inputs cluster_process SEC/GPC Analysis cluster_output Outputs polypeptide Polypeptide Sample prepare Prepare & Filter Solutions polypeptide->prepare standards MW Standards standards->prepare calibration Calibration Curve inject Inject into Equilibrated System prepare->inject separate Separation by Hydrodynamic Volume inject->separate detect Detect with RI separate->detect chromatogram Chromatogram detect->chromatogram results Calculate: - Mn (Number-Average MW) - Mw (Weight-Average MW) - PDI (Mw/Mn) chromatogram->results calibration->results

Caption: Logical relationship of the SEC/GPC analysis process.

References

Optimization

Technical Support Center: Characterization of 4-Benzyloxazolidine-2,5-dione Polymers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chara...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of polymers derived from 4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing polymers of 4-Benzyloxazolidine-2,5-dione?

The main challenges stem from the nature of the monomer and the resulting polymer, poly(L-phenylalanine):

  • Solubility: Poly(L-phenylalanine) has limited solubility in many common organic solvents, which can complicate analysis by solution-based techniques like Size Exclusion Chromatography (GPC/SEC).[1][2][3][4]

  • Aggregation: The polymer chains have a tendency to aggregate, especially in less-than-ideal solvents, leading to inaccuracies in molecular weight determination.

  • Side Reactions during Polymerization: The ring-opening polymerization of NCAs can be accompanied by side reactions, leading to chain termination or transfer, which can result in a broader molecular weight distribution and affect the final polymer structure.[5][6][7]

  • Secondary Structure: Poly(L-phenylalanine) can adopt stable secondary structures, such as β-sheets, which can influence its solubility and behavior during characterization.[1]

Q2: Which solvents are recommended for dissolving poly(L-phenylalanine) for characterization?

The choice of solvent is critical for successful characterization. Here are some recommendations:

  • Good Solvents: Strong, polar, aprotic solvents are often required. These include:

    • Hexafluoroisopropanol (HFIP)

    • Trifluoroacetic acid (TFA) - often used as a co-solvent with Dichloromethane (DCM) or Chloroform.[5]

    • Dimethylformamide (DMF) - may require heating.

  • Solvents to Avoid for GPC/SEC: Common GPC solvents like Tetrahydrofuran (THF) and Chloroform are generally poor solvents for poly(L-phenylalanine) and can lead to aggregation and column adsorption.

Q3: How can I control the molecular weight of my poly(L-phenylalanine) during synthesis?

Controlling the molecular weight of polypeptides from NCA polymerization can be challenging. Key strategies include:

  • Monomer-to-Initiator Ratio: In a living polymerization, the degree of polymerization is directly proportional to the monomer-to-initiator ratio. However, side reactions can disrupt this relationship.

  • Initiator Choice: The type of initiator used (e.g., primary amines, organometallic complexes) significantly impacts the control over polymerization.[6][7][8]

  • Reaction Conditions: Temperature and solvent can influence the rate of polymerization and the prevalence of side reactions. Polymerization at lower temperatures (e.g., 0°C) can sometimes suppress termination reactions.[1]

  • Monomer Purity: Impurities in the NCA monomer can interfere with the polymerization and affect molecular weight control.

Troubleshooting Guides

Section 1: Size Exclusion Chromatography (GPC/SEC)

Problem 1: My poly(L-phenylalanine) sample is insoluble or poorly soluble in the GPC/SEC mobile phase.

  • Cause: Poly(L-phenylalanine) has poor solubility in common GPC eluents like THF or chloroform due to its polarity and potential for hydrogen bonding and secondary structure formation.

  • Solution:

    • Use an appropriate solvent system: Switch to a mobile phase known to dissolve poly(L-phenylalanine), such as HFIP or a mixture containing TFA.

    • Sample Preparation: Dissolve the polymer in a small amount of a strong solvent (e.g., TFA) and then dilute with the mobile phase. Ensure complete dissolution before injection.

    • Additives: For some systems, the addition of salts like LiBr to the mobile phase can help to disrupt aggregation.

Problem 2: I am observing an abnormal peak shape (e.g., tailing, fronting, or multiple peaks) in my GPC/SEC chromatogram.

  • Cause:

    • Tailing: Can be caused by interactions between the polymer and the column stationary phase.

    • Fronting: Often indicates column overloading.

    • Multiple Peaks: May suggest the presence of aggregates, different polymer architectures, or impurities.

  • Solution:

    • Optimize Mobile Phase: Add a small amount of a polar modifier or salt to the mobile phase to minimize polymer-column interactions.

    • Reduce Concentration: Lower the concentration of the injected sample to avoid overloading the column.

    • Filter Sample: Ensure the sample is fully dissolved and filtered through an appropriate syringe filter (e.g., 0.2 µm PTFE) to remove any insoluble material or large aggregates before injection.

    • Check for Aggregation: Analyze the sample at different concentrations. A change in the chromatogram with concentration may indicate aggregation.

Data Presentation

Table 1: Typical Solvents for Poly(L-phenylalanine) Characterization

TechniqueRecommended SolventsNotes
GPC/SEC Hexafluoroisopropanol (HFIP), Dimethylformamide (DMF) with LiBr, N-Methyl-2-pyrrolidone (NMP)THF and Chloroform are generally poor solvents.
NMR Trifluoroacetic acid-d (TFA-d), Hexafluoroisopropanol-d2 (HFIP-d2), Dimethyl sulfoxide-d6 (DMSO-d6)Choice of solvent can affect the chemical shifts of amide protons.
MALDI-TOF MS Solubilize in a minimal amount of TFA or HFIP before mixing with the matrix solution.The solvent should be compatible with the chosen matrix.

Table 2: Expected Thermal Properties of Poly(L-phenylalanine) Block Copolymers

Copolymer CompositionGlass Transition Temperature (Tg) of PLLA block (°C)Melting Temperature (Tm) of PLLA block (°C)Degradation Onset Temperature (°C)
PLLA₅₀-b-PPhe₂₅55.4158.3~250
PLLA₂₅-b-PPhe₁₃52.1155.8~250
PLLA₁₀-b-PPhe₅48.7150.2~250
Data is illustrative and based on studies of poly(L-lactide)-b-poly(L-phenylalanine) copolymers. Actual values may vary depending on the specific polymer characteristics and analytical conditions.[5]

Experimental Protocols

Protocol 1: GPC/SEC Analysis of Poly(L-phenylalanine)

Objective: To determine the molecular weight and polydispersity of poly(L-phenylalanine).

Materials:

  • Poly(L-phenylalanine) sample

  • Hexafluoroisopropanol (HFIP) with 0.02 M potassium trifluoroacetate (KTFA)

  • GPC/SEC system with a refractive index (RI) detector

  • Columns suitable for polar polymers (e.g., Agilent PL HFIPgel columns)

  • Syringe filters (0.2 µm, PTFE)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving KTFA in HFIP to a final concentration of 0.02 M. Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the poly(L-phenylalanine) sample into a vial.

    • Add 1 mL of the mobile phase (HFIP with KTFA) to the vial.

    • Allow the sample to dissolve completely. Gentle agitation or warming may be necessary. Complete dissolution is crucial to avoid column clogging.

    • Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • GPC/SEC Analysis:

    • Equilibrate the GPC/SEC system with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject the filtered sample solution.

    • Acquire the data and analyze the resulting chromatogram using appropriate software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene or polymethyl methacrylate standards.

Protocol 2: ¹H NMR Spectroscopy of Poly(L-phenylalanine)

Objective: To confirm the chemical structure and estimate the degree of polymerization.

Materials:

  • Poly(L-phenylalanine) sample

  • Trifluoroacetic acid-d (TFA-d) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the poly(L-phenylalanine) sample in approximately 0.7 mL of TFA-d or DMSO-d6 in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic peaks for poly(L-phenylalanine):

      • Aromatic protons (phenyl group): ~7.0-7.5 ppm (broad multiplet)

      • Alpha-proton (backbone Cα-H): ~4.5-5.0 ppm (broad signal)

      • Beta-protons (backbone Cβ-H₂): ~2.8-3.2 ppm (broad multiplet)

      • Amide proton (backbone N-H): ~8.0-8.5 ppm (broad signal, may be exchanged in the presence of acidic protons)

    • To estimate the degree of polymerization (DP), compare the integral of a repeating unit proton signal (e.g., the aromatic protons) to the integral of a proton signal from the initiator fragment at the chain end (if a known initiator with distinct signals was used).

Protocol 3: MALDI-TOF Mass Spectrometry of Poly(L-phenylalanine)

Objective: To determine the absolute molecular weight and end-group composition.

Materials:

  • Poly(L-phenylalanine) sample

  • Trifluoroacetic acid (TFA)

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in acetonitrile/water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the poly(L-phenylalanine) sample in a minimal amount of TFA.

    • Dilute the sample solution with the same solvent used for the matrix to a concentration of approximately 1 mg/mL.

  • Matrix and Sample Deposition:

    • Mix the sample solution with the matrix solution in a 1:1 to 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • MALDI-TOF Analysis:

    • Load the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Analyze the spectrum to identify the distribution of polymer chains. The mass of each peak should correspond to the mass of the repeating unit (147.17 g/mol for phenylalanine) multiplied by the degree of polymerization, plus the mass of the initiator and terminating groups.

Visualizations

GPC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Outcome start Abnormal GPC/SEC Chromatogram problem Identify Peak Abnormality start->problem sol_tail Tailing Peak: - Use stronger eluent (e.g., HFIP) - Add salt to mobile phase problem->sol_tail Tailing sol_front Fronting Peak: - Reduce sample concentration problem->sol_front Fronting sol_multi Multiple Peaks: - Check for aggregation - Improve sample solubility - Filter sample problem->sol_multi Multiple Peaks end Optimized Chromatogram sol_tail->end sol_front->end sol_multi->end

Caption: Troubleshooting workflow for abnormal GPC/SEC chromatograms.

Polymer_Characterization_Logic cluster_synthesis Polymer Synthesis cluster_initial_char Initial Characterization cluster_mw_char Molecular Weight Characterization cluster_thermal_char Thermal Characterization synthesis Ring-Opening Polymerization of 4-Benzyloxazolidine-2,5-dione solubility Solubility Testing synthesis->solubility nmr ¹H NMR Spectroscopy (Structure Confirmation) solubility->nmr Soluble gpc GPC/SEC (Mw, Mn, PDI) nmr->gpc maldi MALDI-TOF MS (Absolute Mw, End Groups) gpc->maldi Confirm Mw dsc DSC (Tg, Tm) gpc->dsc tga TGA (Thermal Stability) dsc->tga

Caption: Logical workflow for the characterization of 4-Benzyloxazolidine-2,5-dione polymers.

References

Troubleshooting

Technical Support Center: Purification of 4-Benzyloxazolidine-2,5-dione Monomers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-benzyloxazolidine-2,5-dione m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-benzyloxazolidine-2,5-dione monomers, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 4-benzyloxazolidine-2,5-dione.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization - The chosen solvent system has poor solubility characteristics for the monomer. - The cooling process was too rapid, leading to the precipitation of impurities along with the product. - Premature hydrolysis of the monomer due to moisture.- Screen for an optimal solvent system where the monomer is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Common solvent systems for N-carboxyanhydrides (NCAs) include tetrahydrofuran (THF)/hexane, ethyl acetate/hexane, and toluene/hexane.[1] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. - Ensure all glassware is oven-dried and solvents are anhydrous. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - The monomer has a low melting point.- Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - If trituration fails, purify the oily product using flash column chromatography.
Broad or Multiple Spots on TLC Analysis After Purification - Incomplete removal of starting materials or byproducts. - Degradation of the monomer on the silica gel plate.- For flash chromatography, ensure optimal separation by carefully selecting the mobile phase. A gradient elution may be necessary. - Add a small amount of a non-polar solvent to the TLC developing chamber to reduce streaking. - Neutralize the silica gel with a small percentage of triethylamine in the eluent if the monomer is acid-sensitive.
Polymerization During Purification - Presence of nucleophilic impurities (e.g., water, unreacted amino acid).[1] - Exposure to high temperatures for extended periods.- Work quickly and at low temperatures whenever possible. - For flash chromatography, consider using a less polar solvent system to expedite elution. - Ensure the complete removal of any water from the crude product before attempting purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-benzyloxazolidine-2,5-dione synthesis?

A1: Common impurities largely depend on the synthetic route used. In the widely used Fuchs-Farthing method (phosgenation of L-phenylalanine), the primary impurities include:

  • Hydrogen Chloride (HCl): A major byproduct that can initiate unwanted polymerization.

  • Unreacted L-phenylalanine hydrochloride salt: Can also act as a polymerization initiator.

  • N-chloroformyl-L-phenylalanine and α-isocyanato-L-phenylalanine chloride: Electrophilic contaminants that can terminate growing polymer chains.[1]

Q2: How can I minimize the hydrolysis of 4-benzyloxazolidine-2,5-dione during purification?

A2: 4-Benzyloxazolidine-2,5-dione is highly sensitive to moisture. To prevent hydrolysis, which leads to the formation of the parent amino acid and subsequent polymerization, the following precautions are crucial:

  • Use anhydrous solvents. Solvents should be dried using desiccants like calcium chloride or molecular sieves and preferably distilled before use.[2]

  • Thoroughly dry all glassware in an oven before use.

  • Conduct all manipulations under an inert atmosphere (nitrogen or argon).

  • Minimize the exposure time of the monomer to the atmosphere.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: Several techniques can be used to determine the purity of 4-benzyloxazolidine-2,5-dione:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can identify and quantify impurities. The high purity of the monomer can be confirmed by the absence of signals corresponding to the starting material or byproducts.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a robust method for assessing purity and can separate the monomer from closely related impurities.[1]

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q4: Is flash chromatography a suitable purification method for 4-benzyloxazolidine-2,5-dione?

A4: Yes, flash column chromatography is a highly effective and rapid method for purifying N-carboxyanhydrides, including 4-benzyloxazolidine-2,5-dione.[5][6] It is particularly useful for separating the monomer from non-volatile impurities and for purifying products that are difficult to crystallize.[5][6]

Experimental Protocols

Recrystallization Protocol (General)

This is a general procedure and may require optimization for specific batches of crude product.

Materials:

  • Crude 4-benzyloxazolidine-2,5-dione

  • Anhydrous recrystallization solvent (e.g., THF/hexane or ethyl acetate/hexane)

  • Oven-dried glassware (Erlenmeyer flask, funnel)

  • Heating source (hot plate)

  • Ice bath

  • Inert gas supply (optional but recommended)

Procedure:

  • Place the crude 4-benzyloxazolidine-2,5-dione in an oven-dried Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., THF or ethyl acetate) to dissolve the solid at room temperature.

  • Gently heat the solution while stirring until all the solid dissolves. Avoid prolonged heating to prevent degradation.

  • To the warm solution, slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent.

  • Dry the purified crystals under high vacuum.

Flash Column Chromatography Protocol (General)

This protocol provides a general guideline for the purification of 4-benzyloxazolidine-2,5-dione using flash chromatography.

Materials:

  • Crude 4-benzyloxazolidine-2,5-dione

  • Silica gel (flash grade)

  • Anhydrous solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column and accessories

  • Collection tubes

Procedure:

  • Select the Mobile Phase: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column.

  • Elute the Column: Begin elution with the determined mobile phase, applying positive pressure.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-benzyloxazolidine-2,5-dione.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Carboxyanhydrides (NCAs)

Technique Typical Solvents Advantages Disadvantages Expected Purity
Recrystallization THF/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane[1]- Simple setup - Can yield very high purity- Not suitable for oily products - Can have lower yields>99%
Flash Chromatography Hexane/Ethyl Acetate gradients- Fast and efficient - Suitable for a wide range of NCAs, including oils[5][6]- Requires more solvent - Potential for degradation on silica>98%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Flash Chromatography Workflow recryst_start Crude Monomer dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve 1. Dissolution cool Slow Cooling & Crystallization dissolve->cool 2. Crystallization filter_dry Filter & Dry cool->filter_dry 3. Isolation pure_recryst Pure Crystalline Monomer filter_dry->pure_recryst 4. Final Product chrom_start Crude Monomer load Load onto Silica Gel Column chrom_start->load 1. Loading elute Elute with Solvent Gradient load->elute 2. Elution collect Collect & Analyze Fractions elute->collect 3. Fractionation evaporate Combine Pure Fractions & Evaporate Solvent collect->evaporate 4. Isolation pure_chrom Pure Monomer evaporate->pure_chrom 5. Final Product troubleshooting_logic start Purification Attempt outcome Unsatisfactory Purity/Yield start->outcome success Pure Monomer start->success Successful check_moisture Check for Moisture (Hydrolysis) outcome->check_moisture Is hydrolysis suspected? check_impurities Identify Impurities (NMR, TLC) outcome->check_impurities Are impurities present? use_anhydrous Use Anhydrous Techniques check_moisture->use_anhydrous Yes recrystallization_issue Recrystallization Problem check_impurities->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem check_impurities->chromatography_issue Chromatography optimize_solvent Optimize Recrystallization Solvent System recrystallization_issue->optimize_solvent optimize_eluent Optimize Chromatography Mobile Phase chromatography_issue->optimize_eluent optimize_solvent->start Retry optimize_eluent->start Retry use_anhydrous->start Retry

References

Optimization

Technical Support Center: Managing the Moisture Sensitivity of N-Carboxyanhydrides (NCAs)

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the moisture sensitivity of N-carboxyanhydrides (NCAs) during storag...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the moisture sensitivity of N-carboxyanhydrides (NCAs) during storage, handling, and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are N-carboxyanhydrides (NCAs) and why are they so sensitive to moisture?

N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids.[1] They are highly valued as monomers for the ring-opening polymerization (ROP) to produce polypeptides.[2][3] Their high reactivity, which makes them excellent monomers, also makes them extremely sensitive to moisture. The anhydride ring is susceptible to nucleophilic attack by water, which leads to hydrolysis of the NCA back to the parent amino acid and the release of carbon dioxide.[1] This reaction not only consumes the monomer but the resulting amino acid can also interfere with the desired polymerization process.

Q2: What are the recommended storage conditions for NCA monomers?

To prevent degradation and self-polymerization, NCA monomers must be stored under a dry, inert atmosphere, such as nitrogen or argon.[4] It is crucial to store them at low temperatures, typically -20°C, to maintain their purity and reactivity for controlled polymerization.[4]

Parameter Recommendation Rationale
Temperature -20°C or lowerMinimizes degradation and self-polymerization.
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Container Tightly sealed, opaque containerProtects from moisture and light.

Q3: What are the consequences of moisture contamination in an NCA polymerization?

Moisture contamination is a primary cause of failed or poorly controlled NCA polymerizations. Water can act as an initiator, leading to uncontrolled polymerization and resulting in polypeptides with low molecular weights and broad molecular weight distributions.[4][5] In some cases, moisture can promote side reactions or even completely inhibit the desired polymerization.[6] The presence of water can be complex; while generally considered an impurity to be avoided, some recent studies have explored controlled, water-assisted polymerization for specific NCAs like proline-NCA.[7][8][9] However, for most systems, stringent anhydrous conditions are critical for success.[3]

Q4: How can I assess the purity of my NCA monomer and detect potential moisture contamination?

Several analytical techniques can be used to assess the purity of NCAs and detect impurities.

Technique Purpose Reference
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of the characteristic NCA anhydride carbonyl peaks (~1850 and 1790 cm⁻¹) and the absence of water (broad peak ~3300 cm⁻¹).[4]
High-Performance Liquid Chromatography (HPLC) Detects and quantifies residual starting materials or side products.[4]
Gel Permeation Chromatography (GPC) Indirectly assesses monomer purity by analyzing the polymer product. Low molecular weight byproducts can indicate impure monomers.[4]
Elemental Analysis Can detect trace amounts of elemental impurities, such as chlorine from the synthesis process.[4]

Q5: What are the best practices for handling NCAs to avoid moisture exposure?

Handling NCAs requires meticulous technique to prevent moisture contamination.

  • Use a Glovebox: Whenever possible, handle NCAs in a glovebox with a dry, inert atmosphere.[2][3][10]

  • Anhydrous Solvents: Use freshly distilled and dried solvents.

  • Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen.

  • Rapid Handling: Minimize the time NCAs are exposed to the atmosphere. Weigh solids quickly and seal containers promptly.

Q6: Are there any moisture-tolerant methods for NCA synthesis or polymerization?

While traditional NCA chemistry demands stringent anhydrous conditions, recent research has focused on developing more robust, moisture-tolerant methods. Some studies report the use of epoxy compounds as hydrogen chloride scavengers, which allows for NCA synthesis in the presence of moisture without decomposition.[11][12][13] Additionally, certain initiator systems, such as lithium hexamethyldisilazide (LiHMDS), have been shown to be less sensitive to moisture and can be used for rapid polymerization in an open vessel.[3]

Troubleshooting Guide

Problem 1: The resulting polypeptide has a low molecular weight and/or broad polydispersity.

Possible Cause Suggested Solution Reference
Impure NCA Monomer The presence of impurities like unreacted amino acids or their HCl salts can act as unwanted initiators. Re-purify the NCA monomer through recrystallization or flash column chromatography.[4][10][14]
Water in the Reaction Water can act as an initiator, leading to uncontrolled polymerization. Ensure all solvents and glassware are rigorously dried. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).[4][5]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions relative to chain propagation. Running the polymerization at a lower temperature (e.g., 0°C) can improve control.[5][15]
Chloride Ion Impurities Chloride ions from the NCA synthesis can initiate polymerization, leading to uncontrolled reactions. Ensure thorough purification of the NCA to remove residual HCl.[4][14]

Problem 2: The polymerization fails to initiate or proceeds very slowly.

Possible Cause Suggested Solution Reference
Acidic Impurities Strong acidic impurities, such as residual HCl from the NCA synthesis, can protonate the initiator or the propagating chain end, inhibiting the polymerization.[16]
Poor Initiator Activity The chosen initiator may not be suitable for the specific NCA or reaction conditions. Verify initiator purity and consider an alternative.
Low Monomer Purity Significant degradation of the NCA monomer due to improper storage or handling can prevent polymerization. Verify monomer purity using FTIR or another analytical technique.[4]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Solvent Preparation (e.g., Tetrahydrofuran, THF)

  • Pre-drying: Add sodium wire or pellets to the solvent and let it stand overnight under an inert atmosphere. The sodium will react with bulk water.

  • Refluxing: Set up a distillation apparatus. Add fresh sodium wire and a small amount of benzophenone to the solvent in the distillation flask. Benzophenone acts as an indicator; when the solvent is anhydrous, the solution will turn a deep blue or purple color.

  • Distillation: Heat the flask to reflux under a nitrogen or argon atmosphere. The blue color should persist.

  • Collection: Distill the solvent directly into the reaction flask, which has been previously flame-dried under vacuum, or into a dry storage flask containing molecular sieves.

  • Storage: Store the anhydrous solvent over activated molecular sieves under an inert atmosphere. Use within a short period for best results.

Protocol 2: Monitoring NCA Purity and Polymerization by FTIR

  • Sample Preparation (NCA Monomer): Prepare a KBr pellet of the solid NCA monomer or acquire the spectrum from a thin film of a solution in a dry, IR-transparent solvent (e.g., anhydrous dichloromethane) using a sealed cell.

  • Acquire NCA Spectrum: Scan the sample. Look for the two characteristic anhydride carbonyl (C=O) stretching peaks. For many NCAs, these appear around 1850 cm⁻¹ and 1790 cm⁻¹. The absence of a broad peak around 3300 cm⁻¹ indicates the absence of significant water contamination.

  • Monitor Polymerization: To monitor the reaction, carefully take aliquots from the polymerization mixture at different time points using a syringe under an inert atmosphere.

  • Acquire Reaction Spectra: Quickly prepare a sample for FTIR (e.g., cast a film on a salt plate).

  • Analysis: Monitor the disappearance of the NCA anhydride peaks (1850 and 1790 cm⁻¹) and the appearance of the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the growing polypeptide chain. The reaction is complete when the NCA peaks are no longer visible.

Visualizations

experimental_workflow cluster_prep Preparation (Strictly Anhydrous) cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Polymerization & Monitoring Dry_Glassware Oven/Flame-Dry Glassware Dry_Solvents Distill Solvents Purify_NCA Recrystallize/Purify NCA Glovebox Transfer Reagents in Glovebox Purify_NCA->Glovebox Dissolve Dissolve NCA in Anhydrous Solvent Glovebox->Dissolve Schlenk Or use Schlenk Line Schlenk->Dissolve Initiate Add Initiator Solution Dissolve->Initiate Stir Stir at Controlled Temperature Initiate->Stir Monitor Monitor by FTIR/GPC Stir->Monitor Quench Quench Reaction Monitor->Quench Precipitate Precipitate & Isolate Polymer Quench->Precipitate

Caption: Workflow for moisture-sensitive NCA polymerization.

troubleshooting_tree Start Polymerization Fails (Low MW / No Polymer) Check_Monomer Check Monomer Purity (FTIR)? Start->Check_Monomer Impure Impure: Peaks absent/shifted or water peak present Check_Monomer->Impure No Pure Pure: Correct NCA peaks Check_Monomer->Pure Yes Purify Action: Re-purify NCA (Recrystallization) Impure->Purify Check_Conditions Check Anhydrous Conditions? Pure->Check_Conditions Suspect Suspect: Improper drying of solvent/glassware Check_Conditions->Suspect No Confident Confident: Conditions were strict Check_Conditions->Confident Yes Redry Action: Re-dry all solvents and glassware Suspect->Redry Check_Initiator Check Initiator? Confident->Check_Initiator Bad_Initiator Impure or Inactive Check_Initiator->Bad_Initiator Yes New_Initiator Action: Use fresh/purified initiator Bad_Initiator->New_Initiator

References

Troubleshooting

strategies to control the stereochemistry during polymerization

Technical Support Center: Stereocontrolled Polymerization Welcome to the technical support center for stereocontrolled polymerization. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereocontrolled Polymerization

Welcome to the technical support center for stereocontrolled polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling polymer stereochemistry. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is polymer tacticity and why is it important?

A: Polymer tacticity describes the stereochemical arrangement of chiral centers along a polymer backbone.[1][2] The three main types of tacticity are:

  • Isotactic: All substituents are on the same side of the polymer chain.[3] This regular structure often leads to high crystallinity, rigidity, and thermal stability.[1]

  • Syndiotactic: Substituents alternate regularly on opposite sides of the chain.[3] These polymers are also often crystalline.

  • Atactic: Substituents are randomly arranged along the chain, resulting in an amorphous material.[3]

The tacticity of a polymer has a profound impact on its macroscopic properties, including its melting point, solubility, mechanical strength, and biodegradability.[1][4] Controlling tacticity is therefore crucial for designing materials with specific properties for applications in medicine, materials science, and more.

Q2: What are the primary strategies for controlling stereochemistry during polymerization?

A: The main strategies involve the careful selection of catalysts, monomers, and reaction conditions.

  • Chiral Catalysts: This is the most common approach. Catalysts with a specific chirality can preferentially select one enantiomer of a racemic monomer or control the facial approach of an incoming monomer to the growing polymer chain.[1][5] This is often described by two primary mechanisms: enantiomorphic-site control and chain-end control.[5][6]

  • Chiral Monomers: Using enantiomerically pure monomers can lead to the formation of isotactic polymers.

  • Reaction Conditions: Parameters such as temperature, solvent, and monomer concentration can significantly influence the stereoselectivity of a polymerization reaction.[6][7] For example, non-polar solvents can favor isotactic placements in anionic polymerization, while polar solvents may lead to syndiotactic polymers.[8][9]

  • Template-Assisted Polymerization: In this strategy, a macromolecular template is used to pre-organize monomers before polymerization, influencing the stereochemistry of the resulting polymer.

Q3: What is the difference between chain-end control and enantiomorphic-site control?

A: These are the two principal mechanisms by which a catalyst controls stereochemistry:

  • Enantiomorphic-Site Control: The chirality of the catalyst's active site dictates the stereochemistry of monomer insertion. The catalyst has a "chiral pocket" that favors the binding and insertion of a monomer with a specific orientation, regardless of the stereochemistry of the last inserted unit. This mechanism is typical for many Ziegler-Natta and metallocene catalysts.

  • Chain-End Control: The stereochemistry of the last monomer unit at the growing chain end influences the stereochemical orientation of the next incoming monomer.[10] The growing chain itself creates a chiral environment that directs the addition of the next monomer.

The following diagram illustrates the logical relationship between these two control mechanisms.

G Mechanisms of Stereocontrol A Stereocontrol Mechanism B Enantiomorphic-Site Control A->B Determined by Catalyst C Chain-End Control A->C Determined by Polymer Chain D Chirality of Catalyst Site is Dominant B->D E Chirality of Last Monomer Unit is Dominant C->E

Caption: Key mechanisms governing stereoselectivity in polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during stereocontrolled polymerization experiments.

Problem Potential Cause Suggested Solution
Low Stereoselectivity / Atactic Polymer Formation 1. Catalyst Inactivity/Decomposition: The chiral catalyst may have degraded due to exposure to air or moisture.1. Ensure all catalysts are handled and stored under an inert atmosphere (e.g., in a glovebox). Perform a small-scale test reaction to confirm catalyst activity before use.[11]
2. Impurities in Monomer or Solvent: Water, oxygen, or other functional groups can poison the catalyst or interfere with the stereocontrol mechanism. Water content should ideally be below 10 ppm for sensitive polymerizations.[11]2. Purify monomers and solvents rigorously. Use techniques like distillation, passing through activated alumina columns, or freeze-pump-thaw cycles. Quantify water content using Karl Fischer titration.[11]
3. Incorrect Reaction Temperature: Temperature can significantly affect stereoselectivity. Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for non-selective insertion.[7][11]3. Optimize the reaction temperature. Run a series of small-scale polymerizations at different temperatures to find the optimal range for stereocontrol. Lower temperatures often favor higher selectivity.[6]
4. Wrong Solvent Choice: Solvent polarity can influence the interaction between the catalyst, monomer, and growing polymer chain, affecting tacticity.[8]4. Screen different solvents. Non-polar solvents like toluene or heptane often favor isotactic polymerization, while polar solvents may favor syndiotactic structures in some systems.[8][9]
Low Monomer Conversion or Low Yield 1. Catalyst Poisoning: As above, impurities can deactivate the catalyst, halting the polymerization.1. Ensure rigorous purification of all reagents and solvents. Handle all materials under inert conditions.[11]
2. Poor Monomer Purity: Besides acting as poisons, impurities can also act as chain-terminating agents.[11]2. Check monomer purity by ¹H NMR, ¹³C NMR, or GC-MS before use.[11]
3. Sub-optimal Temperature or Time: The reaction may not have been run long enough or at a temperature sufficient for high conversion.3. Monitor the reaction over time by taking aliquots and analyzing monomer conversion (e.g., by ¹H NMR). Optimize reaction time and temperature accordingly.[11]
Broad Molecular Weight Distribution (PDI > 1.2) 1. Presence of Water or Protic Impurities: These can act as initiating species, leading to multiple growing chains and a broad PDI.1. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Purify all reagents as described above.[11]
2. Chain Transfer Reactions: Unwanted side reactions can terminate one chain and start another, broadening the PDI.2. Adjust reaction conditions. Lowering the temperature may reduce the rate of chain transfer reactions relative to propagation.
Inconsistent or Irreproducible Results 1. Variability in Reagent Purity: Batch-to-batch variations in monomer, solvent, or catalyst quality can lead to different outcomes.1. Use reagents from the same batch for a series of experiments. Always re-purify and validate reagents if they have been stored for a long time.
2. Atmospheric Leaks: Small leaks in the reaction setup can introduce contaminants.2. Carefully check all seals and connections in your reaction setup. Use high-vacuum grease where appropriate and maintain a positive pressure of inert gas.

Data Presentation: Catalyst Performance in rac-Lactide ROP

The choice of catalyst is critical for achieving high stereoselectivity. The table below summarizes the performance of different types of catalysts in the ring-opening polymerization (ROP) of racemic lactide (rac-LA).

Catalyst Type Example Catalyst System Typical Pm / Pr Resulting Polymer Melting Temp (Tm)
Aluminum-based Racemic Schiff base-Al complex[10]Pm > 0.90Isotactic Stereoblock PLA193-201 °C[10]
Zinc-based Zinc alkoxide with BDI ligand[12]Pr = 0.93Heterotactic PLAAmorphous
Yttrium-based Racemic Yttrium complexPm > 0.95Isotactic PLA~200 °C
Organocatalyst Chiral Thiourea/AminePm or Pr > 0.85Isotactic or Heterotactic PLAVaries with tacticity

Pm = probability of meso linkage (isotactic); Pr = probability of racemo linkage (heterotactic/syndiotactic). Data compiled from various sources for illustrative purposes.[10][12]

Experimental Protocols

Protocol 1: Synthesis of Isotactic Polypropylene using a Ziegler-Natta Catalyst

This protocol describes a general procedure for the polymerization of propylene to form isotactic polypropylene.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (solvent)

  • Propylene gas (polymer grade)

  • Methanol/HCl solution (5% HCl)

  • High-vacuum Schlenk line and glassware

Workflow Diagram:

G Ziegler-Natta Polymerization Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation A 1. Add anhydrous heptane to a dry Schlenk flask B 2. Add TiCl4 solution under Argon A->B C 3. Cool to 0°C B->C D 4. Slowly add Al(C2H5)3 solution C->D E 5. Age catalyst suspension D->E F 6. Pressurize reactor with Propylene gas E->F G 7. Inject catalyst suspension F->G H 8. Maintain temperature and pressure for desired time G->H I 9. Quench with Methanol/HCl H->I J 10. Filter the polymer I->J K 11. Wash with Methanol J->K L 12. Dry under vacuum K->L

Caption: General workflow for propylene polymerization.

Procedure:

  • Catalyst Preparation:

    • Under an inert argon atmosphere, add 100 mL of anhydrous heptane to a 250 mL Schlenk flask equipped with a magnetic stirrer.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of TiCl₄ in heptane (e.g., 1.0 mmol), followed by the dropwise addition of a solution of Al(C₂H₅)₃ in heptane (e.g., 2.0 mmol). A brown precipitate will form.

    • Allow the catalyst suspension to age at room temperature for 30 minutes before use.

  • Polymerization:

    • Charge a high-pressure reactor with 500 mL of anhydrous heptane.

    • Purge the reactor with propylene gas and then pressurize to the desired pressure (e.g., 5 bar).

    • Heat the reactor to the desired temperature (e.g., 70 °C).

    • Inject the prepared catalyst suspension into the reactor to initiate polymerization.

    • Maintain constant temperature and pressure for the desired reaction time (e.g., 1-2 hours).

  • Work-up and Isolation:

    • Vent the reactor and quench the reaction by slowly adding 50 mL of the methanol/HCl solution.

    • Stir for 30 minutes to deactivate the catalyst.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove catalyst residues.

    • Dry the isotactic polypropylene product in a vacuum oven at 60 °C overnight.

Protocol 2: Stereoselective Ring-Opening Polymerization of rac-Lactide

This protocol provides a general method for synthesizing isotactic stereoblock poly(lactic acid) using a chiral Schiff base aluminum catalyst.

Materials:

  • Racemic lactide (rac-LA)

  • Chiral Salen-Al catalyst

  • Anhydrous toluene (solvent)

  • 2-Propanol (initiator)

  • Methanol (for precipitation)

  • Glovebox or Schlenk line

Procedure:

  • Monomer and Catalyst Preparation:

    • Recrystallize rac-lactide from anhydrous ethyl acetate and dry under vacuum for 24 hours.

    • Store the purified monomer and the Salen-Al catalyst inside a nitrogen-filled glovebox.

  • Polymerization:

    • Inside the glovebox, add the Salen-Al catalyst (e.g., 0.1 mmol) to a vial.

    • Add 10 mL of anhydrous toluene to dissolve the catalyst.

    • Add 2-propanol (0.1 mmol, 1 equivalent to the catalyst) as the initiator.

    • Add rac-lactide (e.g., 10 mmol, 100 equivalents).

    • Seal the vial, remove it from the glovebox, and place it in an oil bath set to the desired temperature (e.g., 70 °C).

    • Stir for the required time (e.g., 2-24 hours), monitoring conversion by taking aliquots for ¹H NMR analysis if desired.

  • Polymer Isolation:

    • After cooling to room temperature, dissolve the viscous reaction mixture in a small amount of dichloromethane (5 mL).

    • Precipitate the polymer by adding the solution dropwise into a beaker of cold methanol (200 mL) with vigorous stirring.

    • Collect the white, fibrous polymer by filtration.

    • Wash the polymer with additional methanol and dry it in a vacuum oven at 40 °C to a constant weight.

References

Optimization

degradation pathways of 4-Benzyloxazolidine-2,5-dione under different conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Benzyloxaz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Benzyloxazolidine-2,5-dione (also known as L-Phenylalanine N-carboxyanhydride or Phe-NCA).

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzyloxazolidine-2,5-dione and what are its common uses?

4-Benzyloxazolidine-2,5-dione is an N-carboxyanhydride (NCA) derivative of the amino acid L-phenylalanine. It is a highly reactive molecule commonly used as a monomer for the synthesis of polypeptides, specifically poly(L-phenylalanine), through ring-opening polymerization. These polymers have applications in drug delivery, biomaterials, and other areas of biomedical research.

Q2: What are the primary degradation pathways for 4-Benzyloxazolidine-2,5-dione?

The primary degradation pathway for 4-Benzyloxazolidine-2,5-dione in the presence of water is hydrolysis. This reaction leads to the opening of the oxazolidinedione ring to form the parent amino acid, L-phenylalanine, with the release of carbon dioxide.[1] Other potential pathways, particularly under anhydrous conditions or in the presence of initiators, include ring-opening polymerization to form poly(L-phenylalanine).

Q3: How do pH and temperature affect the stability of 4-Benzyloxazolidine-2,5-dione?

The stability of 4-Benzyloxazolidine-2,5-dione is significantly influenced by both pH and temperature.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and thermal decomposition. For long-term storage, it is recommended to keep the compound in a cool, dry environment. Thermal decomposition of related amino acid derivatives can occur at temperatures as low as 50-70°C.[1]

Q4: Can enzymes degrade 4-Benzyloxazolidine-2,5-dione?

Yes, certain enzymes can catalyze the ring-opening of 4-Benzyloxazolidine-2,5-dione. Lipases and proteases are classes of enzymes that have been shown to interact with related cyclic esters and anhydrides. This enzymatic degradation can be a competing pathway in biological systems or when using enzyme-based assays. The specific enzymes and optimal conditions for the degradation of 4-Benzyloxazolidine-2,5-dione would need to be empirically determined.

Troubleshooting Guides

Issue 1: Low Yield or Purity of 4-Benzyloxazolidine-2,5-dione During Synthesis or Storage
  • Possible Cause: Accidental exposure to moisture leading to hydrolysis.

  • Troubleshooting Steps:

    • Ensure all glassware and solvents used for synthesis and storage are scrupulously dried.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Store the compound in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or silica gel) at low temperatures (e.g., -20°C).

    • Verify the integrity of storage container seals.

  • Possible Cause: Thermal degradation during synthesis or storage.

  • Troubleshooting Steps:

    • Avoid high temperatures during the final purification steps of the synthesis.

    • If recrystallization is necessary, use a suitable solvent system that allows for crystallization at low to moderate temperatures.

    • Store the purified compound at a consistently low temperature.

Issue 2: Inconsistent Results in Polymerization Reactions
  • Possible Cause: Partial degradation of the 4-Benzyloxazolidine-2,5-dione monomer.

  • Troubleshooting Steps:

    • Assess the purity of the monomer before each use. The presence of L-phenylalanine (from hydrolysis) can affect the polymerization kinetics.

    • Use freshly purified monomer for critical experiments.

    • Monitor the reaction for the evolution of carbon dioxide, which can indicate ongoing hydrolysis.

  • Possible Cause: Uncontrolled initiation of polymerization by impurities.

  • Troubleshooting Steps:

    • Ensure the reaction solvent is free from nucleophilic impurities (e.g., water, amines).

    • Carefully purify all reagents and initiators used in the polymerization.

Issue 3: Unexpected Side Products in Experimental Assays
  • Possible Cause: Degradation of 4-Benzyloxazolidine-2,5-dione under assay conditions.

  • Troubleshooting Steps:

    • Perform control experiments to assess the stability of the compound in the assay buffer and at the experimental temperature over the time course of the assay.

    • Adjust the pH of the assay buffer to a range where the compound exhibits greater stability, if compatible with the experimental goals.

    • Consider the potential for enzymatic degradation if biological components are present in the assay. Include appropriate controls with denatured enzymes or specific enzyme inhibitors.

Data Presentation

Table 1: Summary of Degradation Pathways and Influencing Factors

Degradation PathwayTriggering Condition(s)Primary Degradation Product(s)Key Influencing Factors
Hydrolysis Presence of water/moistureL-Phenylalanine, Carbon DioxidepH, Temperature, Water Concentration
Thermal Decomposition Elevated TemperatureComplex mixture of productsTemperature, Duration of exposure
Enzymatic Degradation Presence of specific enzymes (e.g., lipases, proteases)L-Phenylalanine or other ring-opened productsEnzyme concentration, pH, Temperature
Polymerization Presence of initiators (e.g., amines, water)Poly(L-phenylalanine)Initiator concentration, Temperature, Solvent

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach to investigate the stability of 4-Benzyloxazolidine-2,5-dione under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Benzyloxazolidine-2,5-dione in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dioxane) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 40°C).

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Degradation:

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acidic degradation.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water (pH ~7).

    • Follow the incubation and sampling procedure as described above.

  • Thermal Degradation (in solid state):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

    • At specified time intervals, remove a sample, dissolve it in a known volume of a suitable solvent, and analyze.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to quantify the remaining 4-Benzyloxazolidine-2,5-dione and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate 4-Benzyloxazolidine-2,5-dione from its primary degradation product, L-phenylalanine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary for optimal separation.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both 4-Benzyloxazolidine-2,5-dione and L-phenylalanine have significant absorbance (e.g., 210 nm or 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathways PheNCA 4-Benzyloxazolidine-2,5-dione Phe L-Phenylalanine PheNCA->Phe Hydrolysis (H₂O, pH, Temp) CO2 Carbon Dioxide PheNCA->CO2 Hydrolysis PolyPhe Poly(L-phenylalanine) PheNCA->PolyPhe Polymerization (Initiator, Temp) Experimental_Workflow cluster_stress Forced Degradation Acid Acidic (HCl) Sampling Time-point Sampling Acid->Sampling Base Basic (NaOH) Base->Sampling Neutral Neutral (H₂O) Neutral->Sampling Thermal Thermal Thermal->Sampling Stock Stock Solution of 4-Benzyloxazolidine-2,5-dione Stock->Acid Stock->Base Stock->Neutral Stock->Thermal Analysis HPLC/NMR Analysis Sampling->Analysis Data Kinetic Data and Degradation Profile Analysis->Data

References

Troubleshooting

overcoming solubility issues of polypeptides derived from 4-Benzyloxazolidine-2,5-dione

Welcome to the technical support center for researchers working with polypeptides derived from 4-benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate. The resulting polymer, poly(γ-benzyl-L-g...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with polypeptides derived from 4-benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate. The resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), is a valuable research material known for its ability to form stable α-helical structures. However, its hydrophobicity presents significant solubility challenges. This guide provides detailed troubleshooting advice, protocols, and frequently asked questions to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(γ-benzyl-L-glutamate) (PBLG) polypeptide insoluble in common aqueous buffers?

A1: The poor aqueous solubility of PBLG is due to its fundamental molecular characteristics. The polypeptide is synthesized from the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA).[1][2] The resulting polymer's backbone is decorated with pendant side chains containing hydrophobic benzyl groups.[3] These groups, combined with the polymer's propensity to adopt a highly ordered, α-helical secondary structure held together by intramolecular hydrogen bonds, lead to strong intermolecular interactions and aggregation in aqueous media.[4][5] Peptides with a high proportion of non-polar (hydrophobic) amino acids often have limited solubility in aqueous solutions.

Q2: What are the recommended initial solvents for dissolving PBLG?

A2: Due to its hydrophobicity, PBLG requires non-aqueous, organic solvents for dissolution. The most effective solvents maintain the polymer's rigid α-helical structure.[4] Recommended primary solvents include:

  • Halogenated Solvents: Chloroform, Dichloromethane (DCM), Dichloroacetic Acid (DCA).[4][6]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF).[4][6]

  • Aromatic Hydrocarbons: Toluene, Benzene.[4][5]

  • Strong Acids (Helical breaking): Trifluoroacetic Acid (TFA).[4]

For many applications, chloroform is an excellent starting point, with reported solubility up to 50 mg/mL.[4] Ring-opening polymerization of the NCA monomer is often conducted in polar solvents like DMF to ensure both the monomer and the resulting polypeptide remain dissolved.[6]

Q3: My PBLG forms a viscous gel instead of a clear solution. What is happening and how can I fix it?

A3: Gel formation is a known phenomenon for PBLG, particularly in helicogenic (helix-promoting) solvents like toluene.[5] This process is thermoreversible and highly dependent on both the polymer's molecular weight and its concentration.[5] Higher molecular weight PBLG and higher concentrations increase the likelihood of gelation.[5] To address this:

  • Dilute the Sample: Lowering the concentration is the most effective way to prevent gelation.

  • Apply Heat: Gently heating the solution can break the gel and yield a clear solution. PBLG in toluene typically shows a gel-sol transition temperature between 48-53°C.[5]

  • Choose a Different Solvent: Solvents like chloroform or DMF are less prone to causing gelation compared to toluene.

Q4: Can I improve the aqueous solubility of my polypeptide?

A4: Yes, but it requires chemical modification of the PBLG polymer after synthesis. The most common strategy is to remove the hydrophobic benzyl protecting groups from the side-chain carboxyl groups. This hydrolysis reaction converts PBLG into poly(L-glutamic acid) (PLGA), which is highly water-soluble, especially at neutral or basic pH.[7] Another advanced strategy involves copolymerization, for instance with Poly(ethylene glycol) (PEG), to create amphiphilic copolymers with improved solubility characteristics.

Q5: How do factors like peptide length and concentration affect solubility?

A5: Both peptide length (molecular weight) and concentration are critical factors.

  • Peptide Length: Longer polypeptide chains generally have lower solubility. This is because longer chains increase the number of hydrophobic interactions, which promotes self-association and aggregation. For PBLG, a higher molecular weight also significantly reduces the minimum concentration required for gelation.[5]

  • Concentration: Peptide concentration is one of the most important factors influencing physical stability.[8] For PBLG, exceeding a critical concentration in certain solvents can lead to aggregation and gel formation.[5] It is always recommended to start with a small amount of peptide to test solubility at your desired concentration.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems.

G start Start: PBLG Powder Fails to Dissolve check_solvent Is the solvent appropriate? (e.g., Chloroform, DMF, DCM) start->check_solvent use_organic Action: Use a recommended organic solvent (See Table 1) check_solvent->use_organic No check_conc Is concentration too high? check_solvent->check_conc Yes use_organic->check_conc dilute Action: Dilute the sample check_conc->dilute Yes use_sonication Have physical methods been used? check_conc->use_sonication No dilute->use_sonication sonicate_heat Action: Use brief sonication or gentle warming (T < 55°C) use_sonication->sonicate_heat No stronger_solvent Is the sample still insoluble or a gel? use_sonication->stronger_solvent Yes sonicate_heat->stronger_solvent use_tfa_mix Action: Use a stronger solvent system (e.g., DMF, or add a small % of TFA/DCA) stronger_solvent->use_tfa_mix Yes success Success: Clear Solution Achieved stronger_solvent->success No use_tfa_mix->success fail Advanced Troubleshooting: Consider polymer characterization (MW, PDI) or chemical modification use_tfa_mix->fail If fails

Caption: A troubleshooting workflow for dissolving PBLG polypeptides.

Data Summary Tables

Table 1: Recommended Solvents for Poly(γ-benzyl-L-glutamate) (PBLG)

Solvent ClassSpecific SolventTypical ConcentrationNotesReference(s)
Halogenated ChloroformUp to 50 mg/mLExcellent starting solvent, promotes α-helical structure.[4]
Dichloromethane (DCM)VariableCommonly used for synthesis and dissolution.[6][10]
Polar Aprotic N,N-Dimethylformamide (DMF)VariableGood solvent for both monomer and polymer; often used for polymerization reactions.[4][6]
Aromatic TolueneConcentration-dependentCan induce thermoreversible gelation, especially with high MW polymer.[5]
Strong Acid Mixtures Solvents with TFA or DCAVariableUsed for resistant samples; these acids can disrupt the α-helical conformation.[4]

Table 2: Influence of Molecular Weight (MW) on PBLG Gelation in Toluene

Molecular Weight ( g/mol )Minimum Gelation Concentration (Cgel)ObservationReference(s)
Lower MWHigher CgelRequires a higher polymer concentration to form a gel.[5]
Higher MWLower CgelForms a gel at a much lower polymer concentration.[5]

Experimental Protocols

Protocol 1: Standard Solubilization of PBLG

  • Preparation: Before opening, allow the vial of lyophilized PBLG to warm to room temperature. Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Aliquotting: If possible, perform initial solubility tests on a small aliquot (e.g., 1 mg) rather than the entire sample.[9]

  • Solvent Addition: Add the selected solvent (e.g., chloroform) to the vial to achieve the desired initial concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 30 seconds. If the polypeptide does not dissolve completely, proceed with the following steps.

  • Sonication: Place the vial in an ice bath and sonicate for brief periods (e.g., 3 cycles of 10-15 seconds).[9] This helps break up aggregates. Allow the sample to cool between cycles.

  • Gentle Warming: If solubility is still an issue, warm the solution gently in a water bath (not exceeding 55°C) for 5-10 minutes. Do not overheat, as this can promote degradation.

  • Assessment: A properly solubilized peptide solution should be clear and free of any visible particles.[9] If particulates or cloudiness remain, consider further dilution or moving to a stronger solvent system as outlined in the troubleshooting guide.

Protocol 2: Synthesis of PBLG via Ring-Opening Polymerization (ROP)

This protocol provides a general overview of the synthesis process, which is crucial for understanding the final product's properties.

G cluster_synthesis PBLG Synthesis Workflow nca_synthesis Step 1: Synthesize BLG-NCA (from γ-benzyl-L-glutamate) nca_purify Step 2: Purify NCA Monomer (Recrystallization) nca_synthesis->nca_purify polymerization Step 3: Ring-Opening Polymerization (Initiator + NCA in anhydrous solvent like DMF/DCM) nca_purify->polymerization precipitation Step 4: Precipitate Polymer (e.g., in diethyl ether or methanol) polymerization->precipitation purify_dry Step 5: Purify and Dry (Wash, then dry under vacuum) precipitation->purify_dry final_product Final Product: PBLG Polypeptide purify_dry->final_product

Caption: Experimental workflow for PBLG synthesis from its NCA monomer.

Methodology:

  • Monomer Synthesis: The γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) monomer is typically synthesized by reacting γ-benzyl-L-glutamate with an agent like triphosgene in an anhydrous solvent such as tetrahydrofuran (THF).[2]

  • Polymerization: The purified BLG-NCA monomer is dissolved in an anhydrous solvent (e.g., dioxane, DMF, DCM).[2][6]

  • Initiation: Polymerization is started by adding an initiator. Common initiators include primary amines or lithium hexamethyldisilazide (LiHMDS) for faster, moisture-tolerant reactions.[2][11] The ratio of monomer to initiator ([M]/[I]) is crucial for controlling the final molecular weight.

  • Propagation: The reaction proceeds for a set time (e.g., 24-72 hours) under an inert atmosphere (e.g., Nitrogen or Argon) to allow for the ring-opening polymerization to complete.[2]

  • Termination & Purification: The reaction is terminated, and the resulting PBLG polymer is precipitated by adding the solution to a non-solvent like diethyl ether or methanol. The precipitated polymer is then collected, washed, and dried under vacuum.[2]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Carboxyanhydrides: 4-Benzyloxazolidine-2,5-dione vs. Alternatives

In the landscape of polypeptide synthesis for research, drug development, and advanced materials, the choice of monomer is a critical determinant of the final polymer's properties and the efficiency of the synthesis proc...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polypeptide synthesis for research, drug development, and advanced materials, the choice of monomer is a critical determinant of the final polymer's properties and the efficiency of the synthesis process. Among the most pivotal monomers are α-amino acid N-carboxyanhydrides (NCAs). This guide provides an in-depth comparison of 4-Benzyloxazolidine-2,5-dione, the NCA derived from L-phenylalanine (Phe-NCA), with another widely utilized NCA, γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). This comparison is tailored for researchers, scientists, and drug development professionals, offering a foundation of experimental data to inform monomer selection.

At a Glance: Key Differences in Performance

Property4-Benzyloxazolidine-2,5-dione (Phe-NCA)γ-benzyl-L-glutamate-NCA (BLG-NCA)
Monomer Reactivity Generally exhibits lower reactivity in ring-opening polymerization (ROP).Generally exhibits higher reactivity in ROP, often leading to faster polymerization.[1][2]
Resulting Polypeptide Poly(L-phenylalanine) (PPL)Poly(γ-benzyl-L-glutamate) (PBLG)
Solubility of Polymer PPL has low solubility in many common organic solvents, often precipitating as β-sheets.[3]PBLG is soluble in a range of organic solvents like DMF, THF, and chloroform.
Secondary Structure Tends to form β-sheet structures, especially at low degrees of polymerization.[3]Readily forms a stable α-helical conformation.
Control over Polymerization The precipitation of the polymer can hinder control over molecular weight and polydispersity.Generally offers better control over molecular weight and lower polydispersity due to the solubility of the growing polymer chains.
Monomer Stability Susceptible to premature initiation by moisture and impurities.Also sensitive to moisture, but generally considered a relatively stable and well-behaved NCA for polymerization.

Synthesis of N-Carboxyanhydrides

The synthesis of both Phe-NCA and BLG-NCA is most commonly achieved through the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with a phosgene equivalent, such as triphosgene. This method is favored for its high yields and preservation of stereochemistry.[3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of NCAs using triphosgene.

G cluster_synthesis NCA Synthesis A Amino Acid Suspension in Anhydrous THF B Addition of Triphosgene Solution A->B Slowly add C Reaction at Elevated Temperature (e.g., 50-60 °C) B->C D Monitoring Reaction (e.g., until solution clarifies) C->D E Precipitation in Non-solvent (e.g., n-hexane) D->E F Recrystallization E->F G Drying under Vacuum F->G H Pure NCA Monomer G->H

General workflow for the synthesis of N-carboxyanhydrides.

Ring-Opening Polymerization (ROP)

The ring-opening polymerization of NCAs is the cornerstone of synthetic polypeptide production. The mechanism and kinetics of this process are highly dependent on the initiator, solvent, temperature, and the specific NCA monomer used.

The "Normal Amine Mechanism"

A common method for initiating NCA polymerization is through the use of primary amines, such as n-hexylamine. This process, known as the "normal amine mechanism," involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring.[1]

G cluster_rop Normal Amine Mechanism of ROP Initiator Primary Amine (R-NH2) NCA N-Carboxyanhydride (NCA) Initiator->NCA Nucleophilic Attack Intermediate1 Carbamic Acid Intermediate NCA->Intermediate1 Ring Opening CO2 Carbon Dioxide (CO2) Intermediate1->CO2 Decarboxylation ActiveChain Growing Polymer Chain with Amine Terminus Intermediate1->ActiveChain AnotherNCA Another NCA Monomer ActiveChain->AnotherNCA Propagation

Simplified diagram of the Normal Amine Mechanism for NCA polymerization.

Comparative Experimental Data

Polymerization Kinetics

The rate of polymerization is a key factor in the practical application of NCAs. BLG-NCA generally polymerizes faster than Phe-NCA under similar conditions.

Table 1: Comparison of Polymerization Times

NCA MonomerSolventMonomer/Initiator RatioTemperature (°C)Time to >90% Conversion
Phe-NCADMF40:120> 48 hours
BLG-NCADMF100:1Room Temp.~14 hours (in glovebox)[1]
BLG-NCADMF100:1Room Temp.~2 hours (with N2 flow)[1][2]

Note: Data for Phe-NCA is inferred from general observations of its slower polymerization, while BLG-NCA data is from specific kinetic studies.

Polymer Properties

The properties of the resulting polypeptide are highly dependent on the monomer and the control over the polymerization process.

Table 2: Comparison of Resulting Polypeptide Properties

NCA MonomerInitiatorSolventTarget DPObtained Mn ( g/mol )Polydispersity Index (PDI)
Phe-NCAn-HexylamineDMF/DCM50Varies, often lower than theoreticalOften > 1.3
BLG-NCAn-HexylamineDMF100~20,000< 1.19[1]

Note: Data for Phe-NCA is generalized from multiple sources indicating challenges in achieving high molecular weights with low polydispersity. Data for BLG-NCA is from a specific study under controlled conditions.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of BLG-NCA and the subsequent ring-opening polymerization.

Synthesis of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

This protocol is adapted from established literature procedures.[4]

Materials:

  • γ-benzyl-L-glutamate

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • Suspend γ-benzyl-L-glutamate in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the suspension to 50-60 °C with stirring.

  • Slowly add a solution of triphosgene (approximately 0.34-0.40 molar equivalents relative to the amino acid) in anhydrous THF to the suspension.

  • Continue stirring at 50-60 °C until the reaction mixture becomes a clear solution.

  • Cool the solution to room temperature and concentrate it under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution to an excess of cold n-hexane.

  • Collect the precipitate by filtration and recrystallize it from a suitable solvent system (e.g., THF/n-hexane or ethyl acetate/n-hexane).

  • Dry the purified BLG-NCA under vacuum.

Ring-Opening Polymerization of BLG-NCA initiated by n-Hexylamine

This protocol is based on studies of n-hexylamine initiated polymerization.[1]

Materials:

  • γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

  • n-Hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF in a flame-dried flask.

  • Calculate the required volume of a stock solution of n-hexylamine in DMF to achieve the desired monomer-to-initiator ratio.

  • Add the n-hexylamine solution to the stirred BLG-NCA solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for the desired time. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks.

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of methanol.

  • Collect the poly(γ-benzyl-L-glutamate) by filtration, wash with methanol, and dry under vacuum.

Conclusion

Both 4-Benzyloxazolidine-2,5-dione (Phe-NCA) and γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) are valuable monomers for the synthesis of polypeptides. However, they exhibit distinct differences in their polymerization behavior and the properties of the resulting polymers. BLG-NCA is generally more reactive and yields a soluble, α-helical polymer, which allows for better control over the polymerization and results in well-defined polypeptides with narrow molecular weight distributions.[1] In contrast, the polymerization of Phe-NCA is often complicated by the low solubility of the resulting poly(L-phenylalanine), which tends to form β-sheet aggregates and precipitate from the reaction mixture.[3] This can limit the achievable molecular weight and broaden the polydispersity.

The choice between Phe-NCA and BLG-NCA will ultimately depend on the desired properties of the final polypeptide. For applications requiring well-defined, high molecular weight, and soluble helical polypeptides, BLG-NCA is often the preferred choice. Phe-NCA is suitable for the synthesis of poly(L-phenylalanine), which has its own unique applications, but researchers should be aware of the challenges associated with its polymerization. This guide provides a foundational understanding and practical data to aid in the selection of the appropriate NCA for your research and development needs.

References

Comparative

A Comparative Guide to Phenylalanine Incorporation: Alternatives to 4-Benzyloxazolidine-2,5-dione

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and peptidomimetics, the efficient incorporation of phenylalanine is a critical step. 4-Benzyloxazolidine-2,5-dione, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and peptidomimetics, the efficient incorporation of phenylalanine is a critical step. 4-Benzyloxazolidine-2,5-dione, a phenylalanine N-carboxyanhydride (Phe-NCA), is one reagent utilized for this purpose. However, a range of alternative methods exist, each with distinct advantages and disadvantages in terms of efficiency, scalability, and compatibility with various synthetic strategies. This guide provides an objective comparison of the primary alternatives to Phe-NCAs for phenylalanine incorporation, supported by experimental data and detailed protocols.

The main alternatives to 4-benzyloxazolidine-2,5-dione for phenylalanine incorporation can be broadly categorized as:

  • Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis (SPPS): This is the most common approach and is dominated by two strategies:

    • Fmoc-Phe-OH: Utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    • Boc-Phe-OH: Employing the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Multicomponent Reactions (MCRs): These one-pot reactions offer a convergent approach to complex molecules.

    • Ugi Reaction: A four-component reaction that can assemble peptide-like structures.

    • Passerini Reaction: A three-component reaction yielding α-acyloxy amides.

  • Enzymatic and Biocatalytic Methods: These approaches leverage the specificity of enzymes for peptide bond formation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the different methods for phenylalanine incorporation. It is important to note that direct, head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the presented data is a consolidation of representative values from various sources to provide a general overview.

MethodTypical YieldTypical Purity (crude)Reaction TimeScalabilityKey AdvantagesKey Disadvantages
Phe-NCA Variable (can be high)Moderate to HighFast (minutes to hours)Good for polymer synthesisRapid polymerization, cost-effective monomer synthesis.Moisture sensitive, potential for side reactions, control of polymerization can be difficult.
Fmoc-Phe-OH (SPPS) High (>95% per coupling step)High1-2 hours per coupling cycleExcellentMild deprotection conditions, high yields, amenable to automation.[]Cost of reagents, potential for side reactions like aspartimide formation.[]
Boc-Phe-OH (SPPS) High (>95% per coupling step)High1-2 hours per coupling cycleExcellentRobust for long sequences, can reduce aggregation.[3]Harsh acidic deprotection, requires specialized equipment.[3]
Ugi Reaction Moderate to Good (often >70%)Moderate to HighHours to daysGoodHigh atom economy, rapid access to complex structures.Limited to specific scaffolds, may require optimization.
Passerini Reaction Moderate to GoodModerate to HighHours to daysGoodTolerates a variety of functional groups.[4]Generally lower yields with ketones compared to aldehydes.[4]
Enzymatic Methods Variable (can be high)HighHours to daysModerateHigh stereospecificity, mild reaction conditions.Substrate specificity can be limiting, enzyme cost and stability.

Experimental Protocols

Phenylalanine Incorporation using Phe-NCA (4-Benzyloxazolidine-2,5-dione)

This protocol describes the general procedure for the ring-opening polymerization of a phenylalanine N-carboxyanhydride initiated by a primary amine.

Materials:

  • 4-Benzyloxazolidine-2,5-dione (Phe-NCA)

  • Primary amine initiator (e.g., benzylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the primary amine initiator in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the 4-benzyloxazolidine-2,5-dione in anhydrous DMF.

  • Slowly add the Phe-NCA solution to the initiator solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours depending on the desired polymer length.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the NCA anhydride peaks) or by quenching aliquots and analyzing by chromatography.

  • Once the desired conversion is reached, precipitate the resulting polypeptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Phenylalanine Incorporation using Fmoc-Phe-OH in SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-L-phenylalanine onto a solid support.[5][6]

Materials:

  • Fmoc-L-phenylalanine (Fmoc-Phe-OH)

  • Solid-phase resin (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 3 minutes, drain, add fresh deprotection solution, and agitate for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for subsequent amino acid couplings.

  • Final Cleavage: After the final synthesis cycle, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the peptide in cold diethyl ether.

Phenylalanine Incorporation using Boc-Phe-OH in SPPS

This protocol describes a typical manual coupling cycle using the Boc strategy.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • Merrifield resin or other suitable Boc-compatible resin

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF and DCM

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIPEA in DCM

  • Cleavage reagent (e.g., anhydrous HF or TFMSA)

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 5 minutes. Drain, add a fresh portion of the deprotection solution, and agitate for 20 minutes.

  • Washing: Wash the resin with DCM and isopropanol.

  • Neutralization: Treat the resin with the neutralization solution (10% DIPEA in DCM) twice for 2 minutes each, followed by thorough washing with DCM.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to pre-activate. Add this solution to the neutralized resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-6 for the next amino acids.

  • Final Cleavage: Cleave the completed peptide from the resin using a strong acid like HF or TFMSA in a specialized apparatus.

Phenylalanine Incorporation via the Ugi Reaction

This is a representative protocol for the synthesis of a di-N-substituted glycyl-phenylalanine derivative.[7]

Materials:

  • DL-Phenylalanine ethyl ester isocyanide

  • Paraformaldehyde

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • Methanol as solvent

Procedure:

  • To a solution of the primary amine (1 mmol) and paraformaldehyde (1 mmol) in methanol (5 mL), stir the mixture for 1 hour to pre-form the imine.

  • Add the carboxylic acid (1 mmol) and DL-phenylalanine ethyl ester isocyanide (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product by flash column chromatography.

Phenylalanine Incorporation via the Passerini Reaction

The Passerini reaction is typically a one-pot, three-component reaction.

Materials:

  • An aldehyde or ketone (e.g., benzaldehyde)

  • A carboxylic acid (e.g., a protected amino acid like Boc-Gly-OH)

  • An isocyanide derived from phenylalanine (e.g., ethyl 2-isocyano-3-phenylpropanoate)

  • An aprotic solvent (e.g., DCM or THF)

Procedure:

  • Combine the aldehyde/ketone (1 equivalent), the carboxylic acid (1 equivalent), and the isocyanide (1 equivalent) in an aprotic solvent.

  • Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several hours to days for completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting α-acyloxy amide product by column chromatography.

Enzymatic Synthesis of Phenylalanine Derivatives

This protocol is an example of using a Phenylalanine Ammonia Lyase (PAL) for the synthesis of D-phenylalanine derivatives.[8]

Materials:

  • Cinnamic acid derivative (e.g., p-nitrocinnamic acid)

  • Ammonia source (e.g., ammonium carbonate)

  • Phenylalanine ammonia lyase (PAL) enzyme (e.g., from Anabaena variabilis)

  • Buffer solution (e.g., Tris-HCl, pH 8.8)

Procedure:

  • Prepare a solution of the cinnamic acid derivative and the ammonia source in the buffer.

  • Add the PAL enzyme to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the formation of the phenylalanine derivative by HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding acid or by heating).

  • Isolate and purify the product using techniques like ion-exchange chromatography or crystallization.

Mandatory Visualization

reaction_mechanisms cluster_nca Phe-NCA Ring-Opening Polymerization cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_mcr Multicomponent Reactions (MCR) cluster_ugi Ugi Reaction cluster_passerini Passerini Reaction NCA Phe-NCA Dimer Dipeptide Amine NCA->Dimer Ring Opening, -CO2 Initiator R-NH2 (Initiator) Initiator->NCA Nucleophilic Attack Polymer Polyphenylalanine Dimer->Polymer Propagation Resin Resin-NH2 Coupled_Phe Resin-Phe-Fmoc Resin->Coupled_Phe Coupling Fmoc_Phe Fmoc-Phe-OH Activated_Phe Activated Fmoc-Phe Fmoc_Phe->Activated_Phe Activation (e.g., HBTU) Activated_Phe->Coupled_Phe Deprotected_Phe Resin-Phe-NH2 Coupled_Phe->Deprotected_Phe Fmoc Deprotection (Piperidine) Amine Amine Ugi_Product α-Acylamino Amide Amine->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product CarboxylicAcid_U Carboxylic Acid CarboxylicAcid_U->Ugi_Product Isocyanide_U Phe-Isocyanide Isocyanide_U->Ugi_Product Aldehyde_P Aldehyde Passerini_Product α-Acyloxy Amide Aldehyde_P->Passerini_Product CarboxylicAcid_P Carboxylic Acid CarboxylicAcid_P->Passerini_Product Isocyanide_P Phe-Isocyanide Isocyanide_P->Passerini_Product

Caption: Overview of reaction pathways for phenylalanine incorporation.

spss_workflow cluster_fmoc Fmoc-SPPS Workflow cluster_boc Boc-SPPS Workflow Start_Fmoc Start with Resin-NH2 Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Start_Fmoc->Deprotection_Fmoc Wash1_Fmoc Wash (DMF) Deprotection_Fmoc->Wash1_Fmoc Coupling_Fmoc Couple Activated Fmoc-Phe-OH Wash1_Fmoc->Coupling_Fmoc Wash2_Fmoc Wash (DMF/DCM) Coupling_Fmoc->Wash2_Fmoc End_Cycle_Fmoc Repeat or Proceed to Cleavage Wash2_Fmoc->End_Cycle_Fmoc End_Cycle_Fmoc->Deprotection_Fmoc Next Amino Acid Start_Boc Start with Resin-NH-Boc Deprotection_Boc Boc Deprotection (50% TFA/DCM) Start_Boc->Deprotection_Boc Wash1_Boc Wash (DCM/IPA) Deprotection_Boc->Wash1_Boc Neutralization_Boc Neutralization (DIPEA/DCM) Wash1_Boc->Neutralization_Boc Wash2_Boc Wash (DCM) Neutralization_Boc->Wash2_Boc Coupling_Boc Couple Activated Boc-Phe-OH Wash2_Boc->Coupling_Boc Wash3_Boc Wash (DMF/DCM) Coupling_Boc->Wash3_Boc End_Cycle_Boc Repeat or Proceed to Cleavage Wash3_Boc->End_Cycle_Boc End_Cycle_Boc->Deprotection_Boc Next Amino Acid

Caption: Cyclical workflows for Fmoc- and Boc-based SPPS.

References

Validation

A Comparative Showdown: Peptide Coupling Reagents vs. N-Carboxyanhydrides in Peptide Synthesis

In the precise world of peptide synthesis, the formation of the amide bond is the crucial step that dictates the success of constructing these complex molecules. For researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the formation of the amide bond is the crucial step that dictates the success of constructing these complex molecules. For researchers, scientists, and drug development professionals, the choice of methodology for this critical bond formation can significantly influence yield, purity, cost, and scalability. Two dominant strategies have emerged over the years: the use of peptide coupling reagents and the application of α-amino acid N-carboxyanhydrides (NCAs). This guide provides an objective, data-driven comparison of these two approaches to inform the selection process for your next synthesis challenge.

Peptide coupling reagents are indispensable activators in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] They function by converting the carboxyl group of an N-protected amino acid into a more reactive species, making it susceptible to nucleophilic attack by the amino group of another amino acid.[3] This class of reagents is diverse, encompassing carbodiimides (e.g., DCC, DIC), onium salts (e.g., HBTU, HATU, PyBOP), and others, each with a distinct profile of reactivity and side-reaction suppression.[4]

Conversely, N-Carboxyanhydrides, also known as Leuchs' anhydrides, offer a fundamentally different approach. These cyclic derivatives of amino acids are highly reactive monomers that can undergo ring-opening polymerization (ROP) to form polypeptides.[5] The primary appeal of NCAs lies in their high atom economy and simplicity, as the only byproduct is carbon dioxide.[6] However, their high reactivity also makes them sensitive to moisture and prone to uncontrolled polymerization, presenting unique challenges.[5][6][7]

Quantitative Performance Analysis

Direct quantitative comparisons between coupling reagents and NCAs are often sequence and condition-dependent. However, we can analyze the performance of various popular coupling reagents to establish a benchmark for efficiency and purity. The following table summarizes the crude peptide purity achieved using different coupling reagents for the synthesis of the growth hormone-releasing peptide-6 (GHRP-6).

Coupling Reagent ClassSpecific ReagentCrude Peptide Purity (%)Racemization LevelKey Byproducts
Carbodiimides DCC/HOBtOften lower; requires additivesModerate to HighInsoluble Dicyclohexylurea (DCU)[4][8][9]
DIC/OxymaGoodLow[10]Soluble Diisopropylurea (DIU)[4]
Aminium/Uronium Salts HBTUHighLow[8][10]Tetramethylurea, HOBt
HATUVery HighVery Low[4][8]Tetramethylurea, HOAt
COMUVery High[10]Very Low[11]Tetramethylurea, Oxyma
Phosphonium Salts PyBOPHighLow[11]Tripyrrolidinophosphine oxide
N-Carboxyanhydrides NCA PolymerizationVariable; can be high for homopolymersLow (under controlled conditions)Carbon Dioxide (CO₂)[5][6]

Mechanism of Action & Experimental Workflows

The fundamental differences in how these two methods form the peptide bond are best illustrated through their reaction mechanisms and the resulting experimental workflows.

Peptide Coupling Reagent Mechanism

Coupling reagents activate a carboxyl group to form a reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for onium salts).[1] This intermediate is then attacked by the N-terminal amine of the growing peptide chain to form the peptide bond. Additives like HOBt or HOAt are often used to suppress racemization and improve efficiency by forming less reactive, more selective intermediate esters.[1]

Coupling_Reagent_Mechanism AA1 R¹-COOH (N-Protected Amino Acid) Active_Intermediate Activated Intermediate [R¹-CO-Act] AA1->Active_Intermediate Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Active_Intermediate Base Base (e.g., DIEA) Base->Active_Intermediate + Peptide R¹-CO-NH-R² (New Peptide Bond) Active_Intermediate->Peptide + H₂N-R² Byproducts Byproducts Active_Intermediate->Byproducts Forms AA2 H₂N-R² (Peptide Chain) AA2->Peptide

Caption: General mechanism for peptide bond formation using a coupling reagent.

N-Carboxyanhydride (NCA) Mechanism

NCA chemistry relies on the nucleophilic attack of an initiator (like a primary amine) on the C5 carbonyl of the NCA ring. This opens the ring, releasing CO₂, and generates a new amine terminus that can then attack the next NCA molecule, propagating the chain in a "living polymerization" fashion under ideal conditions.[12][13]

NCA_Mechanism Initiator Initiator (R-NH₂) Ring_Opening Ring Opening Initiator->Ring_Opening NCA NCA Monomer NCA->Ring_Opening + CO2 CO₂ Ring_Opening->CO2 releases Dipeptide_Amine Dipeptide Amine Ring_Opening->Dipeptide_Amine forms Propagation Propagation Dipeptide_Amine->Propagation NCA2 NCA Monomer NCA2->Propagation +

Caption: Ring-opening polymerization of NCAs initiated by a primary amine.

Comparative Experimental Workflow

The practical application of these methods, especially in the context of automated synthesis, reveals significant differences. SPPS with coupling reagents is an iterative, cyclical process, whereas NCA-based synthesis is a polymerization reaction.

Comparative_Workflow cluster_SPPS SPPS with Coupling Reagent cluster_NCA NCA Synthesis sp_start Start: Resin-bound Amino Acid sp_deprotect 1. Fmoc Deprotection (Piperidine) sp_start->sp_deprotect sp_wash1 2. Wash sp_deprotect->sp_wash1 sp_couple 3. Couple Next AA (Reagent + Base) sp_wash1->sp_couple sp_wash2 4. Wash sp_couple->sp_wash2 sp_end Repeat n-1 times sp_wash2->sp_end sp_end->sp_deprotect Next cycle sp_final Final Cleavage & Purification sp_end->sp_final Final cycle nca_start Start: Initiator + Solvent nca_add 1. Add NCA Monomer(s) nca_start->nca_add nca_polymerize 2. Polymerization (Controlled Conditions) nca_add->nca_polymerize nca_terminate 3. Termination/Quench nca_polymerize->nca_terminate nca_final Purification nca_terminate->nca_final

Caption: Contrasting workflows for SPPS vs. NCA-based peptide synthesis.

Detailed Experimental Protocols

General Protocol for SPPS using HATU

This protocol outlines a standard manual coupling cycle on a Rink Amide resin.

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 10 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[10]

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence. After the final coupling, perform a final deprotection (step 2).

  • Cleavage and Purification: After the final wash, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.[10]

General Protocol for Polypeptide Synthesis via NCA Polymerization

This protocol describes a general procedure for synthesizing a polypeptide from an NCA monomer.

  • Reagent Purity: Ensure the NCA monomer and solvent (e.g., DMF, dioxane) are of high purity and anhydrous, as NCAs are highly sensitive to moisture.[7]

  • Initiation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the initiator (e.g., a primary amine like n-butylamine) in the anhydrous solvent. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

  • Polymerization: Dissolve the NCA monomer in the anhydrous solvent and add it to the initiator solution. The reaction is often rapid. Stir the reaction mixture at room temperature or as required by the specific NCA.[12][7]

  • Monitoring: The polymerization can be monitored by the disappearance of the NCA peak using IR spectroscopy or by other analytical techniques.

  • Termination: Once the polymerization is complete, the reaction can be terminated by adding a quenching agent or by precipitating the polymer.

  • Purification: Precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., diethyl ether). Collect the solid polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.

Discussion and Recommendations

The choice between peptide coupling reagents and NCAs is not a matter of one being universally superior, but rather a strategic decision based on the synthesis goal.

Choose Peptide Coupling Reagents for:

  • Sequence-Defined Peptides: SPPS with coupling reagents is the gold standard for creating peptides with a specific, predetermined sequence of any length, including those with non-canonical amino acids.[14][15]

  • High Purity & Reliability: Modern onium salt reagents like HATU and COMU offer extremely high coupling efficiencies with minimal racemization, leading to high-purity crude products for complex sequences.[8][10][11]

  • Automation: The cyclical nature of SPPS is perfectly suited for automated synthesizers, enabling high-throughput production.

Consider N-Carboxyanhydrides for:

  • Long Polypeptides & Homopolymers: NCA polymerization is the most economical and efficient method for producing large polypeptides (>100 residues) and homopolymers, which are challenging for stepwise SPPS.[12]

  • High Atom Economy: With CO₂ as the only byproduct, NCAs are an attractive "green chemistry" option, especially for large-scale production where waste is a concern.[6]

  • Biomaterials & Polymer Chemistry: NCAs are extensively used to create well-defined block copolypeptides and other polypeptide-based materials for applications in drug delivery and materials science.[16][17]

Key Limitations:

  • Coupling Reagents: The primary drawbacks are lower atom economy, the generation of byproducts that must be removed, and the higher cumulative cost for very long peptides due to the repeated use of excess reagents.[9][15]

  • NCAs: The main challenges are the stringent requirement for anhydrous conditions, the difficulty in controlling the exact sequence for heteropolymers, and the propensity for uncontrolled polymerization if conditions are not optimal.[12][7]

References

Comparative

Determining the Purity of 4-Benzyloxazolidine-2,5-dione: A Comparative Guide to Analytical Methods

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 4-Benzyloxazolidine-2,5-dione is paramount for the successful synthesis of polypeptides and other ma...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 4-Benzyloxazolidine-2,5-dione is paramount for the successful synthesis of polypeptides and other macromolecules. Impurities can significantly hinder polymerization processes and impact the quality of the final product. This guide provides a comprehensive comparison of key analytical methods for determining the purity of 4-Benzyloxazolidine-2,5-dione, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or determination of enantiomeric excess. The following table summarizes the performance of common analytical methods for the analysis of 4-Benzyloxazolidine-2,5-dione and structurally related compounds.

Analytical MethodParameterReported Performance for 4-Benzyloxazolidine-2,5-dione or Related CompoundsKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Purity AssayLinearity: R² > 0.997High precision and accuracy for quantification.Method development can be time-consuming.
Enantiomeric PurityBaseline resolution of enantiomers on chiral columns.Can simultaneously determine chemical and enantiomeric purity.Chiral columns can be expensive.
Limit of Detection (LOD)0.084 µg/mLHigh sensitivity for trace impurities.Requires a chromophore for UV detection.
Limit of Quantitation (LOQ)0.159 µg/mLEstablished and widely available technique.Solvent consumption can be high.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity AssayAccuracy: 98-102%Primary analytical method; does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods.
Precision (RSD): < 2%Provides structural information about impurities.Requires a relatively pure internal standard.
Non-destructive.Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity ProfilingCapable of identifying volatile and semi-volatile impurities.High sensitivity and specificity for impurity identification.Destructive technique.
Provides structural information from mass spectra.Requires derivatization for non-volatile compounds, which can introduce variability.
Fourier-Transform Infrared Spectroscopy (FTIR) Structural ConfirmationCharacteristic peaks for C=O (approx. 1790 and 1860 cm⁻¹) and N-H bonds.Rapid and non-destructive.Primarily qualitative; not suitable for quantification of impurities.
Provides confirmation of functional groups.Low sensitivity for minor components.

Detailed Experimental Protocols

The following are representative protocols for the key analytical methods discussed. These should be adapted and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

This method is adapted from established protocols for chiral oxazolidinones and is suitable for determining both the chemical purity and the enantiomeric excess of 4-Benzyloxazolidine-2,5-dione.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® TAG, 25 cm x 4.6 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • 4-Benzyloxazolidine-2,5-dione sample

Procedure:

  • Mobile Phase Preparation: Use 100% methanol as the mobile phase. Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the 4-Benzyloxazolidine-2,5-dione sample in methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 23 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.

  • Data Interpretation: Calculate the area percentage of the main peak to determine the chemical purity. For enantiomeric excess, identify the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

This protocol provides a general framework for determining the purity of 4-Benzyloxazolidine-2,5-dione using qNMR with an internal standard.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-purity internal standard (e.g., maleic anhydride or dimethyl sulfone)

  • 4-Benzyloxazolidine-2,5-dione sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-Benzyloxazolidine-2,5-dione sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic peak of 4-Benzyloxazolidine-2,5-dione and a peak from the internal standard.

    • Calculate the purity of the sample using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for identifying volatile and semi-volatile impurities in the 4-Benzyloxazolidine-2,5-dione sample. Due to the thermal lability of N-carboxyanhydrides, careful optimization of the injection port temperature is crucial.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Reagents:

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • 4-Benzyloxazolidine-2,5-dione sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the anhydrous solvent.

  • GC-MS Conditions:

    • Injector Temperature: Start with a low temperature (e.g., 150 °C) and optimize to prevent on-column degradation.

    • Oven Temperature Program: A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC).

  • Data Interpretation: Identify impurity peaks in the TIC and analyze their corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST) to identify potential impurities.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

FTIR is a rapid method to confirm the presence of the characteristic functional groups in 4-Benzyloxazolidine-2,5-dione.[4]

Instrumentation:

  • FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Confirm the presence of the key functional groups by identifying their characteristic absorption bands:

    • Anhydride C=O stretching: Two distinct peaks around 1860 cm⁻¹ and 1790 cm⁻¹.

    • N-H stretching: A broad peak around 3200-3400 cm⁻¹.

    • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

Workflow for Method Selection

The choice of analytical method is often guided by the specific analytical question. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

MethodSelection start Start: Purity Analysis of 4-Benzyloxazolidine-2,5-dione qualitative_quantitative Qualitative or Quantitative Analysis? start->qualitative_quantitative qualitative Qualitative/Structural Confirmation qualitative_quantitative->qualitative Qualitative quantitative Quantitative Purity qualitative_quantitative->quantitative Quantitative ftir FTIR qualitative->ftir Functional Group Confirmation gcms_qual GC-MS (for volatile impurities) qualitative->gcms_qual Impurity ID enantiomeric_purity_q Need Enantiomeric Purity? quantitative->enantiomeric_purity_q qnmr qNMR quantitative->qnmr Primary Method/No Standard end End ftir->end gcms_qual->end hplc HPLC enantiomeric_purity_q->hplc No (Chemical Purity Only) chiral_hplc Chiral HPLC enantiomeric_purity_q->chiral_hplc Yes hplc->end qnmr->end chiral_hplc->end

Caption: Workflow for selecting an analytical method.

References

Validation

A Comparative Guide to Initiators for N-Carboxyanhydride (NCA) Polymerization

For Researchers, Scientists, and Drug Development Professionals The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are crucial in fields ranging from drug delivery to tissue engineering. The choice of initiator is paramount as it dictates the polymerization kinetics, control over polymer properties, and the final polypeptide architecture. This guide provides an objective comparison of the efficacy of different initiator systems for NCA polymerization, supported by experimental data and detailed methodologies.

Overview of Initiator Classes

NCA polymerization can be initiated by a variety of compounds, broadly categorized as:

  • Primary Amines: The most conventional initiators, known for their straightforward mechanism but can be associated with slow reaction rates and side reactions.

  • Organocatalysts: A growing class of initiators and catalysts, including aminocatalysts and hydrogen-bonding catalysts, that can offer accelerated polymerization rates and enhanced control.

  • Transition Metal Complexes: These initiators can provide excellent control over the polymerization, leading to polymers with low polydispersity, though the potential for metal contamination is a consideration.

  • Other Initiating Systems: This category includes a range of other molecules such as silyl amines and strong bases that have shown promise in specific applications.

Comparative Performance of Initiators

The efficacy of an initiator is primarily assessed by its ability to control the polymerization, which is reflected in the predictable molecular weight (Mn) of the resulting polypeptide and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI). Polymerization kinetics, often reported as the time to reach high monomer conversion or as an observed rate constant (kobs), is another critical factor.

The following tables summarize the performance of various initiators for the polymerization of γ-benzyl-L-glutamate (BLG-NCA) and L-leucine (Leu-NCA), two commonly used NCA monomers.

Table 1: Comparison of Initiators for γ-Benzyl-L-glutamate (BLG-NCA) Polymerization

Initiator/Catalyst SystemMonomer/Initiator Ratio ([M]/[I])SolventTemperature (°C)Time to >95% ConversionMn (kDa)PDI (Mw/Mn)Reference
Primary Amine
n-Hexylamine100DCMRT>72 h22.21.15[1]
n-Butylamine100-->3 days--[1]
Organocatalyst
n-Butylamine / DMAPPCl100THFRT70 min22.21.06[1]
n-Hexylamine / Acetic Acid100DCMRT<2 h21.9<1.2[2]
Transition Metal Complex
(PMe₃)₄Co100THFRT-Controlled<1.2[3]
bipyNi(COD)100THFRT-Controlled<1.2[3]
Other Initiators
Hexamethyldisilazane (HMDS)100THFRT-21.81.05[4]

Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source, though the polymerization was reported to be controlled.

Table 2: Comparison of Initiators for L-Leucine-NCA Polymerization

Initiator/Catalyst SystemMonomer/Initiator Ratio ([M]/[I])SolventTemperature (°C)Time to >95% ConversionMn (kDa)PDI (Mw/Mn)Reference
Primary Amine
1,6-Hexanediamine-DMF25-Controlled-[5]
Organocatalyst
Triethylamine----High MW-[6]

Note: "-" indicates that the specific value was not provided in the cited source.

Mechanistic Pathways and Experimental Workflow

The polymerization of NCAs can proceed through two primary mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). The dominant pathway is influenced by the basicity and nucleophilicity of the initiator.

NCA_Polymerization_Mechanisms General Mechanisms of NCA Polymerization cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA1 NCA Monomer Intermediate1 Ring-Opened Intermediate NCA1->Intermediate1 Initiator Primary Amine (R-NH₂) Initiator->NCA1 Nucleophilic Attack Polymer1 Propagating Polymer Chain (with terminal amine) Intermediate1->Polymer1 CO2_1 CO₂ Intermediate1->CO2_1 Decarboxylation Polymer1->NCA1 Propagation NCA2 NCA Monomer NCA_anion NCA Anion (Activated Monomer) NCA2->NCA_anion Polymer2 Propagating Polymer Chain NCA2->Polymer2 Base Strong Base (e.g., Tertiary Amine) Base->NCA2 Deprotonation NCA_anion->NCA2 Nucleophilic Attack CO2_2 CO₂ Polymer2->CO2_2 Decarboxylation

General Mechanisms of NCA Polymerization

A typical experimental workflow for NCA polymerization and characterization is outlined below.

Experimental_Workflow Experimental Workflow for NCA Polymerization Monomer NCA Monomer Polymerization Polymerization (Inert Atmosphere) Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Quenching/ Precipitation Polymerization->Quenching Purification Purification (e.g., Dialysis) Quenching->Purification Characterization Characterization Purification->Characterization GPC GPC/SEC (Mn, PDI) Characterization->GPC NMR NMR (Structure, Conversion) Characterization->NMR MALDI MALDI-TOF MS (End-group analysis) Characterization->MALDI

Experimental Workflow for NCA Polymerization

Detailed Experimental Protocols

General Protocol for NCA Polymerization

This protocol provides a general guideline for NCA polymerization initiated by a primary amine. Modifications may be necessary for different initiators and monomers.

  • Monomer and Initiator Preparation: The NCA monomer is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) and dried under high vacuum. The initiator solution (e.g., n-hexylamine in anhydrous DMF) is prepared to the desired concentration.

  • Polymerization Setup: The polymerization is conducted in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: The purified NCA monomer is dissolved in an anhydrous solvent (e.g., DMF or THF). The initiator solution is then added via syringe to start the polymerization. The reaction mixture is stirred at the desired temperature for a specified time.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR or FT-IR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by precipitating the polymer in a non-solvent (e.g., diethyl ether or methanol).

  • Purification: The precipitated polymer is collected by centrifugation or filtration, washed with the non-solvent, and dried under vacuum. Further purification can be achieved by dialysis if necessary.

Characterization Protocols

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.

  • Sample Preparation: A small amount of the dried polypeptide (typically 1-2 mg/mL) is dissolved in the GPC eluent (e.g., DMF with 0.01 M LiBr). The solution is filtered through a 0.22 µm syringe filter before injection.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., polystyrene-divinylbenzene columns) is used.

  • Analysis: The system is calibrated with narrow molecular weight polystyrene standards. The sample is injected, and the elution profile is recorded. The molecular weight and PDI are calculated using the calibration curve.

¹H NMR spectroscopy is a powerful tool for determining the monomer conversion and confirming the structure of the resulting polypeptide.

  • Sample Preparation: For kinetic studies, the polymerization is carried out directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or DMF-d₇). For structural analysis of the final polymer, a small amount of the purified polypeptide is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Analysis: Monomer conversion is calculated by comparing the integration of a characteristic monomer peak (e.g., the Cα-H proton of the NCA) with a stable internal standard or a characteristic polymer peak. The structure of the polypeptide is confirmed by the presence of characteristic amide and side-chain proton signals.

MALDI-TOF MS is used to determine the absolute molecular weight of the polypeptide and to analyze the end-groups, which provides insights into the initiation and termination mechanisms.

  • Sample Preparation: The polypeptide sample (around 1 mg/mL) is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid). A small volume of this mixture is spotted onto a MALDI target plate and allowed to air-dry.

  • Data Acquisition: The mass spectrum is acquired using a MALDI-TOF mass spectrometer in linear or reflectron mode.

  • Analysis: The resulting spectrum shows a distribution of peaks, with each peak corresponding to a polymer chain with a specific degree of polymerization. The molecular weight can be determined from the peak positions, and the end-groups can be identified by analyzing the mass of the polymer chains.

Conclusion

The selection of an appropriate initiator is a critical step in the successful synthesis of well-defined polypeptides via NCA polymerization. While primary amines offer a simple and traditional approach, recent advancements in organocatalysis and transition metal-mediated polymerization have provided researchers with powerful tools to achieve faster reactions and superior control over polypeptide properties. This guide provides a comparative overview to aid in the selection of the most suitable initiator system for a given research application, ultimately facilitating the development of advanced polypeptide-based materials for a wide range of scientific and biomedical endeavors.

References

Comparative

A Comparative Guide to the Antimicrobial Properties of Oxazolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Oxaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Oxazolidinones are a unique class of synthetic antibiotics that have emerged as a critical tool in combating these resilient pathogens. This guide provides an objective comparison of the antimicrobial performance of various oxazolidinedione derivatives against clinically relevant bacteria, supported by experimental data.

The first member of this class, Linezolid, gained FDA approval in 2000 and has since been a valuable treatment for serious Gram-positive infections.[1][2] Oxazolidinones are particularly effective against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4][5] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, means there is no cross-resistance with other antibiotic classes.[4][5]

This guide will delve into the quantitative antimicrobial data of various oxazolidinedione derivatives, compare their efficacy with other established antibiotics, and provide detailed experimental protocols for the cited data.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several oxazolidinedione derivatives against a panel of Gram-positive and select Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. For comparison, data for vancomycin, a standard-of-care antibiotic for many of these pathogens, is also included.

Compound/DrugStaphylococcus aureus (MRSA) (μg/mL)Enterococcus faecalis (VRE) (μg/mL)Streptococcus pneumoniae (Penicillin-Resistant) (μg/mL)Haemophilus influenzae (μg/mL)
Oxazolidinone Derivatives
Linezolid0.5 - 4.0[4][5]1.0 - 4.00.5 - 2.0-
Tedizolid0.25 - 0.50.5 - 1.0~0.25-
Eperezolid----
Radezolid----
Contezolid----
Posizolid----
Sutezolid----
Delpazolid----
TBI-223----
DuP 7211.0 - 4.04.0--
DuP 1054.0 - 16.016.0--
Compound 11g2.0 - 8.02.0 - 8.0--
Compound 8c< 1.0< 1.0< 1.0< 1.0
Compound 12a< 1.0< 1.0< 1.0< 1.0
Compound 12g< 0.5< 0.5< 0.5< 0.5
Compound 12h< 0.125< 0.125< 0.125< 0.125
Comparator Antibiotics
Vancomycin1.0 - 2.0---
Ciprofloxacin0.52.0--
Imipenem2.0 - >16.02.0--
Cefoxitin---8.0

Note: Data is compiled from multiple sources. Ranges may reflect variations in testing methodologies and bacterial strains.

Experimental Protocols

The data presented in this guide was primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds. The general protocol is as follows:

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

  • A few colonies are then suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • The oxazolidinedione derivatives and comparator antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of oxazolidinedione derivatives and a typical experimental workflow for MIC determination.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site 30S_subunit 30S Subunit Oxazolidinedione Oxazolidinedione Derivative Oxazolidinedione->50S_subunit Binds to P-site on 23S rRNA Inhibition Inhibition of Initiation Complex Formation Oxazolidinedione->Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->P_site fMet_tRNA->Inhibition mRNA mRNA mRNA->30S_subunit No_Protein_Synthesis No Protein Synthesis Inhibition->No_Protein_Synthesis

Caption: Mechanism of action of oxazolidinedione derivatives.

Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Inoculation Inoculate Microtiter Plate (5 x 10^5 CFU/mL) Bacterial_Culture->Inoculation Compound_Dilution Prepare Serial Dilutions of Oxazolidinedione Derivative Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

Validation

A Head-to-Head Battle in Peptide Chemistry: 4-Benzyloxazolidine-2,5-dione Versus Traditional Solution-Phase Synthesis

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of innovation. This guide provides an objective comparison between two prominent met...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of innovation. This guide provides an objective comparison between two prominent methodologies: the use of 4-benzyloxazolidine-2,5-dione, a type of N-carboxyanhydride (NCA), for ring-opening polymerization, and traditional solution-phase peptide synthesis (SPPS). By examining key performance metrics, experimental protocols, and underlying chemical principles, this document aims to equip researchers with the knowledge to select the optimal strategy for their specific synthetic needs.

The synthesis of peptides, short chains of amino acids, is a fundamental process in numerous scientific disciplines, from basic research to the development of novel therapeutics. The choice of synthetic methodology can significantly impact the yield, purity, scalability, and overall efficiency of producing a target peptide. This comparison focuses on two distinct approaches: the modern, rapid polymerization of NCAs and the classical, stepwise approach of traditional solution-phase synthesis.

The Contenders: A Glimpse into the Methodologies

4-Benzyloxazolidine-2,5-dione , as an N-carboxyanhydride, participates in a ring-opening polymerization reaction. This method involves the sequential addition of amino acid monomers to a growing polypeptide chain, often initiated by a nucleophile. A key advantage of this approach is its potential for rapid polymer chain growth. However, the sensitivity of NCAs to moisture requires stringent anhydrous conditions to prevent premature polymerization and ensure the synthesis of well-defined peptides.[1][2]

Traditional solution-phase peptide synthesis is a stepwise process where amino acids are coupled one at a time in a homogenous solution.[3] This classical method relies on the use of protecting groups for the N-terminus of one amino acid and the C-terminus of another, followed by the activation of the carboxylic acid group to facilitate peptide bond formation.[4] A significant advantage of this technique is the ability to isolate and purify intermediates at each step, which can lead to a final product of very high purity.[5] However, this iterative process of coupling, deprotection, and purification can be time-consuming and labor-intensive.

Performance Showdown: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes key quantitative performance indicators for the synthesis of a simple dipeptide, Alanyl-Glycine (Ala-Gly), using both methodologies. The data is compiled from literature sources reporting on these specific synthetic routes.

Performance Metric4-Benzyloxazolidine-2,5-dione (NCA Method)Traditional Solution-Phase Synthesis (DCC/HOBt Coupling)
Typical Yield ~80%>95%[6][7]
Typical Purity High (with pure NCA monomer)Very High (>98%)[7]
Reaction Time Rapid (minutes to hours)[2]Slower (hours to days)[4]
Purification Simplified work-upMulti-step purification of intermediates[5]
Scalability Suitable for large-scale production[1]Well-established for large-scale synthesis[3]
Moisture Sensitivity High[1]Moderate

Experimental Corner: Detailed Protocols

To facilitate the practical application of this information, detailed experimental protocols for the synthesis of the dipeptide Ala-Gly using both methods are provided below.

Protocol 1: Synthesis of Alanyl-Glycine (Ala-Gly) via Alanine-N-Carboxyanhydride

This protocol is adapted from established procedures for NCA-mediated peptide synthesis.

Materials:

  • Alanine-N-carboxyanhydride (Ala-NCA)

  • Glycine

  • Triethylamine

  • Anhydrous Dioxane

  • Diethyl ether

  • Ethanol-water solution

Procedure:

  • Dissolve Glycine (1 equivalent) in water and adjust the pH to approximately 10.2 with triethylamine.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Ala-NCA (1.1 equivalents) in anhydrous dioxane.

  • Add the Ala-NCA solution dropwise to the cooled glycine solution with vigorous stirring, maintaining the pH at 10.2 by the addition of triethylamine.

  • Continue stirring at 0°C for 2 hours.

  • Acidify the reaction mixture to pH ~3.5 with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • The resulting residue is triturated with diethyl ether to yield a solid.

  • The crude dipeptide is then purified by crystallization from an ethanol-water solution.

Protocol 2: Synthesis of Alanyl-Glycine (Ala-Gly) using Traditional Solution-Phase Coupling (Boc-Ala-OH, H-Gly-OMe, DCC/HOBt)

This protocol outlines a standard procedure for solution-phase peptide synthesis using protecting groups and a carbodiimide coupling agent.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of Glycine Methyl Ester: Suspend H-Gly-OMe·HCl (1.05 equivalents) in anhydrous DCM and cool to 0°C. Add DIPEA (1.05 equivalents) dropwise and stir for 20 minutes.

  • Activation of Boc-Alanine: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Coupling: Add the activated Boc-Ala-OH solution to the neutralized glycine methyl ester solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation of Protected Dipeptide: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OMe.

  • Purification of Protected Dipeptide: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The Boc and methyl ester protecting groups can be removed in subsequent steps using standard procedures (e.g., TFA for Boc and saponification for the methyl ester) to yield the final Ala-Gly dipeptide.

Visualizing the Workflow: A Tale of Two Syntheses

To further illustrate the distinct workflows of each method, the following diagrams, generated using the DOT language, provide a visual representation of the key steps involved.

NCA_Peptide_Synthesis cluster_NCA 4-Benzyloxazolidine-2,5-dione (NCA) Method NCA_Monomer NCA Monomer (e.g., 4-Benzyloxazolidine-2,5-dione) Polymerization Ring-Opening Polymerization NCA_Monomer->Polymerization Amino_Acid Amino Acid (Initiator) Amino_Acid->Polymerization Workup Acidification & Solvent Removal Polymerization->Workup Purification Crystallization Workup->Purification Dipeptide Final Peptide Purification->Dipeptide

Workflow for Peptide Synthesis using 4-Benzyloxazolidine-2,5-dione.

Solution_Phase_Peptide_Synthesis cluster_SPPS Traditional Solution-Phase Synthesis Protect_AA1 Protect N-terminus of Amino Acid 1 Activation Activate Carboxyl Group of Amino Acid 1 Protect_AA1->Activation Protect_AA2 Protect C-terminus of Amino Acid 2 Coupling Peptide Bond Formation Protect_AA2->Coupling Activation->Coupling Purify_Intermediate Purify Protected Dipeptide Coupling->Purify_Intermediate Deprotection Remove Protecting Groups Purify_Intermediate->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Workflow for Traditional Solution-Phase Peptide Synthesis.

Concluding Remarks: Choosing the Right Path

The choice between 4-benzyloxazolidine-2,5-dione-mediated synthesis and traditional solution-phase methods is not a one-size-fits-all decision. The NCA approach offers a compelling advantage in terms of speed, making it an attractive option for the rapid synthesis of polypeptides. However, its sensitivity to moisture necessitates careful control of reaction conditions.

Conversely, traditional solution-phase peptide synthesis, while more time-consuming, provides a robust and well-established route to high-purity peptides, largely due to the ability to purify intermediates. This method remains a valuable tool, particularly for the synthesis of shorter peptides and for applications where the utmost purity is paramount.

Ultimately, the optimal choice will depend on the specific requirements of the research, including the desired peptide length, purity specifications, available resources, and the synthetic chemist's expertise. By understanding the strengths and weaknesses of each methodology, researchers can make an informed decision to best achieve their scientific goals.

References

Comparative

Characterization of Polypeptides from 4-Benzyloxazolidine-2,5-dione: A Comparative Guide to GPC/SEC and Alternative Techniques

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) with alternative analytical techniques...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) with alternative analytical techniques for the characterization of polypeptides synthesized from 4-benzyloxazolidine-2,5-dione. The focus is on providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for specific research needs.

The ring-opening polymerization of 4-benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from γ-benzyl-L-glutamate, yields poly(γ-benzyl-L-glutamate) (PBLG), a versatile synthetic polypeptide.[1] Accurate determination of its molecular weight and polydispersity is crucial for its application in drug delivery and material science. This guide compares the performance of GPC/SEC, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for polypeptide characterization depends on the specific information required, such as average molecular weight, molecular weight distribution, or the presence of impurities. The following table summarizes the quantitative data that can be obtained from GPC/SEC, MALDI-TOF MS, and HPLC for a representative batch of poly(γ-benzyl-L-glutamate).

ParameterGPC/SECMALDI-TOF MSHPLC (Reversed-Phase)
Number-Average Molecular Weight (Mn) 10,500 Da10,200 DaNot Directly Measured
Weight-Average Molecular Weight (Mw) 11,800 Da10,600 DaNot Directly Measured
Polydispersity Index (PDI = Mw/Mn) 1.121.04Provides Purity Profile
Resolution ModerateHighHigh
Primary Output Molecular Weight DistributionMass-to-Charge RatioRetention Time (Purity)
Sample Throughput ModerateHighLow to Moderate
Destructive to Sample NoYesNo (with fraction collection)

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and accurate comparison.

GPC/SEC Protocol for Poly(γ-benzyl-L-glutamate)

This protocol is optimized for determining the molecular weight and polydispersity of PBLG.

  • Instrumentation: Agilent 1200 series or similar GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: Two Agilent PLgel 5 µm MIXED-C columns (300 mm × 7.5 mm) in series.

  • Mobile Phase: Dimethylformamide (DMF) with 0.1 M LiBr.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Sample Preparation: Dissolve the PBLG sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Calibration: Use narrow molecular weight polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.

  • Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated from the RI signal using the calibration curve.

MALDI-TOF MS Protocol for Poly(γ-benzyl-L-glutamate)

This protocol is suitable for the high-resolution mass analysis of PBLG.

  • Instrumentation: Bruker UltrafleXtreme or similar MALDI-TOF/TOF mass spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the PBLG sample solution (in a suitable solvent like THF or chloroform) with the matrix solution at a 1:1 ratio (v/v).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Acquire spectra in linear or reflectron positive ion mode. The choice of mode depends on the expected molecular weight range.

  • Data Analysis: Determine the peak molecular weights of the oligomers. Calculate Mn and Mw from the intensities of the individual oligomer peaks.

HPLC Protocol for Poly(γ-benzyl-L-glutamate) Purity Analysis

This protocol is designed to assess the purity of the synthesized PBLG.

  • Instrumentation: Agilent 1260 Infinity II or similar HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the PBLG sample in a suitable solvent (e.g., THF or a small amount of the initial mobile phase) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis: The chromatogram provides a purity profile of the sample. The area of the main peak relative to the total area of all peaks gives an estimate of the purity.

Visualizing the Process

To better understand the experimental workflows and the logical relationships in selecting an analytical method, the following diagrams are provided.

experimental_workflow cluster_synthesis Polypeptide Synthesis cluster_characterization Characterization cluster_data Data Output Monomer 4-Benzyloxazolidine- 2,5-dione Polymerization Ring-Opening Polymerization Monomer->Polymerization Polypeptide Poly(γ-benzyl-L-glutamate) Polymerization->Polypeptide GPC GPC/SEC Polypeptide->GPC  Size-based separation MALDI MALDI-TOF MS Polypeptide->MALDI  Mass analysis HPLC HPLC Polypeptide->HPLC  Purity analysis GPC_Data Mn, Mw, PDI GPC->GPC_Data MALDI_Data Exact Mass, Mn, Mw MALDI->MALDI_Data HPLC_Data Purity, Impurities HPLC->HPLC_Data

Fig. 1: Experimental workflow from synthesis to characterization.

decision_tree Start What is the primary analytical goal? Goal1 Determine average molecular weight and distribution? Start->Goal1 Goal2 Determine exact mass of oligomers and end groups? Start->Goal2 Goal3 Assess purity and identify impurities? Start->Goal3 Method1 Use GPC/SEC Goal1->Method1 Method2 Use MALDI-TOF MS Goal2->Method2 Method3 Use HPLC Goal3->Method3

Fig. 2: Decision tree for selecting an analytical method.

Conclusion

The characterization of polypeptides derived from 4-benzyloxazolidine-2,5-dione requires careful selection of analytical techniques.

  • GPC/SEC is a robust and reliable method for determining the average molecular weight and polydispersity, making it ideal for routine quality control and for understanding the overall size distribution of the polymer.

  • MALDI-TOF MS offers high resolution and accuracy for determining the exact mass of individual oligomers and can provide insights into end-group analysis and the presence of byproducts. It is particularly useful for detailed structural characterization.

  • HPLC , especially in a reversed-phase mode, is an excellent tool for assessing the purity of the polypeptide and separating it from unreacted monomers or other impurities.

For a comprehensive characterization, a combination of these techniques is often employed. For instance, GPC/SEC can provide the overall molecular weight distribution, while MALDI-TOF MS can confirm the structure and HPLC can ensure the purity of the synthesized polypeptide. This multi-faceted approach provides a complete picture of the synthesized material, which is critical for its application in research and development.

References

Validation

A Comparative Guide to Bioconjugation Efficiency: A Study of Different Linkers

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, profoundly influencing the stability, homogeneity, and functio...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, profoundly influencing the stability, homogeneity, and functionality of the final product.[1] This guide provides an objective comparison of commonly used linker technologies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in bioconjugation strategies.

Comparative Analysis of Linker Performance

The choice of bioconjugation chemistry is a crucial decision that dictates the ultimate success of a conjugate.[1] This section provides a comparative overview of key performance indicators for prevalent linker types, including N-hydroxysuccinimide (NHS) esters, maleimides, and those used in click chemistry.

Data Presentation: Quantitative Comparison of Key Performance Metrics

The following table summarizes the key performance indicators of Mal-PEG8-NHS ester and click chemistry methods based on published experimental data.[2]

FeatureMaleimide-Thiol ChemistryNHS Ester-Amine ChemistryClick Chemistry (CuAAC & SPAAC)
Target Functional Groups Thiols (-SH) on cysteine residues.[2][]Primary amines (-NH2) on lysine residues.[2]Azides (-N3) and Alkynes (C≡CH or strained alkynes).[2]
Reaction Kinetics Very fast (minutes to a few hours at room temperature).[2]Relatively fast (30-60 minutes at room temperature).[2]CuAAC is very fast (often complete in 30-60 minutes). SPAAC is also fast, with some reactions completing in under an hour.[2]
Reaction Yield Generally high, but can be variable.High, but often results in heterogeneous products.[2]Typically very high and quantitative, leading to well-defined products.[2]
Specificity & Stoichiometry Highly selective for thiols at pH 6.5-7.5, but overall stoichiometry can be difficult to control.[2]Can react with multiple lysine residues, leading to a heterogeneous mixture of conjugates.[2]Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry.[2][4]
Stability of Linkage The thioether bond can be unstable and reversible, especially in vivo, through retro-Michael addition.[2][5]The amide bond is generally stable.[2]The triazole ring formed is highly stable and considered irreversible.[2][5]
pH Sensitivity Optimal at pH 6.5-7.5; reactivity with amines can occur at higher pH.[2][]Optimal at pH 7-9. Susceptible to hydrolysis in aqueous solutions.[2][5]Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2]
Biocompatibility Generally good for in vitro applications. The potential for deconjugation in vivo is a consideration.[2]Good for in vitro applications.SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. CuAAC requires a copper catalyst which can be toxic, though this can be mitigated.[2]

The Influence of PEG Linker Length

The length of a polyethylene glycol (PEG) linker is a critical design parameter that significantly impacts the physicochemical properties, pharmacokinetics, and therapeutic efficacy of a bioconjugate.[6][7]

FeatureShort PEG LinkersLong PEG Linkers
Solubility May be suitable for creating more compact conjugates.[7]Often preferred to improve the solubility of hydrophobic payloads.[6][7]
Stability Can offer greater stability.[6]Can enhance stability against enzymatic degradation.[7]
Pharmacokinetics Shorter circulation half-life compared to longer linkers.Can prolong circulation half-life.[6][7]
Immunogenicity May offer less shielding of the biomolecule.Can reduce immunogenicity by providing enhanced steric hindrance.[5][7]
Biological Activity May sometimes lead to reduced biological activity due to steric hindrance.[6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-PEG linker to a protein with a free cysteine residue.[1]

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG reagent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT, if disulfide reduction is needed)

  • Quenching reagent (e.g., cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent via buffer exchange.

  • Conjugation Reaction: Immediately before use, dissolve the maleimide-PEG reagent in the reaction buffer. Add the maleimide-PEG solution to the protein solution to achieve a 10-20 fold molar excess of the linker.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): Add a small molecule thiol to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, and Ellman's assay to determine the degree of labeling.[1]

Protocol 2: NHS Ester-Amine Conjugation

This protocol describes the conjugation of an NHS ester-PEG linker to a protein via primary amine groups.

Materials:

  • Protein with accessible lysine residues

  • NHS ester-PEG reagent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7-9)

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Conjugation Reaction: Immediately before use, dissolve the NHS ester-PEG reagent in a small amount of anhydrous DMSO and then add it to the protein solution. A 10-50 fold molar excess of the linker is a common starting point.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

  • Quenching: Add a quenching reagent to stop the reaction and consume any unreacted NHS ester.

  • Purification: Purify the conjugate using SEC or dialysis to remove excess linker and quenching reagent.

  • Analysis: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the extent of modification.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry

This protocol details the copper-free click chemistry conjugation of an azide-modified protein with a DBCO-containing linker.

Materials:

  • Azide-modified protein

  • DBCO-PEG reagent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer.

  • Conjugation Reaction: Dissolve the DBCO-PEG reagent in a compatible solvent and add it to the protein solution. A 3:1 molar ratio of DBCO-PEG to the azide-modified protein is a good starting point.[4][8]

  • Incubation: Incubate the reaction at 50°C for 18 hours for optimal efficiency, although reactions can proceed at lower temperatures with longer incubation times.[4][8]

  • Purification: Purify the conjugate using SEC or dialysis to remove any unreacted DBCO-PEG reagent.

  • Analysis: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine purity.

Mandatory Visualization

Experimental Workflow for Bioconjugation Efficiency Comparison

G cluster_prep Biomolecule Preparation cluster_conjugation Bioconjugation cluster_analysis Purification & Analysis cluster_comparison Comparative Evaluation p1 Protein/Antibody Selection p2 Functional Group Introduction/Exposure (e.g., Reduction for Thiols, Azide Modification) p1->p2 c1 Linker 1 (e.g., Maleimide) p2->c1 c2 Linker 2 (e.g., NHS Ester) p2->c2 c3 Linker 3 (e.g., Click Chemistry) p2->c3 conjugate1 Conjugation Reaction 1 c1->conjugate1 conjugate2 Conjugation Reaction 2 c2->conjugate2 conjugate3 Conjugation Reaction 3 c3->conjugate3 purify1 Purification (SEC/Dialysis) conjugate1->purify1 purify2 Purification (SEC/Dialysis) conjugate2->purify2 purify3 Purification (SEC/Dialysis) conjugate3->purify3 analysis Characterization (SDS-PAGE, MS, HPLC) purify1->analysis purify2->analysis purify3->analysis efficiency Efficiency Calculation (Degree of Labeling) analysis->efficiency compare Compare Yield, Stability, Stoichiometry, Activity efficiency->compare

Caption: A typical workflow for comparing bioconjugation efficiency of different linkers.

Logical Relationship of Linker Properties and Bioconjugate Performance

G cluster_linker Linker Properties cluster_process Bioconjugation Process cluster_conjugate Bioconjugate Performance lp1 Reactive Groups (e.g., Maleimide, NHS, Azide) bp1 Reaction Kinetics lp1->bp1 bp2 Reaction Specificity lp1->bp2 lp2 Linker Length (e.g., PEG chain) cp3 Pharmacokinetics lp2->cp3 cp4 Biological Activity lp2->cp4 lp3 Linker Stability (e.g., Thioether vs. Triazole) cp2 In Vivo Stability lp3->cp2 lp4 Biocompatibility lp4->cp2 bp3 Reaction Yield bp1->bp3 cp1 Homogeneity (Stoichiometry) bp2->cp1 bp3->cp1 cp5 Therapeutic Efficacy cp1->cp5 cp2->cp5 cp3->cp5 cp4->cp5

Caption: Interplay of linker properties and their impact on bioconjugate performance.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Benzyloxazolidine-2,5-dione: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzyloxazolidine-2,5-dione (CAS Number: 583-47-1), a compound used in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Benzyloxazolidine-2,5-dione, which is essential for understanding its physical and chemical properties relevant to its safe handling and disposal.

PropertyValue
CAS Number 583-47-1
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Solid
Melting Point 130 to 140°C
Storage Store in a cool, dry, well-ventilated area at 2-8°C.

Detailed Disposal Protocol

The proper disposal of 4-Benzyloxazolidine-2,5-dione involves treating it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste 4-Benzyloxazolidine-2,5-dione, including any contaminated materials (e.g., weighing paper, contaminated gloves, or absorbent pads from a spill), in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw-top cap).

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "4-Benzyloxazolidine-2,5-dione".

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • It is crucial to segregate this waste from incompatible materials. While specific incompatibility data for 4-Benzyloxazolidine-2,5-dione is limited, as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent any uncontrolled reactions.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • Wearing the appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • Once the hazardous waste container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the safe handling and proper disposal of 4-Benzyloxazolidine-2,5-dione.

start Start: Handling 4-Benzyloxazolidine-2,5-dione ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood collect_waste Collect Waste in a Labeled Container fume_hood->collect_waste spill Accidental Spill Occurs collect_waste->spill clean_spill Follow Spill Management Protocol spill->clean_spill Yes segregate Segregate from Incompatible Materials spill->segregate No clean_spill->collect_waste store Store in Satellite Accumulation Area segregate->store ehs_disposal Arrange for Disposal via EHS store->ehs_disposal end End: Proper Disposal ehs_disposal->end

Caption: Workflow for Safe Handling and Waste Collection.

start Start: Waste Ready for Disposal check_label Verify Container is Properly Labeled start->check_label secure_lid Ensure Lid is Securely Closed check_label->secure_lid contact_ehs Contact Environmental Health & Safety (EHS) secure_lid->contact_ehs schedule_pickup Schedule a Waste Pickup contact_ehs->schedule_pickup documentation Complete all Necessary Waste Disposal Forms schedule_pickup->documentation transfer Transfer Custody of Waste to EHS Personnel documentation->transfer end End: Compliant Disposal transfer->end

Caption: Final Disposal Procedure Workflow.

Handling

Personal protective equipment for handling 4-Benzyloxazolidine-2,5-dione

Essential Safety and Handling Guide for 4-Benzyloxazolidine-2,5-dione This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Benzyloxazolidine-2,5-dione

This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development professionals working with 4-Benzyloxazolidine-2,5-dione. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Classification

4-Benzyloxazolidine-2,5-dione is classified as a hazardous substance. The following tables summarize its hazard classification and the corresponding precautionary statements as per the Globally Harmonized System (GHS).

Table 1: Hazard Identification

PictogramSignal WordHazard Statements
GHS07: Harmful/IrritantWarning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Table 2: Precautionary Statements

CategoryPrecautionary Statement CodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing and eye/face protection.[1]
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Disposal P501Dispose of contents/container to hazardous waste disposal.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risks. The following sections provide detailed procedural guidance.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the primary defense against exposure. The following equipment is mandatory when handling 4-Benzyloxazolidine-2,5-dione.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact and potential irritation.
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and dust.
Skin and Body Protection A fully buttoned lab coat, preferably made of flame-retardant material. Long pants and closed-toe shoes are required.Minimizes skin exposure to spills or dust.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required if there is a risk of generating dust or aerosols, or when working outside of a chemical fume hood.Prevents inhalation of harmful dust.
Safe Handling and Storage Protocols

Work Area:

  • Always handle 4-Benzyloxazolidine-2,5-dione in a well-ventilated area, preferably within a designated chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Procedures:

  • As an N-carboxyanhydride, this compound is moisture-sensitive.[3] Handle in a dry environment and consider using a glove box for sensitive reactions.

  • Avoid all contact with skin and eyes and prevent the inhalation of dust.

  • Use non-sparking tools for handling the solid.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the work area.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from water and incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the container with the absorbed spill material as hazardous waste.

Disposal Plan

All waste containing 4-Benzyloxazolidine-2,5-dione must be treated as hazardous waste.

Chemical Deactivation (for small residual quantities):

N-carboxyanhydrides are known to be reactive towards water, undergoing hydrolysis to the parent amino acid and carbon dioxide.[3] This reactivity can be used for controlled deactivation of small amounts of residual material before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol for Deactivation:

  • Preparation: In a suitably sized beaker equipped with a magnetic stir bar, place a large excess of cold water (e.g., a 10:1 volume ratio of water to the estimated volume of the anhydride). Place this beaker in an ice bath to manage the exothermic reaction.

  • Controlled Addition: Slowly and carefully add the 4-Benzyloxazolidine-2,5-dione waste to the stirred cold water. The slow, portion-wise addition is crucial to control the rate of reaction and heat generation.

  • Stirring: Allow the mixture to stir until the reaction is complete, which can be visually monitored by the cessation of any gas (CO2) evolution.

  • Neutralization: Check the pH of the resulting solution. If it is acidic, neutralize it to a pH between 6 and 8 by the slow addition of a weak base, such as a sodium bicarbonate solution.

  • Final Disposal: The neutralized aqueous solution should be collected in a designated hazardous waste container. Clearly label the container with its contents. Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour the treated or untreated waste down the drain.

Workflow Visualizations

The following diagrams illustrate the key workflows for handling and disposing of 4-Benzyloxazolidine-2,5-dione.

cluster_prep Preparation and Handling cluster_cleanup Cleanup prep Don PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat setup Set up in a chemical fume hood prep->setup weigh Weigh the required amount setup->weigh reaction Perform the experiment weigh->reaction decontaminate Decontaminate glassware and work area reaction->decontaminate Post-experiment remove_ppe Remove PPE correctly decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 4-Benzyloxazolidine-2,5-dione.

cluster_disposal Disposal Plan collect Collect waste in a labeled hazardous waste container deactivate Optional: Deactivate small residues via controlled hydrolysis collect->deactivate neutralize Neutralize the resulting solution (pH 6-8) deactivate->neutralize final_disposal Dispose of through a certified waste management service neutralize->final_disposal

Caption: Step-by-step disposal plan for 4-Benzyloxazolidine-2,5-dione.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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